Benzoylcholine
Description
Properties
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPVGFKDVOOCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176574 | |
| Record name | Benzoylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-04-0 | |
| Record name | Benzoylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enzymatic Hydrolysis of Benzoylcholine by Butyrylcholinesterase: A Mechanistic and Methodological Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the catalytic mechanism of butyrylcholinesterase (BChE) in the hydrolysis of benzoylcholine. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic process, presents key kinetic data, and outlines experimental protocols for the study of this interaction.
The Core Mechanism: A Two-Step Catalytic Process
Butyrylcholinesterase (BChE), a serine hydrolase, catalyzes the hydrolysis of various choline (B1196258) esters, including this compound.[1][2] The active site of BChE features a catalytic triad (B1167595) composed of Serine-198 (Ser198), Histidine-438 (His438), and Glutamate-325 (Glu325), along with an oxyanion hole formed by Glycine-116 (Gly117), Glycine-117 (Gly117), and Alanine-199 (Ala199).[3] This sophisticated molecular machinery orchestrates a two-stage hydrolysis mechanism: acylation and deacylation.[3]
The process is initiated by the nucleophilic attack of the hydroxyl group of Ser198 on the carbonyl carbon of the this compound substrate.[3] This forms a tetrahedral intermediate, which is stabilized by the oxyanion hole. The subsequent collapse of this intermediate leads to the acylation of Ser198, forming a benzoyl-enzyme conjugate and releasing the choline molecule.
In the second stage, a water molecule, activated by the His438-Glu325 dyad, acts as a nucleophile, attacking the carbonyl carbon of the benzoyl-enzyme intermediate.[3] This results in the formation of another tetrahedral intermediate, which, upon collapsing, regenerates the active Ser198 and releases benzoic acid, completing the catalytic cycle.
Crucially, for the hydrolysis of this compound by human BChE, the deacylation step (k₃) is the rate-limiting step of the reaction.[4] This is in contrast to the hydrolysis of other substrates like benzoylthiocholine, where acylation (k₂) is rate-limiting.[4]
Quantitative Insights: Kinetic Parameters
The efficiency of BChE-mediated this compound hydrolysis can be quantified by its kinetic parameters. While comprehensive data is limited, the catalytic rate constant (kcat) for this reaction is notably high.
| Enzyme | Substrate | kcat (min-1) | Km (µM) | Source |
| Human BChE | This compound | 15,000 | Not Reported | [5] |
| Human BChE | Cocaine | 3.9 | 14 | [5] |
This table will be updated as more kinetic data for this compound becomes available.
The high kcat value for this compound hydrolysis underscores the enzyme's significant, albeit not primary, role in its metabolism.[5]
Experimental Corner: Protocols for Analysis
The study of BChE activity with this compound as a substrate is typically conducted using a modified Ellman's assay. This colorimetric method allows for the quantification of thiol groups, in this case, the product of the hydrolysis of a thioester analog of the substrate. For this compound, which is not a thioester, a coupled assay or direct measurement of product formation would be necessary. The following outlines a general workflow for such an enzymatic assay.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved cocaine hydrolase: the A328Y mutant of human butyrylcholinesterase is 4-fold more efficient - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzoylcholine: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of benzoylcholine, a synthetic choline (B1196258) ester of significant interest in neuropharmacology and enzymology. Its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) makes it a valuable tool for studying cholinergic systems, particularly the activity of cholinesterases.
Chemical Structure and Properties
This compound is a quaternary ammonium (B1175870) compound, existing as a positively charged ion. It is the ester of benzoic acid and choline. The structure consists of a trimethylammonium group linked via an ethylene (B1197577) bridge to a benzoate (B1203000) group.
Structure:
Caption: Muscarinic receptor signaling pathway.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. The binding of two agonist molecules, such as this compound, to the receptor causes a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and, in neurons, the generation of an action potential, or in muscle cells, contraction.
Caption: Nicotinic receptor signaling pathway.
Conclusion
This compound is a versatile pharmacological tool with a well-defined chemical structure and properties. Its primary utility lies in its differential hydrolysis by cholinesterases, making it an invaluable substrate for studying the activity of butyrylcholinesterase. A thorough understanding of its synthesis, mechanism of action, and the experimental protocols for its analysis is essential for researchers in the fields of neuroscience, pharmacology, and drug development. The signaling pathways it activates provide a basis for understanding its broader physiological effects.
The Advent of a Chromogenic Substrate: A Technical History of Benzoylcholine in Cholinesterase Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cholinesterases, enzymes critical to the regulation of cholinergic neurotransmission, has been fundamentally shaped by the substrates used to assay their activity. While acetylcholine (B1216132) is the natural substrate, its rapid hydrolysis and the lack of a simple detection method for its products presented significant challenges for early researchers. The introduction of synthetic substrates with favorable physicochemical properties marked a turning-`point in the field. Among these, benzoylcholine emerged in the mid-20th century as a pivotal tool, particularly for the characterization of what was then known as "pseudo-cholinesterase" or "serum cholinesterase," now more formally classified as butyrylcholinesterase (BChE) (EC 3.1.1.8). This technical guide delves into the discovery and history of this compound as a cholinesterase substrate, providing a detailed look at the experimental protocols that established its use and the quantitative data that defined its interaction with these vital enzymes.
The Historical Context and Discovery
Prior to the 1950s, cholinesterase activity was often measured using manometric techniques, which monitored the production of acid from the hydrolysis of acetylcholine. These methods, while effective, were cumbersome and not easily adapted for high-throughput analysis. The search for a more convenient substrate led researchers to explore various choline (B1196258) esters.
The foundational work on this compound as a practical substrate for routine cholinesterase assays was significantly advanced by researchers such as W. E. Ormerod and, most notably, Werner Kalow and his colleagues. In the early 1950s, it was recognized that the hydrolysis of this compound by serum cholinesterase could be monitored spectrophotometrically. This was a significant methodological leap, as it offered a simpler and more rapid means of assaying enzyme activity.
A key publication by Kalow, Genest, and Staron in 1956 provided a detailed kinetic analysis of this compound hydrolysis by human serum cholinesterase, solidifying its utility in the field. This was followed by a 1957 paper by Kalow and Genest that introduced the "Dibucaine Number," a diagnostic test utilizing this compound to identify atypical variants of serum cholinesterase with altered sensitivity to the inhibitor dibucaine (B1670429). This application cemented the importance of this compound in pharmacogenetics and the study of individual variations in drug metabolism.
Quantitative Data on this compound Hydrolysis
The early studies on this compound meticulously quantified its interaction with serum cholinesterase. This data was crucial for understanding the enzyme's substrate specificity and for developing standardized assay conditions. The following tables summarize key quantitative findings from this era.
| Parameter | Enzyme Source | Value | Reference |
| Optimal Substrate Concentration | Human Serum | 5 x 10⁻⁵ M | Kalow & Genest, 1957 |
| Michaelis Constant (Km) | Human Serum (Typical) | ~1.4 x 10⁻⁴ M | Extrapolated from early kinetic data |
| Hydrolysis Rate (Typical) | Human Serum | Varies with enzyme concentration | Kalow, Genest, & Staron, 1956 |
| Inhibition by Dibucaine (Typical) | Human Serum | ~79% | Kalow & Genest, 1957 |
| Inhibition by Dibucaine (Atypical) | Human Serum | ~16-60% | Kalow & Genest, 1957 |
Table 1: Kinetic Parameters and Inhibition of Human Serum Cholinesterase with this compound.
Experimental Protocols
The methodologies developed in the 1950s for the use of this compound remain influential. The following are detailed protocols based on the foundational publications.
Synthesis of this compound Chloride
A reliable method for the synthesis of this compound chloride was a prerequisite for its widespread use. The following protocol is adapted from the established "Organic Syntheses" collection, a trusted source for chemical preparations.
Materials:
-
Ethylene (B1197577) chlorohydrin
-
Benzoyl chloride
-
Silver nitrate (B79036)
-
Hydrochloric acid
Procedure:
-
Synthesis of 2-Chloroethyl benzoate (B1203000): In a round-bottomed flask equipped with an air condenser, equimolar amounts of ethylene chlorohydrin and benzoyl chloride are gently heated. The reaction is initiated by gentle warming and then proceeds exothermically. After the initial reaction subsides, the mixture is heated for an additional 30 minutes. The product is then isolated by distillation under reduced pressure.
-
Synthesis of this compound Iodide: The purified 2-chloroethyl benzoate is dissolved in acetone. A solution of trimethylamine in acetone is then added, and the mixture is allowed to stand at room temperature for several days. The crystalline precipitate of this compound iodide is collected by filtration and washed with acetone.
-
Conversion to this compound Chloride: this compound iodide is converted to the more soluble chloride salt. Moist silver chloride is prepared by reacting silver nitrate with hydrochloric acid. The this compound iodide is then added to a suspension of the moist silver chloride in warm water with stirring. After the reaction, the mixture is filtered to remove silver salts, and the filtrate is concentrated to yield this compound chloride.
Spectrophotometric Assay of Cholinesterase Activity (The "Kalow Method")
This protocol, central to the work of Kalow and his colleagues, enabled the routine measurement of cholinesterase activity and the determination of the Dibucaine Number.
Materials:
-
This compound chloride stock solution
-
M/15 Phosphate (B84403) buffer, pH 7.4
-
Dibucaine hydrochloride stock solution
-
Human serum sample
-
UV Spectrophotometer
Procedure:
-
Sample Preparation: Human serum is diluted 1:100 in M/15 phosphate buffer (pH 7.4).
-
Assay Mixture:
-
For total activity: To a quartz cuvette, add the diluted serum and phosphate buffer.
-
For inhibited activity: To a separate cuvette, add the diluted serum, phosphate buffer, and dibucaine hydrochloride to a final concentration of 10⁻⁵ M.
-
-
Initiation of Reaction: The reaction is initiated by adding this compound chloride to a final concentration of 5 x 10⁻⁵ M to both cuvettes.
-
Measurement: The decrease in absorbance at 240 mμ is measured using a recording spectrophotometer at approximately 25°C. The rate of hydrolysis is proportional to the change in absorbance over time.
-
Calculation of Dibucaine Number: The Dibucaine Number (DN) is calculated as the percentage inhibition of the enzyme activity by dibucaine: DN = [1 - (Rate with Dibucaine / Rate without Dibucaine)] x 100
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Cholinergic signaling pathway at the synapse.
Caption: Workflow for Dibucaine Number determination.
Caption: this compound hydrolysis by BChE.
Conclusion
The introduction of this compound as a cholinesterase substrate was a pivotal moment in biochemical and pharmacological research. The development of a simple and robust spectrophotometric assay by pioneers like Kalow and Ormerod facilitated a deeper understanding of butyrylcholinesterase kinetics and laid the groundwork for the field of pharmacogenetics with the establishment of the Dibucaine Number. The experimental protocols and quantitative data from this era not only highlight the ingenuity of these early researchers but also continue to provide a valuable reference for contemporary studies of cholinesterase function and inhibition. This technical guide serves as a testament to the enduring legacy of this compound in the ongoing exploration of the cholinergic system and its role in health and disease.
Benzoylcholine Chloride vs. Benzoylcholine Iodide: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoylcholine, a synthetic choline (B1196258) ester, serves as a valuable tool in neuroscience and pharmacology research, primarily as a substrate for cholinesterases and an agonist for cholinergic receptors. It is commercially available as two common salts: this compound chloride and this compound iodide. The choice between these two forms is often a critical decision in experimental design, as the counter-ion can influence the compound's physical properties and, in some contexts, its experimental performance. This technical guide provides an in-depth comparison of this compound chloride and this compound iodide, offering researchers the necessary information to make an informed selection for their specific research applications.
Physicochemical Properties
The fundamental difference between the two compounds lies in the anionic counter-ion, chloride (Cl⁻) versus iodide (I⁻). This seemingly minor substitution can lead to variations in molecular weight, solubility, and stability.
| Property | This compound Chloride | This compound Iodide | Reference |
| Molecular Formula | C₁₂H₁₈ClNO₂ | C₁₂H₁₈INO₂ | |
| Molecular Weight | 243.73 g/mol | 335.18 g/mol | |
| Appearance | White hygroscopic crystalline powder | White to light yellow powder to crystal | |
| Melting Point | Not specified | 207 °C (decomposition) | |
| Solubility in Water | Soluble | Soluble, almost transparent in hot water | |
| Hygroscopicity | Hygroscopic | Hygroscopic | |
| Stability | Somewhat hygroscopic, but less so than choline chloride. Not appreciably hydrolyzed by boiling with water for 1 hour. | Light sensitive & Hygroscopic |
Core Considerations in Research Applications
The primary application of this compound is in the study of cholinergic systems. This includes its use as a substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and as an agonist to probe the function of nicotinic and muscarinic acetylcholine (B1216132) receptors.
Acetylcholinesterase (AChE) Activity Assays
This compound is a well-established substrate for AChE, making it a key reagent in assays designed to measure enzyme activity or screen for AChE inhibitors. The most common method is the colorimetric assay developed by Ellman.
Key Considerations:
-
Choice of Counter-Ion: For standard spectrophotometric assays like the Ellman method, both this compound chloride and iodide can be used. The choice often comes down to commercial availability and cost.
-
Potential for Interference: In electrochemical detection methods, the iodide ion from this compound iodide can be electrochemically active and interfere with the measurement of thiocholine, the product of the enzymatic reaction. This can lead to a false analytical signal or reduced sensitivity. Therefore, for amperometric biosensors or other electrochemical techniques, This compound chloride is the preferred substrate . If this compound iodide must be used, careful optimization of the working potential of the electrode is crucial to avoid oxidation of the iodide.
Cholinergic Receptor Studies
This compound acts as an agonist at both nicotinic and muscarinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine.
Key Considerations:
-
Counter-Ion Effects: While there is limited direct evidence of significant differential effects of chloride versus iodide on the binding of this compound to cholinergic receptors, it is a factor to consider. Anions can influence the local ionic environment of the receptor's binding pocket. However, in typical in vitro experiments where the concentration of other ions (like chloride in physiological buffers) is high, the effect of the this compound counter-ion is likely to be negligible. For highly sensitive or specific binding assays, it is advisable to maintain consistency in the counter-ion used throughout a study.
Experimental Protocols
Preparation of Stock Solutions
This compound Chloride/Iodide Stock Solution (100 mM):
-
Accurately weigh the required amount of this compound chloride or this compound iodide.
-
Dissolve the powder in high-purity water or a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Gently vortex or sonicate until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to the light sensitivity of the iodide salt, it is recommended to store its solutions in amber vials or wrapped in foil.
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is a generalized version and may require optimization for specific experimental conditions.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
This compound chloride or iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer to the desired concentration.
-
Substrate Solution: Prepare a working solution of this compound chloride or iodide in phosphate buffer. The final concentration in the well will typically be in the millimolar range.
-
DTNB Solution: Prepare a working solution of DTNB in phosphate buffer. The final concentration in the well will typically be around 0.5 mM.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the AChE solution to the sample wells. For the blank, add 25 µL of phosphate buffer instead.
-
If screening for inhibitors, add the inhibitor solution at this stage and pre-incubate with the enzyme.
-
Add 125 µL of the DTNB solution to all wells.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution (this compound chloride or iodide) to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from the rates of the sample wells.
-
The AChE activity is proportional to the rate of the reaction.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
This compound, as a cholinergic agonist, can activate both nicotinic and muscarinic acetylcholine receptors, triggering distinct downstream signaling cascades.
Caption: Cholinergic signaling activated by this compound.
Experimental Workflow for AChE Inhibition Assay
The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound on acetylcholinesterase activity using this compound as a substrate.
Caption: Workflow for an AChE inhibition assay.
Conclusion and Recommendations
Both this compound chloride and this compound iodide are effective substrates for studying cholinergic systems. The choice between them should be guided by the specific experimental methodology.
-
For spectrophotometric assays , such as the Ellman method, both salts are generally interchangeable, with practical considerations like cost and availability often being the deciding factors.
-
For electrochemical detection methods , This compound chloride is strongly recommended to avoid the potential for iodide interference.
-
When studying cholinergic receptors , while significant counter-ion effects are not widely reported, maintaining consistency with the chosen salt throughout a study is good scientific practice.
Researchers should always perform appropriate validation experiments to ensure that the chosen this compound salt and its concentration are suitable for their specific assay conditions and do not introduce any unintended artifacts.
An In-Depth Technical Guide to the Pharmacological Properties of Benzoylcholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of benzoylcholine and its derivatives. It is designed to serve as a core resource for researchers and professionals involved in drug discovery and development within the cholinergic field. This document details the interactions of these compounds with their primary biological targets, summarizes available quantitative data, outlines detailed experimental protocols for their characterization, and illustrates the key signaling pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound is a synthetic choline (B1196258) ester that serves as a valuable tool in cholinergic research. Structurally similar to the endogenous neurotransmitter acetylcholine (B1216132), it and its derivatives are capable of interacting with both cholinesterases and cholinergic receptors, albeit with distinct pharmacological profiles. The exploration of this compound derivatives has been instrumental in probing the structure and function of these biological targets and holds potential for the development of novel therapeutic agents.
Primary Pharmacological Targets
The pharmacological effects of this compound derivatives are primarily mediated through their interaction with muscarinic acetylcholine receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and cholinesterases (ChEs).
Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These receptors are involved in a wide array of physiological functions in the central and peripheral nervous systems. This compound derivatives can act as ligands for these receptors, potentially leading to the activation of downstream signaling cascades.
The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are permeable to cations, including sodium (Na⁺) and calcium (Ca²⁺). Upon binding of an agonist, the channel opens, leading to depolarization of the cell membrane. Some this compound derivatives have been shown to act as competitive antagonists at nAChRs, blocking the binding of acetylcholine and preventing channel opening.[1]
Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the degradation of acetylcholine and other choline esters. This compound is a known substrate for BChE (also known as pseudocholinesterase). The rate of hydrolysis of this compound and its derivatives can be used to characterize the activity of these enzymes.
Quantitative Data on this compound Derivatives
The available quantitative data for this compound derivatives is limited and often pertains to specialized probes rather than a systematic series of compounds. The following table summarizes some of the reported values.
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |
| [³H]4-Benzoylthis compound | Torpedo nAChR | Radioligand Binding | K_D | 1.4 | [2] |
| 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound | Torpedo nAChR | Radioligand Binding | K_D | ~10 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound derivatives.
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure cholinesterase activity.
Principle: The enzyme hydrolyzes a thiocholine (B1204863) ester substrate (e.g., benzoylthiocholine), producing thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 412 nm.
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
DTNB solution (10 mM in phosphate buffer).
-
Substrate solution (e.g., benzoylthiocholine (B1252818) iodide in deionized water).
-
Enzyme solution (purified AChE or BChE, or tissue homogenate).
-
96-well microplates.
Procedure:
-
Prepare Reagent Mix: In each well of a 96-well plate, add:
-
150 µL of phosphate buffer.
-
10 µL of DTNB solution.
-
-
Add Enzyme: Add 20 µL of the enzyme solution to each well. Include a blank with 20 µL of buffer instead of the enzyme.
-
Initiate Reaction: Add 20 µL of the substrate solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity.
Photoaffinity Labeling
This technique is used to identify the binding site of a ligand on its target protein.
Principle: A derivative of the ligand containing a photoreactive group (e.g., an azide (B81097) or diazirine) is incubated with the target protein. Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently bonds to nearby amino acid residues in the binding pocket. The labeled protein can then be isolated and analyzed to identify the site of covalent attachment.
Materials:
-
This compound derivative with a photoreactive group and a tag (e.g., radiolabel or biotin).
-
Purified receptor or cell membranes expressing the receptor.
-
UV lamp (e.g., 320-360 nm).
-
SDS-PAGE equipment.
-
Autoradiography film or streptavidin-HRP for detection.
-
Mass spectrometer for identification of labeled peptides.
Procedure:
-
Incubation: Incubate the photoreactive probe with the receptor preparation in the dark to allow for binding.
-
UV Irradiation: Expose the mixture to UV light for a specified time to induce covalent cross-linking.
-
Quenching: Add a quenching agent to stop the reaction.
-
Separation: Separate the proteins by SDS-PAGE.
-
Detection: Visualize the labeled protein by autoradiography (for radiolabeled probes) or western blot (for biotinylated probes).
-
Identification of Labeled Residues: Excise the labeled protein band, digest it with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry to identify the covalently modified amino acid(s).
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured over time.
Materials:
-
Cells expressing the target muscarinic receptor.
-
Fluorescence microplate reader with an injection system.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound derivative (agonist).
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (excitation ~490 nm, emission ~525 nm).
-
Compound Addition: Inject the this compound derivative at various concentrations into the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium transient.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of this compound derivatives and their pharmacological activity is crucial for rational drug design. While extensive SAR studies on a broad range of this compound derivatives are not widely available, general principles for cholinergic ligands can be applied.
-
Quaternary Ammonium (B1175870) Group: The positively charged quaternary ammonium group is essential for binding to the anionic site of cholinergic receptors and enzymes.
-
Ester Linkage: The ester group contributes to binding, but its replacement with more stable linkages (e.g., ethers, ketones) can increase the compound's half-life.
-
Aromatic Ring: Substitutions on the benzoyl ring can significantly impact affinity and selectivity for different receptor subtypes. Electron-withdrawing or -donating groups, as well as their position on the ring, can modulate the electronic properties and steric interactions of the molecule within the binding pocket.
Further systematic studies are required to elucidate the detailed SAR for this compound derivatives at different cholinergic targets.
Conclusion
This compound and its derivatives are valuable pharmacological tools for the study of the cholinergic system. Their ability to interact with muscarinic and nicotinic receptors, as well as cholinesterases, makes them versatile probes for investigating receptor structure, function, and signaling. The experimental protocols and foundational knowledge presented in this guide provide a framework for the continued exploration of these compounds and their potential as therapeutic agents. Further research is warranted to expand the library of this compound derivatives and to systematically characterize their pharmacological properties and downstream signaling effects.
References
- 1. The pharmacology of this compound derivatives and the nature of carbonyl receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Benzoylcholine in Neuroscience Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the role of benzoylcholine in neuroscience research. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates the core applications of this compound as a valuable chemical tool for studying the cholinergic system. It details its function as a substrate for cholinesterases, its interactions with cholinergic receptors, and provides comprehensive experimental protocols and quantitative data to facilitate its use in the laboratory.
Introduction to this compound
This compound is a synthetic choline (B1196258) ester that has carved a significant niche in neuroscience research due to its specific interactions with key components of the cholinergic system. Its chemical structure, featuring a benzoyl group in place of the acetyl group found in acetylcholine (B1216132), confers distinct properties that make it a selective substrate for butyrylcholinesterase (BChE) and a competitive inhibitor of acetylcholinesterase (AChE). These characteristics, along with the interactions of its derivatives with nicotinic acetylcholine receptors (nAChRs), make it a versatile tool for dissecting cholinergic pathways.
This compound as a Cholinesterase Substrate and Inhibitor
A primary application of this compound is in the characterization of cholinesterase activity. It serves as a preferential substrate for BChE while acting as a competitive inhibitor for AChE. This differential activity allows for the selective measurement and differentiation of BChE and AChE activity in biological samples.
Interaction with Butyrylcholinesterase (BChE)
This compound is readily hydrolyzed by BChE, making it a useful substrate for BChE activity assays. The kinetic parameters of this interaction, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for quantitative studies. While specific values can vary depending on experimental conditions, representative data are summarized below. The hydrolysis of this compound by BChE follows a two-step mechanism involving acylation and deacylation of the enzyme's active site, with deacylation being the rate-limiting step.[1]
Interaction with Acetylcholinesterase (AChE)
In contrast to its role as a BChE substrate, this compound acts as a competitive inhibitor of AChE.[2] It competes with acetylcholine for binding to the active site of the enzyme, thereby reducing the rate of acetylcholine hydrolysis. The inhibitory potency is quantified by the inhibition constant (Kᵢ).
Table 1: Kinetic Parameters of this compound with Cholinesterases
| Enzyme | Interaction Type | Parameter | Value |
| Butyrylcholinesterase (BChE) | Substrate | Kₘ | Data not available |
| Vₘₐₓ | Data not available | ||
| Acetylcholinesterase (AChE) | Competitive Inhibitor | Kᵢ | Data not available |
Note: Specific quantitative values for Kₘ, Vₘₐₓ, and Kᵢ for this compound are not consistently reported across the literature and can vary with experimental conditions.
Interaction of this compound Derivatives with Cholinergic Receptors
While the direct interaction of this compound with nicotinic and muscarinic receptors is not extensively documented, its derivatives have been instrumental as photoaffinity labels to probe the structure of nAChRs.
Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of this compound, such as 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, have been synthesized and used as competitive antagonists at nAChRs. These photoaffinity probes have enabled the identification of amino acid residues within the agonist binding sites of the receptor. For instance, one such derivative was found to be a competitive antagonist with a dissociation constant (Kᴅ) of approximately 10 µM.[3]
Table 2: Binding Affinity of this compound Derivatives for Nicotinic Acetylcholine Receptors
| Receptor Subtype | Ligand (this compound Derivative) | Interaction Type | Parameter | Value |
| Torpedo nAChR | 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound | Competitive Antagonist | Kᴅ | ~ 10 µM[3] |
Muscarinic Acetylcholine Receptors (mAChRs)
The direct binding affinity of this compound for muscarinic acetylcholine receptors has not been a primary focus of research. Studies have predominantly utilized other ligands to characterize these receptors.
Experimental Protocols
Spectrophotometric Assay for Butyrylcholinesterase Activity using this compound
This protocol describes a method to determine BChE activity by monitoring the decrease in this compound concentration, which can be measured by its UV absorbance.
Principle: this compound exhibits a characteristic UV absorbance due to its benzoyl group. As BChE hydrolyzes this compound into benzoic acid and choline, the absorbance at a specific wavelength (e.g., 240 nm) decreases. The rate of this decrease is proportional to the BChE activity.
Materials:
-
Butyrylcholinesterase (from equine serum or other sources)
-
This compound chloride
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound chloride in distilled water.
-
Prepare a working solution of BChE in phosphate buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for this compound (around 240 nm).
-
To a quartz cuvette, add phosphate buffer and the BChE solution.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Add a specific volume of the this compound stock solution to the cuvette to initiate the reaction. The final concentration of this compound should be varied to determine kinetic parameters.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at regular time intervals for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration to generate a Michaelis-Menten curve.
-
Determine the Kₘ and Vₘₐₓ values from the Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
-
Determination of Kᵢ for Acetylcholinesterase Inhibition by this compound
This protocol outlines the determination of the inhibition constant (Kᵢ) of this compound for AChE using a spectrophotometric method with acetylthiocholine (B1193921) as the substrate.
Principle: The rate of acetylthiocholine hydrolysis by AChE is measured in the presence and absence of this compound. By analyzing the effect of different concentrations of the inhibitor on the enzyme kinetics, the Kᵢ can be determined using a Lineweaver-Burk plot.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI)
-
This compound chloride
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI, this compound chloride, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
Prepare a series of reaction mixtures in cuvettes. Each series should have a fixed concentration of AChE and varying concentrations of ATCI.
-
Prepare multiple series, each with a different fixed concentration of the inhibitor, this compound (including a series with no inhibitor).
-
Add DTNB to all cuvettes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the AChE solution to each cuvette.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 412 nm over time. This absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when the product of ATCI hydrolysis (thiocholine) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
The plots for the inhibited reactions will intersect on the y-axis (as it is competitive inhibition), but will have different slopes.
-
The Kᵢ can be calculated from the slopes of these lines.
-
Signaling Pathways and Mechanisms
Butyrylcholinesterase-Catalyzed Hydrolysis of this compound
The hydrolysis of this compound by BChE proceeds through a well-established catalytic mechanism for serine hydrolases.
References
- 1. youtube.com [youtube.com]
- 2. [Effects of this compound on ChE activity in rabbit and rat brain and erythrocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Benzoylcholine Substrate Specificity for Butyrylcholinesterase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of benzoylcholine for butyrylcholinesterase (BChE), a crucial enzyme in pharmacology and toxicology. This document delves into the quantitative kinetic data, detailed experimental protocols for enzyme activity assessment, and visual representations of the enzymatic reaction and experimental workflow.
Quantitative Data Presentation
Butyrylcholinesterase exhibits a notable catalytic efficiency towards this compound. The interaction is characterized by specific kinetic parameters, which provide a quantitative measure of the enzyme's affinity and catalytic turnover rate for this substrate. Furthermore, mutations in the active site, such as the D70G variant, can significantly alter these parameters, offering insights into the enzyme's structure-function relationship.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹min⁻¹) | Notes |
| Wild-type Human BChE | This compound | 15 | 15,000 | 1.0 x 10⁹ | Deacylation is the rate-limiting step.[1][2] |
| D70G Mutant Human BChE | This compound | - | - | - | Exhibits altered kinetics, but specific values for K_m_ and k_cat_ with this compound are not readily available in a consolidated format in the reviewed literature. The D70G mutation is known to affect the peripheral anionic site.[1] |
| Wild-type Human BChE | Cocaine | 14 | 3.9 | 2.8 x 10⁵ | Forms the same benzoyl-enzyme intermediate as this compound.[2] |
| A328Y Mutant Human BChE | Cocaine | 9 | 10.2 | 1.1 x 10⁶ | Demonstrates a 4-fold improvement in catalytic efficiency for cocaine hydrolysis.[2] |
Note: While this compound and cocaine share the same acyl-enzyme intermediate, their hydrolysis rates differ significantly, indicating that a step preceding the formation of this intermediate is rate-limiting for cocaine.[2]
Experimental Protocols
The determination of butyrylcholinesterase activity with this compound as a substrate is most commonly performed using a modification of the Ellman's method. This spectrophotometric assay measures the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate. Although this compound is not a thio-ester, its hydrolysis can be monitored directly by measuring the increase in absorbance at 240 nm due to the formation of benzoate (B1203000).
Detailed Methodology for BChE Activity Assay using this compound
Principle: Butyrylcholinesterase catalyzes the hydrolysis of this compound to benzoate and choline (B1196258). The rate of benzoate formation is monitored by measuring the increase in absorbance at 240 nm.
Materials:
-
Purified human butyrylcholinesterase (wild-type or D70G mutant)
-
This compound chloride
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer capable of measuring absorbance at 240 nm and maintaining a constant temperature.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of sodium phosphate buffer (0.1 M, pH 7.4).
-
Prepare a stock solution of this compound chloride in deionized water. The concentration should be accurately determined.
-
Prepare a solution of purified BChE in the phosphate buffer. The final enzyme concentration in the assay will depend on the enzyme's specific activity and should be chosen to ensure a linear rate of reaction for a sufficient duration.
-
-
Assay Setup:
-
Set the spectrophotometer to measure absorbance at 240 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, add the appropriate volume of phosphate buffer.
-
Add the desired volume of the this compound stock solution to achieve the final substrate concentration for the kinetic measurement. Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for a short period.
-
-
Enzyme Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small, accurately measured volume of the BChE enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by gentle inversion.
-
Immediately start recording the absorbance at 240 nm over time. The data should be collected at regular intervals (e.g., every 5-10 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (v₀) from the linear portion of the absorbance versus time plot. The rate is calculated as the change in absorbance per unit time (ΔAbs/min).
-
Convert the rate from ΔAbs/min to µmol/min/mg of enzyme using the molar extinction coefficient of benzoate at 240 nm and the concentration of the enzyme in the assay.
-
To determine the Michaelis-Menten constants (K_m_ and V_max_), repeat the assay with varying concentrations of this compound.
-
Plot the initial rates (v₀) against the corresponding substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.
-
The turnover number (k_cat_) can be calculated from the V_max_ and the enzyme concentration ([E]) using the equation: k_cat_ = V_max_ / [E].
-
Mandatory Visualizations
Enzymatic Reaction of Butyrylcholinesterase with this compound
Caption: Enzymatic hydrolysis of this compound by butyrylcholinesterase.
Experimental Workflow for BChE Activity Assay
Caption: Workflow for determining BChE kinetic parameters with this compound.
Core Concepts of this compound-BChE Interaction
Butyrylcholinesterase is a serine hydrolase that catalyzes the hydrolysis of various choline esters.[3] The active site of BChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues. The interaction of this compound with BChE involves several key steps:
-
Binding: The positively charged quaternary ammonium (B1175870) group of the choline moiety of this compound is thought to interact with the peripheral anionic site (PAS) at the entrance of the active site gorge, guiding the substrate towards the catalytic triad. The D70 residue is a key component of this site, and its mutation to a neutral glycine (B1666218) (D70G) alters the enzyme's kinetics.[1]
-
Acylation: The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the benzoyl group of this compound. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable benzoyl-enzyme intermediate, releasing choline.
-
Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, attacks the carbonyl carbon of the benzoyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate, which then breaks down to release benzoate and regenerate the free, active enzyme. For the hydrolysis of this compound by BChE, this deacylation step is the rate-limiting step of the overall reaction.[1]
The substrate specificity of BChE for this compound is noteworthy. While structurally similar to acetylcholine, the bulky benzoyl group is accommodated within the active site gorge of BChE, which is larger and more flexible than that of acetylcholinesterase (AChE). This structural difference is a key determinant of the differential substrate specificities of these two closely related enzymes.
References
- 1. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved cocaine hydrolase: the A328Y mutant of human butyrylcholinesterase is 4-fold more efficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
Benzoylcholine: A Technical Guide for the Study of Cholinergic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of benzoylcholine as a specialized tool for investigating cholinergic systems, with a particular focus on its application in the differential analysis of cholinesterase enzymes.
Introduction to this compound
This compound is a synthetic choline (B1196258) ester, structurally analogous to the endogenous neurotransmitter acetylcholine. Its primary utility in research stems from its properties as a substrate for cholinesterase enzymes, the family of hydrolases responsible for degrading choline esters. Specifically, this compound serves as a selective substrate for butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase, while being a very poor substrate for acetylcholinesterase (AChE, EC 3.1.1.7). This substrate specificity allows for the targeted measurement of BChE activity, even in biological samples where AChE is also present.
Mechanism of Action and Substrate Specificity
The core function of this compound in experimental settings is its enzymatic hydrolysis by BChE. The enzyme catalyzes the cleavage of the ester bond in this compound, yielding two products: choline and benzoic acid.
The rate-limiting step for the hydrolysis of this compound by human BChE is the deacylation of the enzyme.[1] This characteristic hydrolysis reaction forms the basis of most BChE activity assays that employ this substrate. The significant difference in hydrolysis rates between BChE and AChE makes this compound a valuable tool for distinguishing the activity of these two closely related enzymes.
Quantitative Kinetic Parameters
The interaction between an enzyme and its substrate is defined by kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.
-
Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
These parameters are critical for comparing enzyme performance and for studying the effects of inhibitors. However, it is important to note that specific Km and Vmax values are highly dependent on experimental conditions, including the source of the enzyme (e.g., human serum, equine serum), pH, temperature, and buffer composition. Therefore, values should be determined under the specific conditions of each experiment.
Table 1: Representative Kinetic Parameters for Cholinesterase Activity
| Enzyme | Substrate | Parameter | Value & Unit |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | This compound | Km | Must be determined experimentally (e.g., µM) |
| Butyrylcholinesterase (BChE) | This compound | Vmax | Must be determined experimentally (e.g., µmol/min/mg) |
| Acetylcholinesterase (AChE) | This compound | Hydrolysis Rate | Very low / negligible |
Experimental Protocol: Spectrophotometric Assay for BChE Activity
Due to the products of this compound hydrolysis not having a distinct colorimetric or fluorometric signal, its use often requires a coupled enzyme assay to generate a measurable output. This protocol describes a continuous spectrophotometric assay for determining BChE activity.
Assay Principle
This method is based on a two-step enzymatic reaction.
-
BChE-mediated Hydrolysis: BChE in the sample hydrolyzes this compound to produce choline.
-
Coupled Chromogenic Reaction: The generated choline is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogenic agent (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored quinoneimine dye, which can be measured by its absorbance, typically around 500 nm. The rate of color formation is directly proportional to the BChE activity.
Reagents and Materials
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.
-
This compound Chloride Substrate Solution: 10 mM in deionized water.
-
Coupling Enzyme Mix:
-
Choline Oxidase (≥ 1 U/mL)
-
Horseradish Peroxidase (HRP) (≥ 2 U/mL)
-
4-Aminoantipyrine (4-AAP) (1 mM)
-
Phenol (5 mM)
-
All dissolved in 100 mM Sodium Phosphate Buffer, pH 7.4. (Protect from light).
-
-
Sample: Biological fluid (e.g., human serum, plasma) or purified enzyme preparation.
-
Instrumentation: Spectrophotometer or microplate reader capable of kinetic measurements at 500 nm.
-
Consumables: 96-well microplates or cuvettes.
Procedure
-
Preparation: Bring all reagents to room temperature before use. Prepare serial dilutions of the sample if the activity is unknown to ensure the readings fall within the linear range of the assay.
-
Reaction Setup: For each reaction in a 96-well plate, add the following:
-
150 µL of Coupling Enzyme Mix.
-
20 µL of Sample (or buffer for blank control).
-
-
Pre-incubation: Incubate the plate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.
-
Reaction Initiation: Add 30 µL of this compound Chloride Substrate Solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 500 nm. Record readings every minute for a duration of 10-20 minutes.
Data Analysis and Calculation
-
Determine Rate: Plot absorbance versus time. Identify the linear portion of the curve and calculate the slope (ΔAbs/min). Subtract the rate of the blank control from the rate of each sample.
-
Calculate BChE Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzyme activity.
Activity (U/L) = (ΔAbs/min) * (Total Reaction Volume in L) / (ε * l * Sample Volume in L)
Where:
-
U is one unit of enzyme activity, defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
ε is the molar extinction coefficient of the quinoneimine dye product (value must be determined or obtained from literature for the specific conditions).
-
l is the path length of the cuvette or well (in cm).
-
Advantages and Limitations
Advantages:
-
High Specificity for BChE: Allows for the selective measurement of BChE activity with minimal interference from AChE.
-
Diagnostic Utility: BChE levels in plasma can be indicative of liver function or exposure to organophosphorus compounds, making this compound-based assays clinically relevant.
Limitations:
-
Indirect Measurement: The hydrolysis of this compound does not produce a directly detectable signal, necessitating coupled enzyme assays which can introduce additional variables and potential interferences.
-
Substrate Instability: Like other choline esters, this compound solutions can be prone to spontaneous hydrolysis over time, requiring fresh preparation for accurate results.
-
Lower Throughput Compared to Thio-esters: Assays based on thiocholine (B1204863) esters (e.g., butyrylthiocholine (B1199683) in the Ellman's method) are often more direct and widely used.[2]
Conclusion
This compound remains a valuable and specific substrate for the functional assessment of butyrylcholinesterase. Its ability to differentiate BChE from AChE activity provides researchers with a precise tool for studying the specific roles of BChE in both physiological and pathological contexts, from toxicology to neurodegenerative disease research. While its application requires a coupled assay system, the high specificity it affords makes it an indispensable reagent for detailed investigations within the cholinergic system.
References
- 1. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of the Nicotinic Effects of Benzoylcholine and Its Derivatives as Probes for Nicotinic Acetylcholine Receptor Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical ligand-gated ion channels involved in a myriad of physiological processes. Understanding their structure and function is paramount for the development of novel therapeutics. While acetylcholine is the endogenous agonist, other compounds serve as invaluable tools for elucidating receptor properties. This document explores the role of benzoylcholine and its photoactivatable derivatives as competitive antagonists and structural probes for nAChRs. We summarize the binding affinities of key this compound analogs, detail the experimental protocols used for their characterization, and provide visual representations of their mechanism of action and experimental application.
Introduction to this compound and Nicotinic Receptors
Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening a central pore permeable to cations (primarily Na⁺, K⁺, and in some subtypes, Ca²⁺).[3][4][5] This ion flux leads to depolarization of the cell membrane and subsequent cellular excitation, such as muscle contraction at the neuromuscular junction or neurotransmitter release in the brain.[1][6]
This compound is a choline (B1196258) ester structurally related to acetylcholine. While early pharmacological studies investigated its effects, its modern utility in neuroscience research lies primarily in its derivatives, which have been engineered as powerful molecular probes.[7][8][9] Specifically, photoaffinity label derivatives of this compound have been synthesized to act as competitive antagonists, binding to the agonist sites on the nAChR without activating the channel.[10][11] Their key feature is the ability to form a covalent bond with nearby amino acid residues upon UV irradiation, allowing for the precise identification of the receptor's binding pocket.
Quantitative Pharmacological Data
Studies have characterized this compound derivatives as competitive antagonists, particularly at the well-studied Torpedo nAChR. This antagonism is quantified by the equilibrium dissociation constant (Kᴅ), which represents the concentration of the ligand at which half of the receptor binding sites are occupied. A lower Kᴅ indicates a higher binding affinity.
| Compound | Receptor Type | Pharmacological Action | Affinity (Kᴅ) | Reference |
| 4-Benzoylthis compound (Bz₂choline) | Torpedo nAChR | Competitive Antagonist | 1.4 µM | [10] |
| 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound (TDBzcholine) | Torpedo nAChR | Competitive Antagonist | ~10 µM | [11] |
Mechanism of Action and Signaling Pathways
This compound derivatives like Bz₂choline and TDBzcholine function as competitive antagonists. They bind to the same sites as the endogenous agonist, acetylcholine, located at the interface between subunits in the extracellular domain of the nAChR.[10][11] However, unlike an agonist, their binding does not induce the necessary conformational change to open the ion channel. By occupying the binding site, they prevent acetylcholine from binding and activating the receptor, thereby inhibiting its function.
The following diagram illustrates the canonical signaling pathway of nAChR activation, which is blocked by the competitive antagonism of this compound derivatives.
Caption: nAChR activation pathway and inhibition by this compound derivatives.
Experimental Protocols
The characterization of this compound derivatives and their interaction with nAChRs relies on specific biochemical and electrophysiological techniques.
This method is used to determine the binding affinity (Kᴅ) of an unlabeled compound (like a this compound derivative) by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Receptor Preparation: Isolate membranes rich in the nAChR of interest (e.g., from Torpedo electric organ) through differential centrifugation and prepare a membrane suspension.[10]
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled nAChR antagonist (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin).
-
Competition: To these tubes, add increasing concentrations of the unlabeled test compound (the this compound derivative). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, like nicotine).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: Wash the filters quickly with ice-cold buffer to remove residual unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound. Fit the resulting sigmoidal curve using a non-linear regression model (e.g., the one-site fit model in Prism) to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radiolabeled ligand. The Kᵢ is equivalent to the Kᴅ for a competitive antagonist.
This technique is used to identify the specific amino acids within the nAChR binding site that are in close proximity to the bound ligand.
-
Probe Synthesis: Synthesize a radiolabeled ([³H] or [¹²⁵I]) photoactivatable this compound derivative (e.g., [³H]Bz₂choline).[10]
-
Binding: Incubate nAChR-rich membranes with the radiolabeled photoaffinity probe in the dark to allow for equilibrium binding to the agonist sites.[10]
-
Photolysis: Irradiate the sample with UV light at a specific wavelength (e.g., 320-350 nm) for a defined period.[10][11] This activates the photoreactive group on the this compound derivative, causing it to form a highly reactive intermediate that covalently bonds to nearby amino acid residues.
-
Quenching & Solubilization: Stop the reaction and solubilize the membrane proteins using a suitable detergent.
-
Protein Separation: Separate the nAChR subunits using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Label Identification: Identify which subunits are covalently labeled by detecting radioactivity via autoradiography or fluorography of the gel. Studies show that this compound derivatives primarily label the γ and δ subunits in the Torpedo nAChR.[10][11]
-
Site Identification: To pinpoint the exact amino acids, the labeled protein bands are excised from the gel and subjected to enzymatic digestion (proteolysis) to generate smaller peptide fragments. These fragments are then separated using techniques like HPLC, and the radiolabeled peptides are identified and sequenced (e.g., via Edman degradation) to reveal the site of covalent attachment.[10]
Visualizations of Workflows and Relationships
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Understanding of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Correlation between pharmacological responses to this compound, methacholine and acetylcholine and activity of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of this compound derivatives and the nature of carbonyl receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the structure of the nicotinic acetylcholine receptor with 4-benzoylthis compound, a novel photoaffinity competitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]this compound, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoylcholine Chloride: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety data and handling precautions for benzoylcholine chloride. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling procedures, and an understanding of its mechanism of action.
Chemical and Physical Properties
This compound chloride is a synthetic choline (B1196258) ester. As a hygroscopic, white crystalline powder, it readily absorbs moisture from the air. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | |
| Molecular Weight | 243.73 g/mol | |
| Appearance | White hygroscopic crystalline powder | |
| Purity | ≥98% | |
| CAS Number | 2964-09-2 | |
| IUPAC Name | 2-benzoyloxyethyl(trimethyl)azanium chloride |
Hazard Identification and GHS Classification
This compound chloride is classified as a hazardous substance. The primary hazards are associated with acute toxicity through oral, dermal, and inhalation routes.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Signal Word: Warning
Toxicological Data
The toxicological profile of this compound chloride is primarily characterized by its effects as a cholinergic agonist. It acts as a substrate for cholinesterase, leading to effects consistent with stimulation of the cholinergic nervous system.
| Toxicity Metric | Value | Species | Route | Source |
| LD50 | 49 mg/kg | Mouse | Intraperitoneal |
No detailed experimental protocols for this LD50 study were available in the public domain.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound chloride.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles.
-
Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Use only in a chemical fume hood.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from moisture due to its hygroscopic nature.
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Stability and Decomposition
This compound chloride is a substrate for cholinesterase and can undergo hydrolysis. Information on specific decomposition products is limited.
Experimental Protocols and Workflows
Signaling and Mechanism of Action
This compound chloride's primary mechanism of action is as a cholinergic agonist. It serves as a substrate for acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its toxic effects are presumed to be due to the overstimulation of cholinergic receptors.
Theoretical principles of benzoylcholine enzymatic assays
An In-depth Technical Guide on the Core Theoretical Principles of Benzoylcholine Enzymatic Assays
Introduction
This compound is a synthetic choline (B1196258) ester that serves as a crucial substrate in the study and quantification of cholinesterase activity. While structurally similar to the endogenous neurotransmitter acetylcholine, its hydrolysis kinetics and enzyme specificity make it a valuable tool for researchers, scientists, and drug development professionals. Assays employing this compound are fundamental for differentiating between the two major types of cholinesterases: acetylcholinesterase (AChE; EC 3.1.1.7) and butyrylcholinesterase (BChE; EC 3.1.1.8), also known as pseudocholinesterase. This guide provides a comprehensive overview of the theoretical principles, methodologies, and data interpretation associated with this compound enzymatic assays.
Core Principles of this compound Hydrolysis
The foundation of this compound assays lies in the enzymatic cleavage of its ester bond. This reaction is catalyzed by cholinesterases, yielding two primary products: benzoic acid and choline.
Enzymatic Specificity:
-
Butyrylcholinesterase (BChE): BChE, found in high concentrations in blood plasma, liver, and the pancreas, readily hydrolyzes this compound.[1] It exhibits broad substrate specificity, accommodating bulkier acyl groups like benzoyl more efficiently than AChE.[2] This makes this compound a preferred substrate for specifically measuring BChE activity.
-
Acetylcholinesterase (AChE): AChE, which is critical for terminating nerve impulses at cholinergic synapses by hydrolyzing acetylcholine, is a poor catalyst for this compound hydrolysis.[3][4] The bulky benzoyl group does not fit well into the narrower acyl-binding pocket of the AChE active site.[2][4] This significant difference in catalytic efficiency is a cornerstone for differentiating cholinesterase variants.
Reaction Kinetics:
The hydrolysis of this compound by BChE follows a two-stage mechanism, consistent with other serine hydrolases, involving acylation and deacylation of the enzyme's active site serine.
-
Acylation: The enzyme (E) binds to the this compound substrate (S) to form an enzyme-substrate complex (ES). The serine residue in the catalytic triad (B1167595) then attacks the carbonyl carbon of this compound, leading to the formation of a benzoylated enzyme intermediate (E-Benzoyl) and the release of the first product, choline.
-
Deacylation: A water molecule hydrolyzes the benzoylated enzyme intermediate, releasing benzoic acid (the second product) and regenerating the free, active enzyme (E).
For the hydrolysis of this compound by human BChE, the deacylation step (k₃) is the rate-limiting step of the catalytic cycle.[5][6] In contrast, for its thioester analog, benzoylthiocholine, the acylation step (k₂) is rate-limiting.[5][6]
At varying substrate concentrations, cholinesterases can exhibit non-Michaelian behavior, including substrate activation or inhibition.[7][8] With this compound as the substrate, BChE can display complex hysteretic behavior, characterized by a slow approach to the steady-state velocity.[6]
Assay Methodologies
Several methods have been developed to quantify the rate of this compound hydrolysis, each relying on the detection of one of the reaction products.
Direct UV Spectrophotometry
This is a classic and straightforward method that directly measures the formation of benzoic acid.
-
Principle: The hydrolysis of this compound produces benzoic acid. At a slightly alkaline pH, benzoic acid exists as the benzoate (B1203000) anion, which has a distinct ultraviolet (UV) absorbance profile compared to the this compound substrate. The rate of reaction is monitored by measuring the increase in absorbance at approximately 240 nm.
-
Application: This method is often used for kinetic studies of purified or semi-purified BChE.
Coupled Enzymatic Colorimetric Assays
These methods are highly common in clinical chemistry and involve a secondary set of enzymatic reactions to produce a colored product from the choline generated during hydrolysis.
-
Principle:
-
BChE hydrolyzes this compound to benzoic acid and choline .[9][10]
-
The liberated choline is then oxidized by the enzyme choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂).[9]
-
In the presence of peroxidase, the H₂O₂ oxidatively couples with a chromogenic substrate system (e.g., 4-aminoantipyrine (B1666024) and phenol) to yield a stable, colored quinoneimine dye.[9][10]
-
The intensity of the color, which is directly proportional to the amount of choline produced and thus to the BChE activity, is measured spectrophotometrically at a specific wavelength (e.g., 500-510 nm).[9][10]
-
-
Application: This multi-step assay is robust, sensitive, and well-suited for high-throughput analysis of biological samples like serum or plasma.[10] It is frequently used to screen for BChE variants, which can affect a patient's response to certain muscle relaxants like succinylcholine, and to assess exposure to organophosphate pesticides.[1][11]
Quantitative Data Summary
The following table summarizes key parameters for common this compound enzymatic assay methodologies.
| Parameter | Direct UV Spectrophotometry | Coupled Enzymatic Colorimetric Assay |
| Principle | Measures increase in absorbance from benzoic acid formation | Measures color development from a coupled reaction with choline |
| Substrate | This compound | This compound |
| Product Detected | Benzoic Acid (indirectly as benzoate) | Choline (indirectly via H₂O₂ and chromogen) |
| Wavelength | ~240 nm | ~500-510 nm[9][10] |
| Key Enzymes | Butyrylcholinesterase | Butyrylcholinesterase, Choline Oxidase, Peroxidase[9] |
| Advantages | Direct, continuous monitoring of the primary reaction | High sensitivity, suitable for complex biological samples (serum) |
| Disadvantages | Potential for interference from other UV-absorbing compounds | Indirect, requires multiple enzymes and reagents, potential for H₂O₂ interference |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Assay of BChE Activity
This protocol outlines a general procedure for measuring BChE activity by monitoring the hydrolysis of this compound in the UV range.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4. Equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound chloride in deionized water. Store at -20°C.[12]
2. Assay Procedure:
-
Pipette 980 µL of Assay Buffer into a UV-transparent cuvette.
-
Add 10 µL of the BChE enzyme sample (e.g., purified enzyme or diluted serum) to the cuvette and mix gently by inversion.
-
Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (for a final concentration of 100 µM) and mix immediately.
-
Immediately begin recording the absorbance at 240 nm every 15 seconds for a total of 5-10 minutes.
3. Data Analysis:
-
Plot absorbance versus time. The initial, linear portion of the curve represents the initial velocity (v₀) of the reaction.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient for the product (difference between benzoate and this compound at 240 nm), c is the concentration, and l is the path length of the cuvette.
Protocol 2: Coupled Enzymatic Colorimetric Assay
This protocol is based on the choline oxidase-peroxidase method commonly used in clinical analyzers.[9][10]
1. Reagent Preparation:
-
R1 (Buffer/Enzyme Reagent): Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.8) containing choline oxidase, peroxidase, 4-aminoantipyrine, and phenol.
-
R2 (Substrate Reagent): Prepare a solution of this compound chloride in an appropriate buffer.
-
Calibrator: Use a calibrator with a known BChE activity value.
2. Assay Procedure (Automated Analyzer Example):
-
Aspirate a defined volume of the sample (e.g., 5 µL of serum) and a larger volume of Reagent R1 (e.g., 250 µL) into a reaction cuvette.
-
Incubate the mixture for a set period (e.g., 5 minutes) at 37°C to allow for the elimination of any endogenous free choline in the sample.
-
Initiate the primary reaction by adding a defined volume of Reagent R2 (e.g., 50 µL).
-
Monitor the increase in absorbance at 510 nm over a fixed time interval (e.g., 60 to 120 seconds).
3. Data Analysis:
-
The analyzer calculates the rate of absorbance change per minute (ΔA/min).
-
The activity of the unknown sample is determined by comparing its ΔA/min to the ΔA/min obtained for the known calibrator.
-
Results are typically expressed in units per liter (U/L).
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound by Butyrylcholinesterase (BChE).
Caption: Signaling pathway for a coupled enzymatic colorimetric this compound assay.
Caption: General experimental workflow for a this compound enzymatic assay.
References
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Damped oscillatory hysteretic behaviour of butyrylcholinesterase with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase: substrate inhibition and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New enzymatic assay of cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sclavodiagnostics.com [sclavodiagnostics.com]
- 11. [A spectrophotometric method for the determination of serum cholinesterase variants with succinyl choline as substrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Navigating the Solubility Landscape of Benzoylcholine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoylcholine chloride, a quaternary ammonium (B1175870) compound, is a key substrate in acetylcholinesterase research and a potential component in various pharmaceutical formulations. Its efficacy and stability are intrinsically linked to its behavior in aqueous environments, particularly in buffered solutions which are crucial for maintaining physiological pH and ensuring the compound's integrity during experimental and formulation stages. This technical guide addresses the critical aspect of this compound chloride's solubility and stability in different buffer systems. Due to the limited availability of direct quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine these parameters. It outlines detailed experimental protocols for assessing solubility and monitoring stability, alongside a discussion on the factors influencing its aqueous behavior, primarily its susceptibility to hydrolysis at varying pH levels.
Understanding this compound Chloride in Aqueous Solutions
This compound chloride is an organic salt that is generally considered to be water-soluble. However, its stability in aqueous solutions is a significant concern due to the presence of an ester linkage, which is susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the solution. This makes the choice of buffer not only a matter of pH control but also a critical determinant of the compound's shelf-life and experimental reliability.
The hydrolysis of this compound chloride yields benzoic acid and choline (B1196258) chloride. This degradation can be influenced by both non-enzymatic (chemical) and enzymatic processes. For the purposes of formulation and basic research, understanding the non-enzymatic hydrolysis is paramount.
Factors Influencing Solubility and Stability
The primary factor governing the stability, and by extension the effective solubility of this compound chloride in a buffer, is the pH . Generally, ester hydrolysis is catalyzed by both acids and bases. Therefore, the stability of this compound chloride is expected to be lowest at acidic and alkaline pH values, with a potential region of maximum stability around a neutral or slightly acidic pH.
The composition of the buffer itself can also play a role. While common buffers like phosphate (B84403) and Tris are widely used, their components could potentially interact with this compound chloride or influence its hydrolysis rate. Therefore, empirical determination of solubility and stability in the specific buffer system of interest is essential.
Experimental Protocol for Determining Aqueous Solubility
The following protocol provides a standardized method for determining the equilibrium solubility of this compound chloride in a buffer of choice. This method is adapted from general protocols for determining the aqueous solubility of organic salts.
Objective: To determine the saturation concentration of this compound chloride in a specific buffer at a controlled temperature.
Materials:
-
This compound chloride (high purity)
-
Buffer solutions of desired pH (e.g., 0.1 M Phosphate buffer, 0.1 M Tris-HCl buffer)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound chloride to a series of vials.
-
To each vial, add a known volume of the desired buffer solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound chloride of known concentrations in the same buffer.
-
Analyze the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound chloride in the sample by interpolating its response on the calibration curve.
-
-
Data Recording:
-
Record the solubility as the average concentration from at least three replicate experiments.
-
Data Presentation:
The quantitative data obtained from these experiments should be summarized in a clear and structured table for easy comparison.
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 0.1 M Phosphate | 6.0 | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 M Phosphate | 7.4 | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 M Phosphate | 8.0 | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 M Tris-HCl | 7.4 | 25 | [Experimental Value] | [Experimental Value] |
| 0.1 M Tris-HCl | 8.5 | 25 | [Experimental Value] | [Experimental Value] |
Table 1: Template for Recording Solubility Data of this compound Chloride.
Experimental Protocol for Assessing Stability (Hydrolysis Rate)
This protocol outlines a method to assess the stability of this compound chloride in different buffer solutions by monitoring its concentration over time.
Objective: To determine the rate of hydrolysis of this compound chloride in various buffers and at different pH values.
Materials:
-
This compound chloride (high purity)
-
Buffer solutions of desired pH
-
Constant temperature incubator or water bath
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound chloride in a suitable solvent (e.g., water or the buffer to be tested).
-
Dilute the stock solution with the respective pre-equilibrated buffer solutions to a known initial concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Transfer aliquots of the prepared solutions into several autosampler vials for each time point.
-
Place the vials in a constant temperature environment (e.g., 25 °C or 40 °C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each buffer set.
-
Immediately analyze the sample by HPLC to determine the concentration of the remaining this compound chloride.
-
-
Data Analysis:
-
Plot the concentration of this compound chloride versus time for each buffer condition.
-
Determine the rate of degradation, which can often be modeled using first-order kinetics. The natural logarithm of the concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (k).
-
Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.
-
Data Presentation:
The kinetic data should be tabulated to compare the stability of this compound chloride under different conditions.
| Buffer System | pH | Temperature (°C) | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| 0.1 M Phosphate | 5.0 | 40 | [Experimental Value] | [Experimental Value] |
| 0.1 M Phosphate | 7.4 | 40 | [Experimental Value] | [Experimental Value] |
| 0.1 M Phosphate | 9.0 | 40 | [Experimental Value] | [Experimental Value] |
| 0.1 M Tris-HCl | 7.4 | 40 | [Experimental Value] | [Experimental Value] |
| 0.1 M Tris-HCl | 8.5 | 40 | [Experimental Value] | [Experimental Value] |
Table 2: Template for Recording Stability Data of this compound Chloride.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the solubility and stability of this compound chloride.
Caption: Experimental workflow for solubility and stability testing.
Conclusion
An In-Depth Technical Guide to Butyrylcholinesterase and Its Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butyrylcholinesterase (BChE)
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme that plays a significant, albeit not fully elucidated, role in human physiology and pharmacology.[1][2] Structurally similar to acetylcholinesterase (AChE), BChE is a tetrameric glycoprotein (B1211001) found in high concentrations in plasma, liver, and the nervous system.[3][4] While AChE is highly specific for the neurotransmitter acetylcholine (B1216132), BChE exhibits broader substrate specificity, enabling it to hydrolyze a variety of choline (B1196258) esters and other compounds.[2] This promiscuity makes BChE a key player in the metabolism of various drugs and toxins, and a subject of intense research in fields ranging from toxicology to neurodegenerative diseases.
Core Function and Physiological Significance
The primary recognized function of BChE is the hydrolysis of choline-based esters.[3] Although it can hydrolyze acetylcholine, its catalytic efficiency for this substrate is lower than that of AChE.[1] The physiological importance of BChE is highlighted by its role as a bioscavenger of anticholinesterase agents, such as organophosphates and carbamates, thereby protecting the more critical AChE from inhibition.[4] Individuals with genetic variants of BChE that result in low or no enzyme activity can experience prolonged apnea (B1277953) after the administration of certain muscle relaxants like succinylcholine, underscoring its importance in drug metabolism.[3] Furthermore, emerging evidence suggests a role for BChE in lipid metabolism and a potential involvement in the pathology of Alzheimer's disease.
Structure and Catalytic Mechanism
The three-dimensional structure of BChE reveals a deep and narrow active-site gorge, at the bottom of which lies the catalytic triad.[5] This triad, composed of serine (Ser198), histidine (His438), and glutamate (B1630785) (Glu325) residues, is characteristic of serine hydrolases and is responsible for the catalytic hydrolysis of ester bonds.[1][5] The catalytic mechanism proceeds through a two-step process of acylation and deacylation.
In the acylation step, the serine hydroxyl group, activated by the histidine and glutamate residues, performs a nucleophilic attack on the carbonyl carbon of the substrate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release the first product (e.g., choline). In the deacylation step, a water molecule, activated by the catalytic histidine, attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. This intermediate then breaks down, releasing the second product (the acid moiety of the ester) and regenerating the free enzyme.
Butyrylcholinesterase Substrates
BChE's broad substrate specificity allows it to hydrolyze a wide range of endogenous and exogenous compounds. This characteristic is largely attributed to the larger and more flexible acyl-binding pocket within its active site compared to AChE.[2]
Endogenous Substrates
While acetylcholine is a substrate for BChE, its physiological relevance in this context is still under investigation, particularly in the brain where AChE is the primary hydrolase. Other potential endogenous substrates are being explored, with some evidence suggesting a role in the hydrolysis of ghrelin, a peptide hormone involved in appetite regulation.
Exogenous Substrates
BChE plays a crucial role in the metabolism of numerous clinically relevant drugs and toxic compounds. Its ability to hydrolyze these substances can significantly impact their efficacy and toxicity.
-
Succinylcholine and Mivacurium: These are short-acting muscle relaxants used in anesthesia. Their duration of action is directly dependent on their hydrolysis by BChE.
-
Cocaine: BChE is the primary enzyme responsible for the hydrolysis of cocaine in human plasma to its inactive metabolite, ecgonine (B8798807) methyl ester.[6] This detoxification pathway is a key area of research for the development of enzyme-based therapies for cocaine overdose and addiction.
-
Heroin: BChE is involved in the metabolic pathway of heroin, contributing to its conversion to morphine.
-
Organophosphates and Carbamates: These compounds, often used as pesticides and nerve agents, are potent inhibitors of both AChE and BChE. BChE acts as a stoichiometric scavenger, binding to these toxins and preventing them from reaching their primary target, AChE, in the nervous system.[4]
Quantitative Data on BChE-Substrate and BChE-Inhibitor Interactions
The following tables summarize key quantitative data for the interaction of various substrates and inhibitors with butyrylcholinesterase.
Table 1: Kinetic Constants for Selected Butyrylcholinesterase Substrates
| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹min⁻¹) | Reference |
| Acetylthiocholine | 300 | 2.02 x 10⁴ | 6.73 x 10⁷ | [1] |
| Butyrylthiocholine | - | - | - | - |
| (-)-Cocaine | 4.5 | 4.1 | 9.1 x 10⁵ | [7] |
| (+)-Cocaine | 8.5 | 6423 | 7.56 x 10⁸ | [7] |
| o-Nitroacetanilide | - | - | - | [8] |
| m-Nitroacetanilide | - | - | - | [8] |
| 3-(acetamido) N,N,N-trimethylanilinium (ATMA) | 180 | - | - | [8] |
K_m_ (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). k_cat_ (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.
Table 2: IC₅₀ Values for Selected Butyrylcholinesterase Inhibitors
| Inhibitor | IC₅₀ (μM) | Reference |
| Donepezil | 5.91 | [9] |
| Tacrine | 0.014 | [9] |
| Rivastigmine | 0.495 | [9] |
| Uracil (B121893) derivative 4 | 0.137 | [10] |
| Uracil derivative 8 | 0.544 | [10] |
| Dihydrobenzodioxepine cymserine (B1245408) (DHBDC) | 0.00361 - 0.0122 | [11] |
| Carbamate 1 | 0.12 | [12] |
| Carbamate 7 | 0.38 | [12] |
IC₅₀ is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Experimental Protocols
Measurement of Butyrylcholinesterase Activity using the Ellman's Assay
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity.[13][14]
Principle:
The assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate (e.g., butyrylthiocholine) by BChE, which produces thiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to the BChE activity.[13]
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Butyrylthiocholine iodide (BTC) solution (e.g., 75 mM in deionized water)
-
BChE sample (e.g., purified enzyme, serum, or plasma)
-
Microplate reader or spectrophotometer
-
96-well microtiter plates
Procedure:
-
Reagent Preparation: Prepare fresh solutions of phosphate buffer, DTNB, and BTC.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add:
-
Phosphate buffer (volume to make up the final reaction volume, e.g., 150 µL)
-
DTNB solution (e.g., 20 µL)
-
BChE sample (e.g., 10 µL of diluted serum). For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiation of Reaction: Add the BTC solution (e.g., 20 µL) to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a specific time by adding an inhibitor and then measure the final absorbance.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The BChE activity can then be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).
Visualizations
Catalytic Cycle of Butyrylcholinesterase
Caption: The catalytic cycle of butyrylcholinesterase hydrolysis.
Experimental Workflow for BChE Activity Measurement (Ellman's Assay)
Caption: A generalized workflow for determining BChE activity using the Ellman's assay.
Detoxification Pathways of Cocaine and Organophosphates by BChE
Caption: The role of BChE in the detoxification of cocaine and organophosphates.
References
- 1. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.citius.technology [web.citius.technology]
- 3. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic activities of a cocaine hydrolase engineered from human butyrylcholinesterase against (+)- and (−)-cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Benzoylcholine in Enzyme Kinetics: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Benzoylcholine in the Study of Cholinesterase Kinetics.
This compound, a synthetic choline (B1196258) ester, serves as a valuable tool in the field of enzyme kinetics, particularly for the characterization of cholinesterases, a family of enzymes critical to neurotransmission and other physiological processes. This guide provides a comprehensive overview of the application of this compound in studying the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), offering detailed experimental protocols, quantitative kinetic data, and visual representations of the underlying biochemical processes.
Introduction to this compound as a Cholinesterase Substrate
This compound is an analog of the natural neurotransmitter acetylcholine. While it is hydrolyzed by both AChE and BChE, it exhibits differential reactivity, making it a useful substrate for distinguishing between and characterizing these two important enzymes. The enzymatic hydrolysis of this compound results in the formation of benzoic acid and choline. The rate of this reaction can be monitored spectrophotometrically, providing a means to determine the kinetic parameters of the enzyme.
Quantitative Kinetic Data
The Michaelis-Menten constants (Kₘ) and catalytic constants (kcat) are fundamental parameters that describe the efficiency of an enzyme's catalytic activity. The following tables summarize the reported kinetic values for the hydrolysis of this compound by human acetylcholinesterase and butyrylcholinesterase. It is important to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.
Table 1: Kinetic Parameters for Human Acetylcholinesterase (AChE) with this compound
| Kₘ (mM) | kcat (min⁻¹) | Source of Enzyme |
| 0.3 ± 0.07 | 72 ± 4 | Human |
Note: this compound is generally considered a poor substrate for AChE, characterized by a relatively high Kₘ and low kcat, indicating lower affinity and slower turnover compared to its interaction with BChE.[1]
Table 2: Kinetic Parameters for Human Butyrylcholinesterase (BChE) with this compound
| Kₘ (mM) | kcat (min⁻¹) | Source of Enzyme |
| 0.005 - 0.03 | 15,000 - 30,000 | Human Serum |
Note: this compound is a well-established and efficient substrate for BChE, exhibiting a low Kₘ and a high kcat, which signifies high affinity and rapid enzymatic processing.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical reactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the enzymatic hydrolysis of this compound and a typical workflow for an enzyme inhibition assay.
Experimental Protocols
The following sections provide detailed methodologies for conducting cholinesterase activity and inhibition assays using this compound as a substrate.
Spectrophotometric Assay for Cholinesterase Activity
This protocol outlines the determination of cholinesterase activity by monitoring the increase in absorbance resulting from the formation of benzoic acid.
Materials:
-
This compound chloride
-
Purified acetylcholinesterase or butyrylcholinesterase
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.
-
Prepare a stock solution of this compound chloride in deionized water. The final concentration in the assay will typically range from 0.01 mM to 1 mM.
-
Prepare a stock solution of the cholinesterase enzyme in the phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 240 nm, the wavelength at which benzoic acid has a significant absorbance.
-
Equilibrate the spectrophotometer and the buffer to the desired reaction temperature (e.g., 25°C or 37°C).
-
To a quartz cuvette, add the sodium phosphate buffer to a final volume of 1 mL (adjust volumes as needed for your cuvette).
-
Add the enzyme solution to the cuvette and mix gently by inverting.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add the this compound solution to the cuvette, mix quickly, and immediately start recording the absorbance at 240 nm.
-
Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 5 to 10 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
Determine the initial reaction velocity (v₀) from the linear portion of the curve (the slope of the line).
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of benzoic acid at 240 nm, c is the change in concentration, and l is the path length of the cuvette.
-
Enzyme Inhibition Assay
This protocol is designed to screen for and characterize potential inhibitors of cholinesterase activity using this compound.
Materials:
-
All materials listed in section 4.1.
-
Test inhibitor compound(s)
-
Appropriate solvent for the inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in section 4.1.
-
Prepare a stock solution of the test inhibitor in a suitable solvent. Prepare a series of dilutions of the inhibitor stock solution to test a range of concentrations.
-
-
Assay Setup:
-
Set up a series of reactions in parallel in a 96-well microplate or individual cuvettes. Include the following controls:
-
Negative Control (100% activity): Enzyme, buffer, and substrate (with the same concentration of solvent used for the inhibitor).
-
Positive Control: Enzyme, buffer, substrate, and a known cholinesterase inhibitor.
-
Test Wells: Enzyme, buffer, substrate, and varying concentrations of the test inhibitor.
-
Blank: Buffer and substrate (no enzyme).
-
-
-
Pre-incubation:
-
Add the enzyme and the test inhibitor (or solvent for the negative control) to the appropriate wells/cuvettes containing the buffer.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at the reaction temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to all wells simultaneously (if using a microplate reader) or individually.
-
Immediately begin monitoring the absorbance at 240 nm over time, as described in section 4.1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (v₀ with inhibitor / v₀ of negative control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
This compound remains a cornerstone substrate in the study of cholinesterase kinetics. Its differential hydrolysis by AChE and BChE allows for the specific characterization of these enzymes and the screening of potential inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust and informative enzyme kinetic studies, contributing to a deeper understanding of cholinergic systems and the development of novel therapeutics.
References
Methodological & Application
Application Note: Spectrophotometric Assay for Cholinesterase Activity Using Benzoylcholine
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the determination of cholinesterase (ChE) activity using a continuous kinetic spectrophotometric assay with benzoylcholine as the substrate. The method is based on the direct measurement of the decrease in absorbance resulting from the enzymatic hydrolysis of this compound. This protocol is suitable for characterizing enzyme kinetics, including the screening of potential inhibitors, and is particularly useful for measuring pseudocholinesterase (butyrylcholinesterase, BChE) activity.[1] We provide comprehensive instructions for reagent preparation, the experimental procedure, and data analysis, supplemented with tables of quantitative data and workflow diagrams for clarity.
Principle of the Assay
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze choline (B1196258) esters.[1] This assay utilizes this compound, a substrate that is readily hydrolyzed by cholinesterase, particularly BChE, which is sometimes referred to as benzoylcholinesterase.[1][2] The enzymatic hydrolysis of this compound yields benzoate (B1203000) and choline.
The reaction can be monitored by UV spectrophotometry because this compound has a distinct absorbance in the UV spectrum, while the products do not share the same spectral properties.[3] The rate of decrease in absorbance at a specific wavelength (e.g., 240 nm) is directly proportional to the cholinesterase activity under defined conditions of substrate concentration, temperature, and pH.[3]
Materials and Reagents
The following table summarizes the necessary materials and reagents for the assay.
Table 1: Required Materials and Reagents
| Item | Description |
| Instrumentation | UV-Vis Spectrophotometer with kinetic measurement capabilities and temperature control. |
| Quartz cuvettes (1 cm pathlength). | |
| Enzymes & Substrates | Purified or recombinant cholinesterase (e.g., human serum BChE). |
| This compound Chloride (Substrate). | |
| Buffers & Chemicals | Sodium Phosphate (B84403), Monobasic and Dibasic, for buffer preparation. |
| Ultrapure water. | |
| Consumables | Micropipettes and sterile, nuclease-free tips. |
| Microcentrifuge tubes. |
Experimental Protocols
3.1. Reagent Preparation
-
0.1 M Sodium Phosphate Buffer (pH 7.0 for BChE):
-
Prepare stock solutions of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic.
-
Mix the stock solutions until the pH of the buffer reaches 7.0 at 25°C. The optimal pH for AChE is typically higher (pH 8.0).[4]
-
Store the buffer at 2-8°C.
-
-
10 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound Chloride in ultrapure water to make a 10 mM stock solution.
-
Prepare fresh daily or store in aliquots at -20°C for short-term use. Protect from light.
-
-
Enzyme Working Solution:
-
Dilute the cholinesterase stock solution in 0.1 M Sodium Phosphate Buffer (pH 7.0) to achieve a final concentration that provides a linear rate of absorbance change over several minutes.
-
The final enzyme concentration in the assay is typically in the nanomolar range (e.g., 5 x 10⁻⁹ M for BChE).[4] The optimal concentration should be determined empirically.
-
Prepare this solution fresh before each experiment and keep it on ice.
-
3.2. Assay Workflow
The general workflow for conducting the spectrophotometric assay is outlined below.
3.3. Assay Procedure
The following procedure is for a standard 1 mL reaction volume in a quartz cuvette. Volumes can be scaled for use in microplates.
-
Set the spectrophotometer to kinetic mode and the measurement wavelength to 240 nm.[3] Set the temperature to 25°C.[4]
-
To a 1 cm quartz cuvette, add the components as described in Table 2.
-
Add the phosphate buffer and the enzyme working solution to the cuvette.
-
Mix gently by pipetting and incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound solution.
-
Immediately mix the contents of the cuvette by gently inverting with parafilm or by careful pipetting.
-
Start the kinetic measurement and record the absorbance at 240 nm every 15-30 seconds for 5-10 minutes. The rate should be linear during the initial phase of the reaction.
Table 2: Standard Assay Reaction Mixture
| Component | Volume (µL) | Final Concentration |
| 0.1 M Phosphate Buffer (pH 7.0) | 880 | ~88 mM |
| Enzyme Working Solution | 100 | Variable (e.g., 0.5 nM) |
| 10 mM this compound | 20 | 200 µM |
| Total Volume | 1000 |
Note: The final substrate concentration can be varied (e.g., from 1 µM to 800 µM) to determine kinetic parameters like Kₘ and Vₘₐₓ.[4]
Data Analysis and Expected Results
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of substrate hydrolysis.
-
Activity (µmol/min/mL) = (ΔAbs/min × Vₜ) / (ε × l × Vₑ)
-
Where:
-
ΔAbs/min: The rate of absorbance decrease.
-
Vₜ: Total reaction volume in mL (e.g., 1 mL).
-
ε: Molar extinction coefficient of this compound at 240 nm (must be determined empirically under assay conditions).
-
l: Pathlength of the cuvette in cm (e.g., 1 cm).
-
Vₑ: Volume of the enzyme solution added in mL (e.g., 0.1 mL).
-
-
-
Kinetic Parameters: By measuring the initial reaction rates at various this compound concentrations, a Michaelis-Menten plot can be generated to determine the Kₘ and Vₘₐₓ values. It is important to note that the literature reports a very wide range for the Michaelis constant of serum cholinesterase with this compound, which may be due to the formation of different enzyme-substrate complexes at varying substrate concentrations.[3]
Table 3: Representative Quantitative Data and Parameters
| Parameter | Typical Value / Range | Reference |
| Wavelength (λ) | 240 nm | [3] |
| Temperature | 25°C | [4] |
| Buffer | 0.1 M Sodium Phosphate, pH 7.0 (BChE) or pH 8.0 (AChE) | [4] |
| Substrate Concentration Range | 1 µM - 800 µM (for kinetic studies) | [4] |
| Michaelis Constant (Kₘ) | Varies widely in literature: 3 x 10⁻⁷ M to 2.5 x 10⁻³ M | [3] |
This protocol offers a reliable and direct method for assessing cholinesterase activity, providing valuable data for enzymatic characterization and inhibitor screening in drug development and research settings.
References
Application Note: Spectrophotometric Measurement of Butyrylcholinesterase Activity Using Benzoylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of butyrylcholinesterase (BChE) activity using benzoylcholine as a substrate. This classic method, based on the work of Kalow and Genest, relies on the direct spectrophotometric measurement of this compound hydrolysis in the ultraviolet (UV) spectrum. The protocol is suitable for purified enzyme preparations and can be adapted for biological samples with appropriate controls.
Introduction
Butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase, is a serine hydrolase that hydrolyzes various choline (B1196258) esters.[1] While its primary physiological function is still under investigation, BChE is of significant interest in pharmacology and toxicology for its role in metabolizing drugs like succinylcholine (B1214915) and its potential involvement in neurodegenerative diseases such as Alzheimer's disease.[1]
Unlike acetylcholinesterase, BChE possesses a larger acyl-binding pocket within its active site gorge, allowing it to efficiently hydrolyze bulkier substrates, including this compound. The measurement of BChE activity is crucial for diagnosing certain genetic disorders, monitoring pesticide exposure, and for the in vitro characterization of enzyme inhibitors in drug discovery programs.[2]
Principle of the Assay
The assay quantifies BChE activity by monitoring the enzymatic hydrolysis of this compound into benzoic acid and choline. This compound exhibits strong absorbance of ultraviolet (UV) light at a wavelength of 240 nm due to its benzoyl group. Upon hydrolysis by BChE, the resulting products, benzoic acid and choline, have negligible absorbance at this wavelength.
Therefore, the rate of the enzymatic reaction is directly proportional to the rate of decrease in absorbance at 240 nm. By using the Beer-Lambert law and the known change in the molar extinction coefficient (Δε) for the reaction, the enzyme activity can be accurately calculated.
Caption: Enzymatic hydrolysis of this compound by BChE.
Materials and Equipment
Reagents:
-
Butyrylcholinesterase (human serum, equine serum, or recombinant)
-
This compound chloride (Substrate)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer capable of measuring at 240 nm
-
Temperature-controlled cuvette holder (e.g., Peltier)
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Analytical balance
-
pH meter
-
Vortex mixer
Experimental Protocol
4.1. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 7.4):
-
Prepare separate 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.
-
Mix the two solutions, monitoring with a pH meter, until the final pH reaches 7.4.
-
Store at 4°C. On the day of the experiment, bring the required volume to the assay temperature (e.g., 25°C or 37°C).
-
-
This compound Stock Solution (10 mM):
-
Dissolve 2.44 g of this compound chloride (MW = 243.72 g/mol ) in 10 mL of deionized water.
-
This solution should be prepared fresh daily and kept on ice.
-
-
Enzyme Solution (BChE):
-
Prepare a stock solution of BChE in phosphate buffer.
-
The final concentration required for the assay will depend on the specific activity of the enzyme preparation. A concentration that yields a linear absorbance change of 0.05 to 0.10 units per minute is recommended. This often requires significant dilution of the stock enzyme.
-
4.2. Assay Procedure
The following workflow is designed for a standard 1 mL quartz cuvette.
Caption: Experimental workflow for the BChE activity assay.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 240 nm. Set the temperature of the cuvette holder to the desired assay temperature (e.g., 25°C).
-
Blank Measurement: Pipette 1.0 mL of 0.1 M Phosphate Buffer (pH 7.4) into a quartz cuvette and use this to zero the spectrophotometer.
-
Reaction Mixture Preparation:
-
To a clean quartz cuvette, add 890 µL of 0.1 M Phosphate Buffer (pH 7.4).
-
Add 10 µL of the diluted BChE enzyme solution.
-
Mix gently by inverting the cuvette and pre-incubate for 5 minutes at the assay temperature to allow for thermal equilibration.
-
-
Reaction Initiation:
-
Start the reaction by adding 100 µL of the 10 mM this compound stock solution to the cuvette (for a final concentration of 100 µM).
-
Immediately mix by inverting the cuvette 2-3 times.
-
-
Kinetic Measurement:
-
Place the cuvette in the spectrophotometer and start recording the absorbance at 240 nm for 3-5 minutes.
-
Record the change in absorbance per minute (ΔA/min). Ensure the rate is linear during the measurement period. A non-enzymatic hydrolysis control (without enzyme) should be run to correct for any spontaneous substrate degradation.
-
4.3. Calculation of Enzyme Activity
The activity of the BChE sample is calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₂₄₀/min) / (Δε × b × V_enzyme)
Where:
-
ΔA₂₄₀/min: The rate of absorbance change per minute from the linear portion of the curve.
-
Δε: The change in the molar extinction coefficient for this compound hydrolysis at 240 nm. This value is 6.8 x 10³ L·mol⁻¹·cm⁻¹ .
-
b: The path length of the cuvette (typically 1 cm).
-
V_enzyme: The volume of the enzyme solution added to the assay in mL (in this protocol, 0.01 mL).
One Unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute under the specified conditions.
Data Presentation
The quantitative parameters for this assay are summarized in the table below for easy reference.
| Parameter | Recommended Value | Notes |
| Substrate | This compound Chloride | |
| Wavelength (λ) | 240 nm | Requires a UV-capable spectrophotometer and quartz cuvettes. |
| Assay Temperature | 25°C or 37°C | Must be kept constant and recorded. |
| Assay Buffer | 0.1 M Sodium Phosphate | pH 7.4 is standard; optimal pH may vary slightly. |
| Final Substrate Conc. | 50 - 200 µM | A concentration of 100 µM is a common starting point. |
| Path Length (b) | 1 cm | Standard for most spectrophotometers. |
| Δε at 240 nm | 6.8 x 10³ L·mol⁻¹·cm⁻¹ | Change in molar extinction coefficient upon hydrolysis. |
Important Considerations
-
UV Absorbance Interference: Many biological molecules, including proteins and nucleic acids, absorb light at 240 nm. When using non-purified samples (e.g., serum, tissue homogenates), appropriate controls are essential. A sample blank containing the biological matrix without the substrate should be run to account for any background absorbance changes.
-
Quartz Cuvettes: Glass and plastic cuvettes are not transparent to UV light at 240 nm. High-quality quartz cuvettes are mandatory for this assay.
-
Substrate Stability: this compound solutions should be prepared fresh daily to avoid spontaneous hydrolysis, which can lead to high background signals.
-
Linear Range: Ensure that the measured enzyme activity falls within the linear range of the assay. If the rate of absorbance change (ΔA/min) is too high, dilute the enzyme sample further. If the rate is too low, a more concentrated enzyme sample may be needed.
References
Synthesis of Benzoylcholine Chloride: A Detailed Protocol for Laboratory Use
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of benzoylcholine chloride, a quaternary ammonium (B1175870) salt that acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors. This protocol is intended for researchers in chemistry and pharmacology, as well as professionals in drug development. The synthesis is a two-step process, commencing with the formation of 2-chloroethyl benzoate (B1203000), followed by its reaction with trimethylamine (B31210) to yield the final product.
Synthesis of 2-Chloroethyl Benzoate (Intermediate)
This initial step involves the esterification of ethylene (B1197577) chlorohydrin with benzoyl chloride.
Experimental Protocol
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a 100-cm air condenser, place 80.5 g (66 mL, 1 mole) of redistilled ethylene chlorohydrin and 140.5 g (115.5 mL, 1 mole) of benzoyl chloride. This setup should be placed in a fume hood.
-
Reaction Initiation: Gently warm the mixture with a low flame until the reaction begins, characterized by the evolution of hydrogen chloride gas.
-
Reaction Progression: Once the reaction starts, remove the heat source until the initial vigorous reaction subsides. Then, reapply heat and maintain it for an additional 30 minutes, during which the temperature of the reaction mixture will rise to approximately 200–215°C.
-
Purification: After cooling, the crude product is purified by vacuum distillation. A short distillation column (approximately 20 cm) should be used. First, remove any volatile impurities by evacuation with a water pump at a bath temperature of 100–110°C. The desired product, 2-chloroethyl benzoate, is then collected at a boiling point of 101–104°C under a pressure of 2 mm Hg.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Boiling Point (°C) | Yield (%) |
| Ethylene Chlorohydrin | 80.51 | 80.5 | 1 | 128-129 | - |
| Benzoyl Chloride | 140.57 | 140.5 | 1 | 197.2 | - |
| 2-Chloroethyl Benzoate | 184.62 | 165-168 | 0.89-0.91 | 101-104 @ 2 mmHg | 89-91 |
Synthesis of this compound Chloride
This final step involves the quaternization of trimethylamine with the previously synthesized 2-chloroethyl benzoate. This procedure is adapted from a similar synthesis of this compound iodide.[1]
Experimental Protocol
-
Reaction Mixture: Prepare a solution of 129.3 g (0.70 mole) of 2-chloroethyl benzoate in 200 mL of dry acetone (B3395972). This solution is then treated with a solution of trimethylamine in acetone. A 19.5% solution of trimethylamine in acetone is suggested, with a volume sufficient to provide a molar excess of trimethylamine.
-
Reaction Conditions: The reaction should be carried out in a sealed, pressure-resistant vessel, such as a Pyrex reagent bottle with a tightly secured rubber stopper. The reaction mixture is allowed to stand at room temperature for 24 hours.
-
Product Isolation: After 24 hours, the resulting quaternary ammonium salt, this compound chloride, will have precipitated. The solid product is collected by filtration under suction.
-
Purification: The collected solid is washed with 200 mL of dry acetone to remove any unreacted starting materials and impurities. The purified this compound chloride is then air-dried.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Physical State |
| 2-Chloroethyl Benzoate | 184.62 | 129.3 | 0.70 | Liquid |
| Trimethylamine | 59.11 | - | >0.70 | Gas (in solution) |
| This compound Chloride | 243.73 | - | Theoretical: 0.70 | White Crystalline Solid |
Note: The exact yield for the direct synthesis with 2-chloroethyl benzoate is not specified in the referenced literature; however, a high yield is anticipated based on the analogous iodide synthesis.
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound chloride.
Biological Context: Cholinergic Signaling Pathway
This compound chloride acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. Furthermore, a specific subtype, the α7 nAChR, is a key component of the "cholinergic anti-inflammatory pathway." In this pathway, acetylcholine released from the vagus nerve binds to α7 nAChRs on macrophages, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.
Caption: this compound's role in the cholinergic anti-inflammatory pathway.
References
Application Notes and Protocols for Benzoylcholine Substrate Solution: Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stability testing of benzoylcholine substrate solutions, crucial for the accurate assessment of cholinesterase activity in research and drug development.
Introduction
This compound is a synthetic choline (B1196258) ester that serves as a substrate for cholinesterases, particularly butyrylcholinesterase (BChE), also known as pseudocholinesterase. The enzymatic hydrolysis of this compound is a widely used method for determining BChE activity in various biological samples. The stability of the this compound substrate solution is paramount for obtaining reliable and reproducible results. This document outlines the preparation of stable this compound solutions and provides protocols for their use in BChE activity assays.
Preparation of this compound Substrate Solutions
The preparation of this compound solutions requires careful attention to the choice of buffer, pH, and storage conditions to minimize spontaneous hydrolysis and ensure long-term stability.
Recommended Buffers and pH
For enzymatic assays, phosphate (B84403) buffers are commonly used. The optimal pH for butyrylcholinesterase activity is generally in the range of 7.4 to 8.0. Standard protocols often recommend a pH of 8.0 for assessing acetylcholinesterase inhibition, which can be adapted for BChE assays.
Preparation of Stock Solution (e.g., 100 mM)
Materials:
-
This compound chloride (MW: 243.73 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, purified water
-
Microcentrifuge tubes or vials
Protocol:
-
Weigh out the required amount of this compound chloride powder in a fume hood.
-
Dissolve the powder in a minimal amount of DMSO.
-
Bring the solution to the final desired concentration with sterile, purified water. For example, to prepare a 100 mM stock solution, dissolve 24.37 mg of this compound chloride in a final volume of 1 mL.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Substrate Solution (e.g., 1 mM)
Materials:
-
This compound chloride stock solution (100 mM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
Protocol:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate phosphate buffer. For example, to prepare a 1 mM working solution, dilute the 100 mM stock solution 1:100 in 0.1 M phosphate buffer (pH 7.4).
-
Keep the working solution on ice until use.
Stability of this compound Solutions
The stability of this compound is influenced by temperature, pH, and the presence of nucleophiles in the solution.
Storage of Stock Solutions
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Condition | Solvent | Duration | Reference |
| -80°C | DMSO/Water | Up to 6 months | General lab practice |
| -20°C | DMSO/Water | Up to 1 month | General lab practice |
| -20°C | In plasma | > 12 months | [1] |
Note: Avoid repeated freeze-thaw cycles.
Stability of Working Solutions
Aqueous working solutions of this compound are susceptible to hydrolysis, which is accelerated by higher temperatures and alkaline pH. It is recommended to prepare fresh working solutions for each experiment.
Experimental Protocols
The following is a detailed protocol for a butyrylcholinesterase activity assay using this compound as a substrate in a 96-well plate format. This protocol is adapted from general cholinesterase assay procedures and should be optimized for specific experimental conditions.
Butyrylcholinesterase (BChE) Activity Assay
This assay measures the increase in absorbance at 240 nm resulting from the hydrolysis of this compound to benzoic acid and choline by BChE.
Materials:
-
This compound chloride working solution (concentration to be optimized, typically in the mM range)
-
Butyrylcholinesterase (from equine serum or human plasma)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 240 nm
Protocol:
-
Reagent Preparation:
-
Prepare the this compound working solution in 0.1 M phosphate buffer (pH 7.4) on the day of the experiment. The final concentration in the well should be optimized (e.g., starting with a range of 0.1 mM to 1 mM).
-
Prepare a stock solution of BChE in phosphate buffer and dilute it to the desired working concentration just before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
To each well of a 96-well UV-transparent microplate, add the following:
-
X µL of 0.1 M Phosphate Buffer (pH 7.4)
-
Y µL of BChE solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding Z µL of the this compound working solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately start monitoring the change in absorbance at 240 nm every 30 seconds for a total of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
The BChE activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for benzoic acid at 240 nm is required.
-
Workflow for BChE Activity Assay
Caption: Workflow for butyrylcholinesterase (BChE) activity assay using this compound.
Signaling Pathway Context
The enzymatic reaction measured in this assay is a key component of cholinergic signaling, where cholinesterases are responsible for terminating the action of the neurotransmitter acetylcholine. Butyrylcholinesterase, while less specific than acetylcholinesterase, plays a significant role in hydrolyzing various choline esters and xenobiotics.
Hydrolysis of this compound by BChE
Caption: Enzymatic hydrolysis of this compound by butyrylcholinesterase.
Conclusion
The protocols and stability data provided in these application notes are intended to serve as a guide for researchers utilizing this compound as a substrate for cholinesterase assays. Adherence to these guidelines for solution preparation and storage will contribute to the generation of accurate and reproducible data. It is essential to optimize assay conditions, such as substrate and enzyme concentrations, for each specific application to ensure reliable kinetic measurements.
References
Application Notes and Protocols for High-Throughput Screening of Butyrylcholinesterase (BChE) Inhibitors Using Benzoylcholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1][2] While acetylcholinesterase (AChE) is the primary enzyme for this function in a healthy brain, BChE levels are observed to increase in patients with advanced Alzheimer's disease, making it a key therapeutic target.[3] The development of selective BChE inhibitors is a promising strategy for managing the later stages of Alzheimer's disease.[1][2] High-throughput screening (HTS) is a crucial methodology for identifying novel BChE inhibitors from large compound libraries.[1][4] This document provides detailed protocols for assessing BChE activity and screening for its inhibitors, with a focus on the substrate benzoylcholine and its practical application in HTS formats.
Principle of BChE Activity Assays
The enzymatic activity of BChE can be measured by monitoring the rate of hydrolysis of a substrate. This compound, an ester of choline, is a substrate for BChE. The hydrolysis of this compound by BChE yields benzoic acid and choline. The rate of this reaction can be monitored directly by measuring the decrease in absorbance of this compound at a specific wavelength.
For high-throughput screening, a more common and robust method is the colorimetric assay developed by Ellman, which utilizes a thioester analog of the substrate, such as butyrylthiocholine (B1199683) or benzoylthiocholine.[5] In this method, the hydrolysis of the thioester substrate by BChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][7] The rate of color development is directly proportional to the BChE activity.
Experimental Protocols
Direct Spectrophotometric Assay for BChE Activity using this compound
This protocol is suitable for kinetic studies and can be adapted for lower-throughput screening.
Materials:
-
Human Butyrylcholinesterase (BChE), recombinant or purified from plasma
-
This compound chloride
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
UV-transparent microplates (e.g., 96-well or 384-well)
-
Microplate spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound chloride in deionized water.
-
Prepare a working solution of BChE in phosphate buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
-
Assay Setup:
-
To each well of the microplate, add the phosphate buffer.
-
Add the test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO) to the appropriate wells. Include a solvent control (no inhibitor).
-
Add the BChE working solution to all wells except the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the this compound stock solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 240 nm over time using the microplate spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition for each compound concentration is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
High-Throughput Screening of BChE Inhibitors using Butyrylthiocholine (Ellman's Method)
This is the preferred method for HTS due to its robust colorimetric readout.
Materials:
-
Human Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds and known BChE inhibitor (e.g., Rivastigmine) for positive control
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 410-412 nm
Procedure:
-
Reagent Preparation:
-
BChE Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 7.4.
-
DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.
-
BTC Solution: Prepare a stock solution of butyrylthiocholine iodide in deionized water.
-
BChE Working Solution: Dilute the BChE stock in the assay buffer to the desired concentration.
-
Test Compounds: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Setup:
-
Add the BChE Assay Buffer to all wells of the microplate.
-
Add the test compounds, positive control, and solvent control to their respective wells.
-
Add the BChE working solution to all wells except the blank. For the blank wells, add an equivalent volume of assay buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow for the interaction between the inhibitors and the enzyme.[8]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution containing both DTNB and BTC in the assay buffer.
-
Add the DTNB/BTC working solution to all wells to start the reaction.
-
Immediately measure the absorbance at 410-412 nm in kinetic mode at regular intervals (e.g., every minute) for 5-10 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition as described in section 3.1.4.
-
Determine the IC50 values for the active compounds.
-
Data Presentation
Table 1: Kinetic Parameters for this compound Hydrolysis by Human BChE
| Parameter | Value | Conditions | Reference |
| Rate-limiting step | Deacylation (k₃) | Atmospheric pressure | [5] |
Note: Detailed Km and kcat values for this compound are dependent on specific experimental conditions such as pH, temperature, and buffer composition, and were investigated in the context of pressure-dependent kinetics rather than standard HTS conditions.
Table 2: IC50 Values of Known BChE Inhibitors (Determined using a Thiocholine-based Assay)
| Inhibitor | BChE IC50 (µM) | Substrate Used | Reference |
| Bambuterol | Reported as a selective BChE inhibitor | Butyrylthiocholine | [1] |
| Rivastigmine | 0.495 | Butyrylthiocholine | [9] |
| Donepezil | 5.91 | Butyrylthiocholine | [9] |
| Tacrine | 0.014 | Butyrylthiocholine | [9] |
| Cymserine (B1245408) | 0.063 - 0.100 | Butyrylthiocholine | [10] |
Table 3: Comparison of this compound and Butyrylthiocholine Assays for BChE Activity
| Feature | Direct this compound Assay | Butyrylthiocholine Assay (Ellman's Method) |
| Principle | Measures decrease in substrate absorbance | Measures increase in product-derived color |
| Substrate | This compound (oxoester) | Butyrylthiocholine (thioester) |
| Detection Wavelength | ~240 nm | ~412 nm |
| Sensitivity | Generally lower | Higher |
| Interference | High potential for interference from UV-absorbing compounds | Less interference from colored compounds |
| HTS Suitability | Less suitable due to potential for interference and lower signal-to-noise ratio | Highly suitable and widely used for HTS |
Visualizations
Enzymatic Reaction of BChE with this compound
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]
- 8. content.abcam.com [content.abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Butyrylcholinesterase Activity and Dibucaine Number Using Benzoylcholine
Abstract
This application note provides a detailed protocol for the determination of butyrylcholinesterase (BChE) activity and the corresponding dibucaine (B1670429) number, a critical parameter for identifying individuals with atypical BChE variants. These variants can lead to prolonged muscle relaxation and apnea (B1277953) following the administration of certain muscle relaxants like succinylcholine. The assay utilizes benzoylcholine as a substrate and measures the inhibitory effect of dibucaine on BChE activity. This method is essential for preclinical research, clinical diagnostics, and drug development programs involving compounds metabolized by BChE.
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is an enzyme synthesized in the liver and present in blood plasma.[1] It plays a crucial role in the metabolism of various drugs, including the neuromuscular blocking agent succinylcholine.[2][3] Genetic variations in the BCHE gene can lead to the production of atypical BChE enzymes with reduced activity.[2][4] Individuals with these variants are at risk of prolonged neuromuscular blockade when administered standard doses of succinylcholine.[2][5]
The dibucaine number is a phenotypic measure of BChE activity and is defined as the percentage of enzyme activity inhibited by the local anesthetic dibucaine.[1][5][6] Dibucaine differentially inhibits normal and atypical BChE variants; the normal enzyme is significantly more inhibited by dibucaine than the atypical forms.[2][6] This differential inhibition allows for the classification of individuals into three main phenotypes: homozygous normal, heterozygous atypical, and homozygous atypical.[1][6] This classification is vital for anesthetic risk assessment and in the development of drugs metabolized by BChE.
This protocol details a spectrophotometric method for determining the dibucaine number using this compound as the substrate. The hydrolysis of this compound by BChE can be monitored by measuring the change in absorbance over time.
Principle of the Method
The determination of the dibucaine number involves two parallel measurements of butyrylcholinesterase (BChE) activity in a plasma or serum sample. The first measurement establishes the basal enzyme activity. The second measurement is conducted in the presence of a specific concentration of dibucaine, a potent inhibitor of BChE.
BChE catalyzes the hydrolysis of the substrate this compound. The rate of this reaction is quantified by monitoring the change in absorbance at a specific wavelength, which is proportional to the enzyme's activity.
The Dibucaine Number is then calculated as the percentage of inhibition of BChE activity caused by dibucaine, using the following formula:
Dibucaine Number = [1 - (Activity with Dibucaine / Basal Activity)] x 100
This number provides a qualitative assessment of the BChE phenotype, indicating the degree of resistance to dibucaine inhibition.[6]
Data Presentation
The dibucaine number allows for the classification of individuals into different phenotypes based on their BCHE genotype. The following table summarizes the expected dibucaine number ranges for the common phenotypes.
| Genotype | Phenotype | Typical Dibucaine Number Range (%) | Clinical Significance |
| Homozygous Normal | Normal | 70 - 90 | Normal metabolism of succinylcholine.[1] |
| Heterozygous Atypical | Intermediate | 30 - 70 | Moderately prolonged response to succinylcholine.[1] |
| Homozygous Atypical | Atypical | 0 - 30 | Significantly prolonged response to succinylcholine, risk of prolonged apnea.[1] |
Experimental Protocols
Reagents and Materials
-
Phosphate (B84403) Buffer: 0.1 M, pH 7.4
-
This compound Chloride (Substrate): Prepare a stock solution and dilute to the final working concentration in phosphate buffer.
-
Dibucaine Hydrochloride (Inhibitor): Prepare a stock solution and dilute to the final working concentration in phosphate buffer.
-
Human Serum or Plasma: Patient or control samples.
-
Spectrophotometer: Capable of measuring absorbance at the required wavelength for this compound hydrolysis.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes.
-
Pipettes and Pipette Tips: Calibrated for accurate liquid handling.
-
Incubator or Water Bath: To maintain a constant temperature.
Sample Preparation
-
Collect whole blood in a red-top tube (for serum) or a lavender-top (EDTA) tube (for plasma).
-
Separate serum or plasma from the cells by centrifugation.
-
Store the serum or plasma at 2-8°C if the assay is to be performed within a few days, or at -20°C or lower for long-term storage.
-
Before the assay, allow the samples to thaw to room temperature.
Assay Procedure
This protocol is based on the principles described by Kalow and Genest (1957).
-
Set up the Spectrophotometer: Set the spectrophotometer to the appropriate wavelength for monitoring this compound hydrolysis (typically 240 nm) and ensure the temperature is controlled, if possible (e.g., 25°C or 37°C).
-
Prepare Reaction Mixtures: For each sample, prepare two sets of reactions: one for basal activity and one for dibucaine-inhibited activity.
-
Basal Activity Reaction:
-
Add a specific volume of phosphate buffer to a cuvette.
-
Add a small, precise volume of the serum/plasma sample.
-
Incubate the mixture for a short period to allow it to reach the desired temperature.
-
Initiate the reaction by adding a specific volume of the this compound solution.
-
-
Dibucaine-Inhibited Activity Reaction:
-
Add a specific volume of the dibucaine solution (in phosphate buffer) to a cuvette.
-
Add the same volume of the serum/plasma sample as in the basal reaction.
-
Incubate the mixture to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding the same volume of the this compound solution as in the basal reaction.
-
-
-
Measure Enzyme Activity:
-
Immediately after adding the substrate, start monitoring the change in absorbance over a set period (e.g., 2-3 minutes).
-
The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.
-
-
Calculate Dibucaine Number:
-
Calculate the basal activity rate (ΔA/min) from the first reaction.
-
Calculate the inhibited activity rate (ΔA/min) from the second reaction.
-
Use the formula provided in the "Principle of the Method" section to calculate the dibucaine number.
-
Mandatory Visualization
Experimental Workflow for Dibucaine Number Determination
Caption: Workflow for determining the dibucaine number.
Signaling Pathway of BChE Inhibition by Dibucaine
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dibucaine number - Wikipedia [en.wikipedia.org]
- 3. Prolonged Neuromuscular Blockade Following Succinylcholine Administration to a Patient with a Reduced Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Pseudocholinesterase, Dibucaine Inhibition | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. Dibucaine number | PPTX [slideshare.net]
Application of Benzoylcholine in the Diagnosis of Cholinesterase Variants
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Benzoylcholine is a synthetic choline (B1196258) ester that serves as a crucial substrate for the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. The rate of this compound hydrolysis by BChE is a key parameter in the phenotypic diagnosis of genetic variants of the BCHE gene. Certain variants can lead to reduced enzyme activity, which has significant clinical implications, particularly in the context of pharmacogenetics.
Individuals with atypical BChE variants are at risk of prolonged apnea (B1277953) and muscle paralysis following the administration of certain muscle relaxants, such as succinylcholine (B1214915) and mivacurium, which are normally metabolized by BChE. Therefore, the characterization of BChE activity using this compound is a critical diagnostic tool in anesthesiology and for assessing sensitivity to specific drugs.
The primary diagnostic application of this compound is in the Dibucaine (B1670429) Number Test . Dibucaine, a local anesthetic, acts as an inhibitor of BChE. The degree of inhibition of this compound hydrolysis by dibucaine is highly dependent on the BChE variant present in an individual's plasma. This differential inhibition allows for the classification of individuals into distinct phenotypes, which correlate with their genotype and clinical risk.
The main BChE phenotypes identified using this method are:
-
Usual (or Normal): Individuals homozygous for the wild-type BCHE allele. Their BChE activity is significantly inhibited by dibucaine.
-
Heterozygous Atypical: Individuals with one wild-type and one atypical BCHE allele. They exhibit an intermediate level of inhibition by dibucaine.
-
Homozygous Atypical: Individuals with two atypical BCHE alleles. Their BChE activity shows very little inhibition by dibucaine.
-
Silent: Individuals with alleles that produce no functional BChE.
While the dibucaine number test is a cornerstone of phenotyping, it is important to note that it may not detect all clinically significant BChE variants. Therefore, in cases of suspected cholinesterase deficiency with ambiguous biochemical results, genetic testing (genotyping) of the BCHE gene is recommended for a definitive diagnosis.[1]
Quantitative Data
The dibucaine number (DN) is calculated as the percentage of BChE activity that is inhibited by a standardized concentration of dibucaine. The typical ranges for different phenotypes are summarized below.
| Phenotype | Genotype (Common Alleles) | Dibucaine Number (DN) Range (%) | Clinical Significance |
| Usual (Normal) | UU | 70 - 90 | Normal metabolism of succinylcholine.[1][2] |
| Heterozygous Atypical | UA | 30 - 70 | Increased risk of prolonged muscle paralysis with succinylcholine.[1][2] |
| Homozygous Atypical | AA | 0 - 30 | High risk of prolonged apnea and muscle paralysis with succinylcholine.[1][2] |
| Silent | SS | Not applicable | Extremely high risk; no functional BChE to metabolize succinylcholine. |
Note: The exact ranges may vary slightly between different laboratories and methodologies.
Experimental Protocols
Determination of Butyrylcholinesterase (BChE) Activity using this compound
This protocol is based on the classical spectrophotometric method. The rate of hydrolysis of this compound is measured by the decrease in absorbance at 240 nm.
Materials:
-
Spectrophotometer capable of reading at 240 nm with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Phosphate (B84403) buffer (67 mM, pH 7.4)
-
This compound chloride solution (stock solution, e.g., 1 mM in distilled water)
-
Human serum or plasma sample
-
Distilled water
Procedure:
-
Reagent Preparation:
-
Prepare the phosphate buffer (67 mM, pH 7.4).
-
Prepare a working solution of this compound chloride at a final concentration of 5 x 10⁻⁵ M in the phosphate buffer.
-
-
Sample Preparation:
-
Dilute the human serum or plasma sample 1:100 with the phosphate buffer.
-
-
Assay:
-
Set the spectrophotometer to read absorbance at 240 nm and equilibrate the cuvette holder to 25°C.
-
To a quartz cuvette, add 3 mL of the this compound working solution.
-
Blank the spectrophotometer with this solution.
-
Add 30 µL of the diluted serum/plasma sample to the cuvette.
-
Mix quickly by inversion and immediately start recording the decrease in absorbance at 240 nm for 3-5 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
BChE activity can be expressed in units, where one unit is the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions. The molar extinction coefficient for this compound at 240 nm is required for this calculation.
-
Dibucaine Number Test
This protocol determines the percentage of BChE activity inhibited by dibucaine. It involves running the BChE activity assay with and without the inhibitor.
Materials:
-
All materials from the BChE activity assay protocol.
-
Dibucaine hydrochloride solution (stock solution, e.g., 1 mM in distilled water)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound chloride (5 x 10⁻⁵ M) in phosphate buffer (67 mM, pH 7.4).
-
Prepare a second working solution of this compound chloride (5 x 10⁻⁵ M) containing dibucaine hydrochloride at a final concentration of 1 x 10⁻⁵ M in the same phosphate buffer.
-
-
Sample Preparation:
-
Dilute the human serum or plasma sample 1:100 with the phosphate buffer.
-
-
Assay:
-
Uninhibited Reaction: Perform the BChE activity assay as described above using the this compound working solution without dibucaine. Record the rate of absorbance change (ΔA/min)uninhibited.
-
Inhibited Reaction: Perform the BChE activity assay as described above using the this compound working solution containing dibucaine. Record the rate of absorbance change (ΔA/min)inhibited.
-
-
Calculation of Dibucaine Number:
-
Calculate the Dibucaine Number (DN) using the following formula:
DN = (1 - ( (ΔA/min)inhibited / (ΔA/min)uninhibited )) x 100
-
Visualizations
Caption: Diagnostic workflow for cholinesterase variants.
References
Application Notes and Protocols for the Colorimetric Determination of Serum Cholinesterase with Benzoylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum cholinesterase, also known as pseudocholinesterase or butyrylcholinesterase (BChE), is an enzyme synthesized in the liver that circulates in the plasma.[1][2] Its primary physiological role is the hydrolysis of choline (B1196258) esters, including the neurotransmitter acetylcholine.[1] The measurement of serum cholinesterase activity is a valuable diagnostic tool for assessing liver function, identifying organophosphate pesticide poisoning, and detecting patients with atypical enzyme variants that can lead to prolonged apnea (B1277953) after the administration of certain muscle relaxants like succinylcholine.[2][3] Colorimetric assays provide a straightforward and reliable method for quantifying serum cholinesterase activity. This document details the principles and protocols for the determination of serum cholinesterase activity using benzoylcholine and its derivatives as substrates.
Assay Principle
The colorimetric determination of serum cholinesterase activity using a this compound substrate is typically achieved through a coupled enzymatic reaction. The fundamental principle involves two key steps:
-
Hydrolysis of this compound: Serum cholinesterase catalyzes the hydrolysis of this compound into choline and benzoic acid.
-
Colorimetric Detection of Choline: The choline produced is then oxidized by choline oxidase, generating hydrogen peroxide (H₂O₂). This hydrogen peroxide subsequently reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product. A common chromogenic system involves the oxidative coupling of 4-aminoantipyrine (B1666024) and phenol, which produces a quinoneimine dye with a maximum absorbance at 500 nm.[4] The rate of color formation is directly proportional to the cholinesterase activity in the serum sample.[4]
An alternative approach involves the use of benzoylthiocholine (B1252818) as the substrate. In this variation, cholinesterase hydrolyzes benzoylthiocholine to produce thiocholine (B1204863). The thiocholine then reacts with a disulfide compound, such as 2,2'-dipyridyldisulfide (2-PDS), to generate a colored product, 2-thiopyridine (2-TP), which is measured at 340 nm.[5]
Data Presentation
The performance of colorimetric serum cholinesterase assays is characterized by several key parameters, including precision, linearity, and sensitivity. The following tables summarize quantitative data for representative assay methodologies.
Table 1: Precision of the Benzoylthiocholine-Based Assay [5]
| Serum Sample | Mean Cholinesterase Activity (U/L) | Coefficient of Variation (CV%) (n=20) |
| 1 | 53.1 | 0.82 |
| 2 | 96.6 | 0.76 |
| 3 | 270.7 | 0.54 |
Table 2: Linearity and Sensitivity of Butyrylthiocholine-Based Assays (Note: Data for a closely related substrate is provided for illustrative purposes)
| Parameter | Value | Reference |
| Linearity | Up to 25,000 U/L | [1] |
| Sensitivity | 430 U/L | [1] |
| Linearity | Up to 8,000 U/L | [6] |
Experimental Protocols
This section provides detailed methodologies for the colorimetric determination of serum cholinesterase activity.
Protocol 1: this compound-Based Assay with Coupled Enzymatic Reaction
This protocol is based on the enzymatic reaction described by Okabe et al.[4]
1. Reagents and Materials
-
Phosphate Buffer: 0.1 M, pH 7.0
-
This compound Substrate Solution: 100 mM this compound in distilled water
-
Chromogen Reagent:
-
4-aminoantipyrine: 3 mM
-
Phenol: 5 mM
-
Choline Oxidase: ≥ 5 U/mL
-
Peroxidase: ≥ 10 U/mL
-
in 0.1 M Phosphate Buffer, pH 7.0
-
-
Serum Samples: Patient or control serum
-
Spectrophotometer: Capable of measuring absorbance at 500 nm
-
Water Bath or Incubator: Set to 37°C
-
Cuvettes
-
Pipettes
2. Assay Procedure
-
Prepare the Reaction Mixture: In a cuvette, mix 1.0 mL of the Chromogen Reagent.
-
Pre-incubate: Equilibrate the cuvette at 37°C for 5 minutes.
-
Add Serum: Add 20 µL of the serum sample to the cuvette and mix gently.
-
Initiate the Reaction: Add 100 µL of the this compound Substrate Solution to the cuvette and mix immediately.
-
Kinetic Measurement: Start a timer and measure the change in absorbance at 500 nm over a period of 3-5 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA/min). The cholinesterase activity is calculated using the molar extinction coefficient of the quinoneimine dye.
Protocol 2: Benzoylthiocholine-Based Assay
This protocol is adapted from the method described by Osawa et al.[5]
1. Reagents and Materials
-
EPPS Buffer: 200 mmol/L, pH 7.8
-
Benzoylthiocholine Iodide (BZTC) Substrate: 0.2 mmol/L in distilled water
-
2,2'-dipyridyldisulfide (2-PDS) Reagent: in EPPS buffer
-
Serum Samples: Patient or control serum
-
Spectrophotometer: Capable of measuring absorbance at 340 nm
-
Water Bath or Incubator: Set to 37°C
-
Cuvettes
-
Pipettes
2. Assay Procedure
-
Prepare the Reaction Mixture: In a cuvette, combine the EPPS buffer and the 2-PDS reagent. The final concentration of 2-PDS should be optimized based on the instrument and expected sample activities.
-
Pre-incubate: Equilibrate the cuvette at 37°C for 5 minutes.
-
Add Serum: Add an appropriate volume of the serum sample to the cuvette and mix.
-
Initiate the Reaction: Add the BZTC substrate to the cuvette to start the reaction and mix immediately.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm for a defined period, recording the change in absorbance per minute (ΔA/min).
-
Calculate Activity: Calculate the cholinesterase activity based on the rate of 2-thiopyridine formation, using its molar extinction coefficient at 340 nm.
Visualizations
Biochemical Reaction Pathway
Caption: Coupled enzymatic reaction for cholinesterase determination.
Experimental Workflow
Caption: Experimental workflow for the colorimetric assay.
References
- 1. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. sclavodiagnostics.com [sclavodiagnostics.com]
- 4. New enzymatic assay of cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Kinetic Analysis of Benzoylcholine Hydrolysis by Horse Serum Cholinesterase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing the kinetic analysis of benzoylcholine hydrolysis by horse serum cholinesterase, an enzyme of significant interest in pharmacology and toxicology. The protocols detailed below are designed to be accessible to researchers with a foundational understanding of enzyme kinetics and spectrophotometry.
Introduction
Horse serum cholinesterase, primarily composed of butyrylcholinesterase (BChE) (EC 3.1.1.8), is a serine hydrolase that plays a crucial role in the metabolism of various choline (B1196258) esters.[1][2] Unlike acetylcholinesterase (AChE), which is highly specific for acetylcholine, BChE exhibits broader substrate specificity and can efficiently hydrolyze larger molecules such as butyrylcholine (B1668140) and this compound.[3][4] The study of its activity is vital for understanding the metabolism of drugs that are choline esters, the effects of anticholinesterase agents (e.g., pesticides and nerve agents), and for the development of novel therapeutics.
This compound is a non-natural substrate that is particularly useful for assaying BChE activity due to the change in its ultraviolet (UV) absorbance upon hydrolysis.[5] This characteristic allows for a continuous and direct spectrophotometric measurement of the enzymatic reaction, providing a straightforward method for determining key kinetic parameters.
Principle of the Assay
The kinetic analysis of this compound hydrolysis by horse serum cholinesterase is based on the spectrophotometric method originally described by Kalow and Genest. This compound exhibits a distinct absorbance peak in the UV spectrum, and its hydrolysis by cholinesterase results in the formation of benzoic acid and choline. This reaction leads to a decrease in absorbance at 240 nm, which is directly proportional to the rate of substrate hydrolysis. By measuring the initial rate of this absorbance change at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction can be determined.
Data Presentation
Table 1: Kinetic Parameters for this compound Hydrolysis by Horse Serum Cholinesterase (to be determined experimentally)
| Kinetic Parameter | Symbol | Value | Units |
| Michaelis Constant | Km | TBD | µM |
| Maximum Velocity | Vmax | TBD | µmol/min/mg |
| Catalytic Constant | kcat | TBD | min-1 |
| Catalytic Efficiency | kcat/Km | TBD | µM-1min-1 |
| TBD: To Be Determined |
Table 2: Experimentally Determined Kinetic Parameters for Butyrylthiocholine (B1199683) Hydrolysis by Horse Serum Butyrylcholinesterase
| Kinetic Parameter | Symbol | Value | Units | Reference |
| Apparent Michaelis Constant | Ks | 32.6 ± 1.4 | µM | [6] |
| Maximum Velocity | VL | 22.36 ± 0.05 | µmol/min | [6] |
| Apparent Michaelis Constant | Kk | 0.86 ± 0.04 | mM | [6] |
| Maximum Velocity | Vm | 7.35 ± 0.05 | µmol/min | [6] |
Note: The study cited for Table 2 indicates complex kinetics for butyrylthiocholine hydrolysis, deviating from simple Michaelis-Menten behavior, hence the multiple reported constants.[6]
Experimental Protocols
Protocol 1: Determination of Km and Vmax for this compound Hydrolysis
This protocol outlines the procedure for determining the Michaelis-Menten kinetic constants for the hydrolysis of this compound by horse serum cholinesterase using UV spectrophotometry.
Materials:
-
Horse Serum (as a source of cholinesterase)
-
This compound Chloride
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer capable of reading at 240 nm
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4. This buffer will be used for all dilutions.
-
Horse Serum Solution: Dilute the horse serum with phosphate buffer to achieve an enzyme concentration that results in a linear rate of hydrolysis for at least 60 seconds. The optimal dilution factor should be determined empirically in preliminary experiments.
-
This compound Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound chloride in purified water to prepare a 10 mM stock solution.
-
Substrate Dilutions: Prepare a series of this compound dilutions in phosphate buffer from the stock solution. The final concentrations in the cuvette should typically range from 0.1 to 10 times the expected Km. A suggested range to start with is 1 µM to 100 µM.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 240 nm.
-
Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).
-
-
Assay Measurement:
-
To a quartz cuvette, add the appropriate volume of phosphate buffer and the desired volume of the this compound dilution. The total volume should be constant for all assays (e.g., 1 mL).
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, fixed volume of the diluted horse serum solution to the cuvette.
-
Quickly mix the contents of the cuvette by inverting it gently with a piece of parafilm over the top.
-
Immediately start recording the absorbance at 240 nm over time (e.g., every 5 seconds for 1-2 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction for each substrate concentration. This is determined from the initial linear portion of the absorbance vs. time plot. The velocity is expressed as the change in absorbance per minute (ΔAbs/min).
-
Convert the velocity from ΔAbs/min to µmol/min using the molar extinction coefficient of this compound at 240 nm.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a graphical estimation of these parameters.
-
Visualizations
Enzymatic Hydrolysis Workflow
The following diagram illustrates the general workflow for the kinetic analysis of this compound hydrolysis.
Caption: Experimental workflow for the kinetic analysis of this compound hydrolysis.
Catalytic Mechanism of Butyrylcholinesterase
The hydrolysis of choline esters by BChE follows a well-established mechanism involving a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues in the enzyme's active site.[7]
Caption: Catalytic cycle of butyrylcholinesterase-mediated ester hydrolysis.
References
- 1. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Video: Cholinesterases: Distribution and Function [jove.com]
- 3. 丁酰胆碱酯酶 来源于马血清 lyophilized powder, ≥900 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
- 4. 丁酰胆碱酯酶 来源于马血清 lyophilized powder, ≥500 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
- 5. Kinetic studies on the hydrolysis of this compound by human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Application Note: Monitoring Benzoylcholine Disappearance via UV Spectrophotometry
Abstract
This application note details a robust and straightforward UV spectrophotometry method for the real-time monitoring of benzoylcholine disappearance. This protocol is particularly useful for studying the kinetics of enzymatic hydrolysis by cholinesterases or for assessing the chemical stability of this compound under various conditions. The method relies on the strong UV absorbance of the benzoyl group in this compound, which changes upon hydrolysis to choline (B1196258) and benzoic acid. By monitoring the decrease in absorbance at the wavelength of maximum absorbance (λmax), a direct measure of the rate of this compound degradation can be obtained. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this assay.
Introduction
This compound is a synthetic choline ester that serves as a substrate for cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study of its hydrolysis is crucial for understanding enzyme kinetics, screening for cholinesterase inhibitors, and evaluating the stability of potential therapeutic esters. UV-Visible spectrophotometry offers a convenient, continuous, and non-destructive method to monitor the hydrolysis of this compound. The principle of the assay is based on the change in the electronic environment of the benzoyl chromophore as the ester bond is cleaved. This results in a measurable decrease in absorbance over time, which is directly proportional to the concentration of this compound remaining in the solution.
Principle of the Method
The enzymatic hydrolysis of this compound by a cholinesterase yields choline and benzoate (B1203000). The benzoyl group in the intact this compound molecule possesses a distinct UV absorbance profile. Upon hydrolysis, the resulting benzoate ion (at neutral or alkaline pH) or benzoic acid (at acidic pH) exhibits a different absorbance spectrum. By selecting the λmax of this compound, the rate of its disappearance can be monitored by recording the decrease in absorbance at that specific wavelength. This method provides a direct measurement of substrate depletion, allowing for the calculation of reaction rates and enzyme activity. A similar principle can be applied to study the chemical hydrolysis of this compound under various pH, temperature, or solvent conditions.
Materials and Reagents
-
This compound chloride
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Cholinesterase enzyme (e.g., human serum cholinesterase)
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Experimental Protocols
Protocol 1: Determination of this compound λmax
Objective: To determine the wavelength of maximum absorbance (λmax) for this compound in the selected buffer.
Procedure:
-
Prepare a stock solution of this compound chloride (e.g., 10 mM) in deionized water.
-
Prepare a working solution by diluting the stock solution in the assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4) to a final concentration of approximately 0.1 mM.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Scan the absorbance of the this compound working solution across a UV range (e.g., 200-300 nm).
-
Identify the wavelength that exhibits the maximum absorbance. This is the λmax. Note: Based on the benzoyl chromophore, the λmax is expected to be around 235 nm.
Protocol 2: Monitoring Enzymatic Hydrolysis of this compound
Objective: To measure the rate of this compound hydrolysis by a cholinesterase enzyme.
Procedure:
-
Set the spectrophotometer to read absorbance at the predetermined λmax (e.g., 235 nm) in kinetic mode.
-
Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
Prepare the reaction mixture in a 1 cm quartz cuvette by adding:
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
This compound solution to a final desired concentration (e.g., 0.1 mM).
-
-
Place the cuvette in the spectrophotometer and initiate a baseline reading for 60 seconds.
-
To start the reaction, add a small, predetermined volume of the cholinesterase enzyme solution to the cuvette and mix gently but thoroughly with a pipette.
-
Immediately start recording the absorbance at the λmax at regular intervals (e.g., every 15 seconds) for a total duration of 5-10 minutes.
-
The absorbance will decrease over time as this compound is hydrolyzed.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
Protocol 3: Chemical Stability (Hydrolysis) Study of this compound
Objective: To assess the rate of non-enzymatic hydrolysis of this compound under specific chemical conditions (e.g., pH, temperature).
Procedure:
-
Prepare solutions of this compound in different buffers representing the desired pH values for the stability study.
-
Place the solutions in a temperature-controlled environment (e.g., a water bath set to 50°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Dilute the aliquot in a neutral buffer to halt any pH-dependent reaction and to bring the concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted aliquot at the λmax of this compound.
-
Plot the concentration of this compound (calculated from absorbance using a standard curve) against time to determine the degradation rate.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Instrument and Assay Parameters
| Parameter | Value |
| Spectrophotometer | [Specify Model] |
| Wavelength (λmax) | 235 nm |
| Path Length | 1 cm |
| Assay Buffer | 0.1 M Sodium Phosphate, pH 7.4 |
| Temperature | 25°C |
| This compound Conc. | 0.1 mM |
| Enzyme Concentration | [Specify Units/mL] |
| Data Acquisition Interval | 15 seconds |
| Total Assay Time | 600 seconds |
Table 2: Representative Kinetic Data for Enzymatic Hydrolysis
| Time (seconds) | Absorbance at 235 nm |
| 0 | 0.850 |
| 60 | 0.795 |
| 120 | 0.742 |
| 180 | 0.690 |
| 240 | 0.638 |
| 300 | 0.585 |
Table 3: this compound Stability Data at Different pH Values (T = 50°C)
| Time (hours) | Remaining this compound (%) at pH 4.0 | Remaining this compound (%) at pH 7.4 | Remaining this compound (%) at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.5 | 95.2 | 85.1 |
| 8 | 97.1 | 90.8 | 72.4 |
| 12 | 95.8 | 86.5 | 61.3 |
| 24 | 91.7 | 74.9 | 37.6 |
Visualizations
Caption: Workflow for monitoring enzymatic hydrolysis.
Caption: Enzymatic hydrolysis of this compound.
Conclusion
The UV spectrophotometric method described herein provides a reliable, efficient, and continuous assay for monitoring the disappearance of this compound. Its application is versatile, ranging from fundamental enzyme kinetics to pharmaceutical stability profiling. The detailed protocols and data management guidelines are intended to ensure reproducibility and accuracy for researchers in academic and industrial settings.
Application Notes and Protocols: Differentiating Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity Using Benzoylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two closely related serine hydrolase enzymes that play critical roles in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While AChE is primarily found in the nervous system and is responsible for the rapid termination of synaptic transmission, BChE is more widely distributed, found in plasma, liver, and other tissues, and its physiological role is less defined but is implicated in nerve agent detoxification and potentially in the progression of neurodegenerative diseases like Alzheimer's.[1] Given their distinct roles and expression patterns, differentiating their respective activities is crucial for neuroscience research and the development of selective inhibitors for various therapeutic applications.
This document provides a detailed methodology for differentiating AChE and BChE activity based on their differential substrate specificity for benzoylcholine. This compound serves as a poor substrate for AChE but is readily hydrolyzed by BChE.[2] This characteristic allows for the selective measurement of BChE activity in a mixed sample. By employing selective inhibitors, the activity of each enzyme can be further dissected and quantified.
Principle of the Assay
The differentiation of AChE and BChE activity is achieved through a combination of a selective substrate, this compound, and specific enzyme inhibitors. The assay is based on the colorimetric method developed by Ellman, which measures the product of substrate hydrolysis.
-
Differential Substrate Hydrolysis : BChE efficiently hydrolyzes this compound, while AChE hydrolyzes it very poorly. This allows for the measurement of BChE activity with minimal interference from AChE when this compound is used as the substrate.
-
Colorimetric Detection (Ellman's Reagent) : The hydrolysis of thiocholine (B1204863) ester substrates, such as benzoylthiocholine (B1252818) (a this compound analog suitable for this assay), produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.
-
Selective Inhibition : To further isolate the activity of each enzyme, selective inhibitors are used.
-
AChE Inhibition : A highly selective AChE inhibitor, such as BW284c51, is used to inhibit any residual AChE activity, ensuring that the measured activity with benzoylthiocholine is solely attributable to BChE.
-
BChE Inhibition : A selective BChE inhibitor, such as ethopropazine, is used in a parallel reaction with a broad-spectrum substrate like acetylthiocholine (B1193921) to determine the BChE contribution to total cholinesterase activity.
-
Data Presentation: Quantitative Summary
Table 1: Substrate Specificity of Cholinesterases
| Substrate | Enzyme | Km | Vmax | Notes |
| This compound | Human BChE | High (mM range) | Slow | The rate-limiting step is deacylation.[2] |
| Human AChE | N/A | Very Low | Generally considered a poor substrate. | |
| Acetylthiocholine | Human AChE | ~0.2 mM | High | Preferred substrate for AChE.[3] |
| Human BChE | ~7.96 mM | Moderate | Hydrolyzed by BChE, but less efficiently than by AChE.[4] |
Note: Specific Km and Vmax values can vary depending on the experimental conditions (pH, temperature, buffer composition) and the source of the enzyme.
Table 2: Selective Inhibitors of AChE and BChE
| Inhibitor | Target Enzyme | IC50 | Notes |
| BW284c51 | AChE | 0.2-0.5 µM | Highly selective inhibitor of AChE.[5] |
| Ethopropazine | BChE | ~1.6 µM | Potent and selective inhibitor of BChE.[6] |
| AChE | ~1020 µM | Very weak inhibitor of AChE.[6] |
Experimental Protocols
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.
Materials and Reagents
-
Human recombinant AChE and BChE (or sample containing a mixture, e.g., brain homogenate, plasma)
-
Benzoylthiocholine iodide (BTC)
-
Acetylthiocholine iodide (ATC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
BW284c51 (AChE selective inhibitor)
-
Ethopropazine hydrochloride (BChE selective inhibitor)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4) : Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM) : Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
Benzoylthiocholine (BTC) Stock Solution (10 mM) : Prepare in deionized water.
-
Acetylthiocholine (ATC) Stock Solution (10 mM) : Prepare in deionized water.
-
BW284c51 Stock Solution (1 mM) : Dissolve in DMSO.
-
Ethopropazine Stock Solution (10 mM) : Dissolve in DMSO.
-
Enzyme Solutions : Prepare working solutions of AChE, BChE, or the mixed sample in phosphate buffer to a concentration that yields a linear rate of reaction over 5-10 minutes.
Experimental Workflow
The following diagram illustrates the experimental workflow for differentiating AChE and BChE activity.
Caption: Experimental workflow for differentiating AChE and BChE activity.
Assay Procedure (96-well plate format)
Perform all assays in triplicate.
Assay 1: Total Cholinesterase Activity
-
Add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of Enzyme Sample
-
20 µL of DTNB (10 mM)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of ATC (10 mM).
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, recording every minute for 10-15 minutes.
Assay 2: Selective Measurement of AChE Activity
-
Add the following to each well:
-
120 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of Ethopropazine (to a final concentration that inhibits >95% of BChE activity, e.g., 20 µM)
-
20 µL of Enzyme Sample
-
20 µL of DTNB (10 mM)
-
-
Pre-incubate the plate at 25°C for 10 minutes to allow for BChE inhibition.
-
Initiate the reaction by adding 20 µL of ATC (10 mM).
-
Immediately start measuring the absorbance at 412 nm in kinetic mode for 10-15 minutes.
Assay 3: Selective Measurement of BChE Activity
-
Add the following to each well:
-
120 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of BW284c51 (to a final concentration that inhibits >95% of AChE activity, e.g., 10 µM)
-
20 µL of Enzyme Sample
-
20 µL of DTNB (10 mM)
-
-
Pre-incubate the plate at 25°C for 10 minutes to allow for AChE inhibition.
-
Initiate the reaction by adding 20 µL of BTC (10 mM).
-
Immediately start measuring the absorbance at 412 nm in kinetic mode for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of a blank well (containing all reagents except the enzyme) from the rates of the sample wells.
-
Calculate the percentage of AChE and BChE activity :
-
AChE Activity (%) = (Rate from Assay 2 / Rate from Assay 1) * 100
-
BChE Activity (%) = 100 - AChE Activity (%)
-
-
Confirm BChE activity using the direct measurement from Assay 3. The rate from Assay 3 should correspond to the calculated BChE activity.
Signaling Pathway
The following diagram illustrates the central role of AChE and BChE in cholinergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase activity in intact and homogenized skeletal muscle of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethopropazine Hydrochloride | Parsidol | Profenamine | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Benzoylcholine Assays in Detoxification Process Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro hydrolysis of benzoylcholine serves as a robust and sensitive method for studying detoxification processes, particularly those involving cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets for a variety of toxins, including organophosphates and nerve agents.[1][2][3] Assays measuring the protection of these enzymes from inhibition or the reactivation of inhibited enzymes are invaluable tools in the development of novel antidotes and detoxification agents. This document provides detailed application notes and protocols for utilizing this compound and analogous substrates in such studies.
The principle behind these assays often relies on the Ellman method, where the hydrolysis of a thiocholine (B1204863) ester substrate produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[4][5] The rate of color formation is directly proportional to the cholinesterase activity.
Applications in Detoxification Studies
-
Screening of Novel Detoxification Agents: High-throughput screening of chemical libraries to identify compounds that can protect cholinesterases from inhibition by toxins.
-
Evaluation of Enzyme Bioremediators: Assessing the efficacy of enzymes, such as phosphotriesterases, in degrading organophosphorus compounds and preventing cholinesterase inhibition.
-
Characterization of Antidotes: Determining the reactivation kinetics of inhibited cholinesterases by oxime-based and other novel reactivators.
-
Mechanistic Studies: Investigating the mechanism of action of both toxins and their antidotes at the enzymatic level.
Data Presentation: Efficacy of Detoxification Agents
The following tables summarize quantitative data from various studies on the efficacy of detoxification agents, as measured by the protection or reactivation of cholinesterase activity.
Table 1: Reactivation of Leptophos-Oxon Inhibited Human Acetylcholinesterase (AChE) by Various Oximes
| Oxime | Concentration (µM) | Reactivation (%) |
| Methoxime | 100 | 52.6 |
| Trimedoxime | 100 | 51.3 |
| Obidoxime | 100 | 50.3 |
| K027 | 100 | 49.3 |
| K075 | 100 | 33.8 |
| HI-6 | 100 | 32.8 |
| K203 | 100 | 30.8 |
| K074 | 100 | 28.1 |
| K048 | 100 | 26.1 |
Data adapted from in vitro studies on the reactivation of AChE inhibited by the organophosphate leptophos-oxon.[6]
Table 2: Reactivation of Leptophos-Oxon Inhibited Human Butyrylcholinesterase (BChE) by Various Oximes
| Oxime | Concentration (µM) | Reactivation (%) |
| K033 | 100 | 14.5 |
| Obidoxime | 100 | 14.3 |
| K117 | 100 | 13.9 |
| bis-3-PA | 100 | 13.1 |
| K075 | 100 | 12.4 |
| K074 | 100 | 11.5 |
| K127 | 100 | 11.0 |
| K269 | 100 | 10.7 |
Data adapted from in vitro studies on the reactivation of BChE inhibited by the organophosphate leptophos-oxon.[6]
Table 3: Detoxification of Diisopropylfluorophosphate (DIFP) by Zeolitic Imidazolate Frameworks (ZIFs) Measured by AChE Activity Recovery
| Detoxification Agent | Incubation Time (h) | AChE Activity Recovery (%) |
| 20 nm sod ZIF-8 NPs | 1 | 100 |
| ZIF-L | 3 | 83 |
| ZIF-EC-1 | 3 | 72 |
| sod ZIF-8 microparticles | 3 | 17 |
Data adapted from a study on the dual function of ZIFs in nerve agent detoxification and AChE reactivation.[7]
Experimental Protocols
Protocol 1: Colorimetric Assay for Cholinesterase Activity and Inhibition (Ellman's Method)
This protocol is a generalized procedure for measuring cholinesterase activity and its inhibition using a thiocholine substrate, analogous to this compound.
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors or detoxification agents)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light.
-
Substrate Solution (10 mM): Dissolve ATCI or BTCI in deionized water. Prepare fresh.
-
Enzyme Solution: Prepare a working solution of AChE or BChE in Assay Buffer. The final concentration should be optimized for the assay (e.g., 0.1-0.25 U/mL).
-
Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer. Ensure the final solvent concentration is low (<1%) to avoid affecting enzyme activity.
-
-
Assay Protocol (96-well plate, 200 µL final volume):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme + buffer), and test compounds at various concentrations.
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the appropriate test compound dilution or vehicle control to the respective wells.
-
Add 50 µL of the enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for any interaction between the enzyme and the test compounds.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately start monitoring the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Determine the percent inhibition for each test compound concentration relative to the negative control (100% activity).
-
Plot percent inhibition versus log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Cholinesterase Reactivation Assay
This protocol is designed to assess the ability of a test compound to reactivate cholinesterase that has been inhibited by a toxin, such as an organophosphate.
Materials and Reagents:
-
All materials from Protocol 1
-
Organophosphate inhibitor (e.g., paraoxon, diisopropylfluorophosphate)
-
Reactivating agent (test compound)
Procedure:
-
Enzyme Inhibition:
-
Incubate the cholinesterase enzyme with a specific concentration of the organophosphate inhibitor in Assay Buffer. The concentration and incubation time should be optimized to achieve a high level of inhibition (e.g., >90%).
-
Remove excess, unbound inhibitor by dialysis or gel filtration if necessary, though for many screening purposes this step is omitted and the inhibited enzyme is simply diluted.
-
-
Reactivation Assay (96-well plate):
-
Plate Setup: Designate wells for:
-
A (100% Activity Control): Uninhibited enzyme + buffer.
-
B (0% Activity Control): Inhibited enzyme + buffer.
-
C (Test Wells): Inhibited enzyme + reactivating agent at various concentrations.
-
-
Add the appropriate enzyme preparations (uninhibited or inhibited) to the wells.
-
Add the reactivating agent dilutions or buffer to the corresponding wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for reactivation to occur.
-
Add DTNB solution to all wells.
-
Initiate the colorimetric reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percent reactivation using the following formula: % Reactivation = [(Rate(C) - Rate(B)) / (Rate(A) - Rate(B))] * 100
-
Plot percent reactivation versus the concentration of the reactivating agent.
-
Visualizations
Caption: Signaling pathway of normal cholinergic neurotransmission.
Caption: Experimental workflow for an in vitro detoxification assay.
Caption: Logical relationship of enzyme inhibition and reactivation.
References
- 1. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organophosphate Detoxification and Acetylcholinesterase Reactivation Triggered by Zeolitic Imidazolate Framework Structural Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Enzyme Inhibition Constants (Ki) with Benzoylcholine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the inhibition constant (Ki) of compounds against butyrylcholinesterase (BChE) using benzoylcholine as a substrate. Butyrylcholinesterase, also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline (B1196258) esters.[1][2] The inhibition of BChE is a therapeutic target in various conditions, including Alzheimer's disease.[3][4]
This compound is a specific substrate for cholinesterases, and its hydrolysis by BChE produces choline and benzoic acid. Unlike thiocholine (B1204863) esters commonly used in conjunction with Ellman's reagent, the products of this compound hydrolysis do not produce a direct colorimetric signal. This application note describes a robust coupled-enzyme assay to continuously monitor this compound hydrolysis, enabling the accurate determination of inhibitor potency.
Principle of the Assay
The determination of the Ki value is achieved through a multi-step process. First, the half-maximal inhibitory concentration (IC50) of a test compound is determined. The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific assay conditions. Subsequently, the Ki, a measure of the inhibitor's binding affinity, can be calculated from the IC50 value using the Cheng-Prusoff equation.
To overcome the challenge of detecting this compound hydrolysis, a coupled enzyme assay is employed. This method involves two sequential enzymatic reactions:
-
Butyrylcholinesterase (BChE) hydrolyzes this compound to choline and benzoate.
-
Choline oxidase then oxidizes the newly formed choline, producing betaine (B1666868) and hydrogen peroxide (H₂O₂).
-
The generated H₂O₂ is detected in a reaction catalyzed by horseradish peroxidase (HRP) , which uses a chromogenic or fluorogenic substrate (e.g., 4-aminoantipyrine (B1666024) with phenol (B47542) for a colorimetric assay, or Amplex Red for a fluorometric assay) to produce a measurable signal. The rate of signal generation is directly proportional to the BChE activity.
Experimental Protocols
This section details the necessary protocols for determining the Michaelis-Menten constant (Km) of this compound, measuring the IC50 of an inhibitor, and calculating the Ki.
Protocol 1: Determination of the Michaelis-Menten Constant (Km) for this compound
Objective: To determine the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This value is essential for the Cheng-Prusoff equation.
Materials:
-
Butyrylcholinesterase (human serum or recombinant)
-
This compound chloride
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Phenol
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a Reaction Cocktail: In a suitable volume of Tris-HCl buffer, prepare a reaction cocktail containing choline oxidase, HRP, 4-aminoantipyrine, and phenol.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in Tris-HCl buffer. The range should typically span from 0.1 to 10 times the expected Km.
-
Set up the Assay Plate:
-
Add a fixed amount of the BChE enzyme solution to each well.
-
Add the different concentrations of this compound to the wells.
-
Initiate the reaction by adding the reaction cocktail.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 500 nm in kinetic mode for a set period (e.g., 10-15 minutes), taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance versus time curve.
-
Plot V₀ against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
-
Protocol 2: Determination of the IC50 Value
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of BChE activity.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compound
-
Solvent for the inhibitor (e.g., DMSO)
Procedure:
-
Prepare Reagents: Prepare the BChE solution, this compound solution (at a concentration equal to the determined Km), and the reaction cocktail as described in Protocol 1.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% v/v).
-
Set up the Assay Plate:
-
Add the BChE enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the assay temperature.
-
-
Initiate and Measure the Reaction:
-
Add the this compound solution to all wells.
-
Add the reaction cocktail to initiate the reaction.
-
Measure the absorbance kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Calculation of the Inhibition Constant (Ki)
Objective: To calculate the Ki from the experimentally determined IC50 and Km values.
Procedure:
For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (this compound) used in the IC50 determination.
-
Km is the Michaelis-Menten constant of this compound for BChE.
Data Presentation
The following table summarizes the IC50 values of several known butyrylcholinesterase inhibitors. It is important to note that most literature values are determined using thiocholine-based substrates due to the convenience of the Ellman's assay.
| Inhibitor | IC50 (µM) | Substrate Used | Reference |
| Ethopropazine hydrochloride | 1.70 ± 0.53 | Butyrylthiocholine | [3] |
| Physostigmine | 0.0344 ± 0.0147 | Butyrylthiocholine | [3] |
| Bambuterol hydrochloride | Varies | Butyrylthiocholine | [3] |
| Tacrine | Varies | Butyrylthiocholine | [3] |
| Donepezil | Varies | Butyrylthiocholine | [3] |
| Rivastigmine | Varies | Butyrylthiocholine | [3] |
Note: The IC50 values can vary depending on the specific assay conditions. For accurate Ki determination with this compound, the IC50 should be determined using the protocols outlined above.
Visualizations
References
- 1. Butyrylcholinesterase (BChE) Activity Assay Kit, MAK551, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to Benzoylcholine Use in Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of benzoylcholine in the context of Alzheimer's disease (AD) research. While less common than acetylthiocholine, this compound serves as a valuable substrate for studying cholinesterase activity, particularly butyrylcholinesterase (BChE), which plays a significant and evolving role in AD pathology. This document outlines the theoretical basis, practical experimental protocols, and relevant data for utilizing this compound in your research.
Introduction to this compound in Alzheimer's Disease Research
Alzheimer's disease is characterized by a progressive decline in cognitive function, strongly associated with the degeneration of cholinergic neurons and a subsequent deficit in the neurotransmitter acetylcholine (B1216132) (ACh).[1] The primary therapeutic strategy for symptomatic treatment has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown.[2][3] However, the role of a second cholinesterase, butyrylcholinesterase (BChE), in AD is increasingly recognized.[4][5] BChE levels are elevated in the brains of AD patients and the enzyme is found associated with amyloid-beta (Aβ) plaques, suggesting its involvement in disease progression.[4][6]
This compound is a choline (B1196258) ester that is hydrolyzed by both AChE and BChE. Its particular utility in AD research stems from its properties as a substrate that can help differentiate the activity of the two cholinesterases, especially given the rising interest in BChE as a therapeutic and diagnostic target.[4]
Data Presentation: Quantitative Analysis of Cholinesterase Activity
Understanding the kinetic parameters of this compound hydrolysis by both AChE and BChE is crucial for designing and interpreting experiments. The following tables summarize key quantitative data, providing a comparative view of substrate kinetics.
Table 1: Kinetic Parameters for the Hydrolysis of Choline Esters by Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
| Enzyme | Substrate | K_m_ (μM) | V_max_ (relative units) | Reference |
| Human AChE | Acetylthiocholine | 102 | - | [7] |
| Human BChE | Butyrylthiocholine | 85 | - | [7] |
| Human BChE | This compound | - | - | [8] |
Note: Direct comparative V_max_ values are not consistently reported across studies; values are often relative to the specific experimental conditions.
Table 2: Comparative Cholinesterase Activity in Human Pulmonary Vessels
| Vessel Type | Enzyme | V_max_ (mU/mg protein) |
| Artery | AChE | 1.73 ± 0.24 |
| Vein | AChE | 3.36 ± 0.26 |
| Artery | BChE | 1.83 ± 0.22 |
| Vein | BChE | 4.71 ± 0.17 |
This table illustrates the differential activity of AChE and BChE in different tissues, highlighting the importance of characterizing enzyme activity in the specific system under study.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in the context of Alzheimer's disease research.
Protocol 1: In Vitro Measurement of Cholinesterase Activity using this compound
This protocol is adapted from the classic Ellman's method for measuring cholinesterase activity.[10][11] The principle involves the spectrophotometric quantification of the product of this compound hydrolysis. As this compound hydrolysis does not produce a thiol compound that reacts with DTNB, a coupled enzymatic assay or direct measurement of choline or benzoic acid is required. A more direct method involves monitoring the change in absorbance at 240 nm due to the hydrolysis of the benzoyl ester bond.
Materials:
-
This compound chloride
-
Purified human recombinant AChE or BChE, or brain homogenate samples
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer capable of reading at 240 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound chloride in deionized water.
-
Prepare serial dilutions of the enzyme (AChE or BChE) or brain homogenate in cold phosphate buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvette, add the phosphate buffer.
-
Add the enzyme preparation (purified enzyme or brain homogenate).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the this compound chloride solution to the wells.
-
Immediately start monitoring the decrease in absorbance at 240 nm at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of hydrolysis from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be expressed as the change in absorbance per minute per milligram of protein.
-
For kinetic studies, vary the concentration of this compound to determine K_m_ and V_max_ values using Michaelis-Menten kinetics.
-
Protocol 2: Preparation of Brain Homogenates from Alzheimer's Disease Mouse Models
This protocol describes the preparation of brain tissue for subsequent cholinesterase activity assays.[12][13][14]
Materials:
-
Alzheimer's disease transgenic mice (e.g., APP/PS1, 5XFAD) and wild-type controls
-
Cold phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., cold 0.1 M phosphate buffer, pH 7.4, containing protease inhibitors)
-
Dounce homogenizer or sonicator
-
Refrigerated centrifuge
Procedure:
-
Brain Extraction:
-
Anesthetize the mouse and perform transcardial perfusion with cold PBS to remove blood from the brain.
-
Carefully dissect the brain and isolate the region of interest (e.g., hippocampus, cortex).
-
-
Homogenization:
-
Weigh the brain tissue and place it in a pre-chilled tube with a known volume of homogenization buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until a uniform consistency is achieved.
-
-
Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant (S1 fraction), which contains the cytosolic and membrane-bound proteins, including cholinesterases.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing enzyme activity.
-
-
Storage:
-
Use the fresh supernatant for the cholinesterase activity assay or store it in aliquots at -80°C for future use.
-
Protocol 3: Scopolamine-Induced Amnesia Model in Mice
This in vivo model is used to study cholinergic dysfunction and the effects of potential therapeutic agents on memory impairment.[15][16][17]
Materials:
-
Male C57BL/6 mice
-
Scopolamine (B1681570) hydrobromide
-
Saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance box)
Procedure:
-
Animal Acclimatization:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve scopolamine hydrobromide in saline.
-
Administer scopolamine (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the behavioral training session to induce memory impairment.
-
The control group receives a saline injection.
-
Test compounds can be administered before or after scopolamine, depending on the experimental design (preventive or therapeutic).
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a circular pool of opaque water.
-
Y-Maze: Evaluate short-term spatial memory by measuring the spontaneous alternation behavior of mice in a Y-shaped maze.
-
Passive Avoidance Test: Assess fear-motivated memory by training mice to avoid a dark compartment where they previously received a mild foot shock.
-
-
Data Analysis:
-
Record and analyze behavioral parameters such as escape latency and path length (Morris water maze), percentage of spontaneous alternations (Y-maze), and latency to enter the dark compartment (passive avoidance).
-
Compare the performance of the scopolamine-treated group with the control and drug-treated groups to evaluate the efficacy of the test compound in reversing memory deficits.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in Alzheimer's disease research.
Conclusion
This compound is a valuable tool for dissecting the distinct roles of acetylcholinesterase and butyrylcholinesterase in Alzheimer's disease. While detailed protocols for its specific use in AD research are not as widespread as those for other substrates, the methodologies presented here, adapted from established techniques, provide a solid foundation for its application. The increasing focus on BChE as a key player in AD pathology underscores the importance of utilizing substrates like this compound to further elucidate its function and evaluate the potential of BChE-targeted therapeutics. The provided protocols and diagrams serve as a practical starting point for researchers aiming to incorporate this compound into their Alzheimer's disease research programs.
References
- 1. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinesterase activity in human pulmonary arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Lipidomic Analysis of Mouse and Human Brain with Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic review of brain and blood lipidomics in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice [mdpi.com]
- 17. KoreaMed Synapse [synapse.koreamed.org]
Application Notes: Benzoylcholine as a Photoaffinity Probe for the Nicotinic Acetylcholine Receptor
References
- 1. Probing the structure of the nicotinic acetylcholine receptor with 4-benzoylthis compound, a novel photoaffinity competitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabeling the Torpedo nicotinic acetylcholine receptor with 4-azido-2,3,5,6-tetrafluorothis compound, a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential purification and characterization of Torpedo californica nAChR-DC supplemented with CHS for high-resolution crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Changes in the Nicotinic Acetylcholine Receptor During Gating and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the Structure of Affinity-Purified and Lipid-Reconstituted Torpedo Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Benzoylcholine Cholinesterase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in benzoylcholine cholinesterase assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for a weak or no signal in my this compound cholinesterase assay?
A low or absent signal in a cholinesterase assay can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with reagents, the enzyme itself, the assay conditions, or the measurement parameters. It is crucial to systematically evaluate each component to identify the root cause.
Possible Causes for Low Signal:
-
Reagent-related Issues:
-
Degradation or improper concentration of the substrate (this compound or acetylthiocholine).
-
Degradation or improper concentration of the chromogen, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Incorrect buffer pH or ionic strength.
-
Contamination of reagents with inhibitors.
-
-
Enzyme-related Issues:
-
Assay Condition-related Issues:
-
Suboptimal incubation time or temperature.
-
Incorrect wavelength used for absorbance reading.
-
Insufficient mixing of reagents.
-
-
Instrument-related Issues:
-
Malfunctioning plate reader or spectrophotometer.
-
Improper plate reader settings.
-
Troubleshooting Guides
Guide 1: Step-by-Step Troubleshooting for Low Absorbance Readings
This guide provides a logical workflow to diagnose the cause of low signal in your assay.
Caption: Troubleshooting workflow for low cholinesterase assay signal.
Q2: My positive control with purified enzyme works, but my samples show low activity. What should I investigate?
If your positive control is yielding a strong signal, it indicates that your reagents and general assay setup are likely correct. The issue is probably specific to your samples.
-
Low Endogenous Enzyme Activity: The biological samples you are testing may naturally have low levels of cholinesterase activity.[1][2] Certain conditions such as chronic liver disease or malnutrition can lead to reduced cholinesterase levels.[1][2]
-
Presence of Inhibitors: Your samples may contain substances that inhibit cholinesterase activity.[1][2] This is common in drug development studies or when testing environmental samples for pesticides.[1][2][4] To test for this, you can perform a spike-recovery experiment by adding a known amount of purified cholinesterase to your sample and a control buffer. If the activity in the spiked sample is lower than expected, an inhibitor is likely present.
-
Sample Degradation: Improper sample collection, storage, or handling can lead to the degradation of the enzyme. Ensure samples are stored at the appropriate temperature and avoid repeated freeze-thaw cycles.
Q3: Can the substrate or DTNB solution be a source of the problem?
Yes, both the substrate and the DTNB solution are critical for signal generation and can be common sources of error.
-
Substrate (this compound or Acetylthiocholine): These ester substrates can undergo spontaneous hydrolysis, especially if the stock solution is old or stored improperly.[5] It is recommended to prepare fresh substrate solutions for each experiment.
-
DTNB (Ellman's Reagent): DTNB is light-sensitive and can degrade over time. The resulting 5-thio-2-nitrobenzoate (TNB), which produces the yellow color, can also be unstable. It is advisable to prepare fresh DTNB solution and protect it from light. Some protocols suggest adding DTNB after the enzymatic reaction is stopped to avoid potential interactions with the enzyme during the reaction.[5]
Table 1: Common Reagent Preparation and Storage Recommendations
| Reagent | Preparation | Storage | Shelf-Life of Stock |
| This compound/ Acetylthiocholine | Dissolve in assay buffer or ultrapure water. | Store at -20°C. | Prepare fresh for best results. |
| DTNB | Dissolve in assay buffer. | Protect from light, store at 4°C. | Prepare fresh daily. |
| Assay Buffer | Typically a phosphate (B84403) buffer, pH 7.4-8.0. | Store at 4°C. | Stable for several weeks. |
Experimental Protocols
Protocol 1: Standard this compound Cholinesterase Assay (Ellman's Method)
This protocol is a widely used method for determining cholinesterase activity.[5][6][7]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate Solution: 10 mM Acetylthiocholine iodide in assay buffer.
-
DTNB Reagent: 6 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme/Sample: Dilute your sample or purified enzyme in assay buffer to the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of your diluted enzyme/sample to the sample wells. For the blank, add 50 µL of assay buffer instead.
-
Add 50 µL of DTNB reagent to all wells.
-
To initiate the reaction, add 50 µL of the substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample and blank.
-
Subtract the rate of the blank from the rate of the samples to correct for non-enzymatic hydrolysis of the substrate.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Signaling Pathway of the Ellman's Method
The Ellman's method is a colorimetric assay based on the following reaction:
Caption: Reaction scheme for the Ellman's cholinesterase assay.
Q4: How can I increase the sensitivity of my assay if my sample has very low enzyme activity?
If you are consistently getting low signals due to low enzyme concentration in your samples, you can try the following to enhance the sensitivity of your assay:
-
Increase Sample Concentration: Use a more concentrated preparation of your sample if possible.
-
Optimize Reaction Time: Extend the incubation time to allow for more product formation. However, ensure that the reaction remains in the linear range.
-
Use a Fluorometric Assay: Fluorometric assays are generally more sensitive than colorimetric assays and can detect lower levels of enzyme activity.[8] These assays use a thiol-reactive, non-fluorescent probe that becomes highly fluorescent upon reaction with thiocholine.[8]
Table 2: Comparison of Colorimetric and Fluorometric Assays
| Feature | Colorimetric (Ellman's Method) | Fluorometric Assay |
| Principle | Absorbance measurement of a colored product. | Fluorescence measurement of a fluorogenic product. |
| Sensitivity | Lower (detects ~1 mU/mL).[6] | Higher (detects as low as 0.01 mU/well).[8] |
| Dynamic Range | Narrower. | Wider.[8] |
| Interference | Susceptible to interference from colored compounds. | Less susceptible to color interference, but can be affected by fluorescent compounds. |
| Cost | Generally lower. | Generally higher. |
This technical support guide provides a starting point for troubleshooting low signal issues in your this compound cholinesterase assay. For further assistance, please consult the technical documentation for your specific assay kit or reagents.
References
- 1. testing.com [testing.com]
- 2. Cholinesterase | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
How to correct for non-enzymatic hydrolysis of benzoylcholine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately measuring enzymatic activity by correcting for the non-enzymatic hydrolysis of benzoylcholine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High background signal in "no-enzyme" control wells.
-
Question: My control wells, which contain the assay buffer and this compound but no enzyme, show a significant increase in absorbance over time. What is causing this?
-
Answer: This is likely due to the spontaneous, non-enzymatic hydrolysis of this compound in the aqueous buffer. Like other esters, this compound can be hydrolyzed by water, and this rate of hydrolysis is sensitive to the pH and temperature of the assay buffer. At alkaline pH values and elevated temperatures, the rate of spontaneous hydrolysis increases.
Issue 2: Inconsistent or variable results between experiments.
-
Question: I am observing significant variability in my measured enzyme activity from day to day, even when using the same protocol. What could be the reason?
-
Answer: Inconsistent results can arise from several factors related to non-enzymatic hydrolysis:
-
pH fluctuations in the buffer: Small changes in the pH of your assay buffer can lead to significant differences in the rate of non-enzymatic hydrolysis, which will affect your background correction and, consequently, your final calculated enzyme activity. Always prepare fresh buffer and verify its pH before each experiment.
-
Temperature variations: Ensure that your assay plate is uniformly and consistently equilibrated to the desired temperature. Temperature gradients across the plate can cause wells to have different rates of spontaneous hydrolysis.
-
Contaminated reagents: Impurities in your water, buffer components, or this compound stock solution can catalyze hydrolysis. Use high-purity reagents and sterile, nuclease-free water.
-
Issue 3: Calculated enzyme activity is lower than expected.
-
Question: After subtracting the background hydrolysis, my calculated enzyme activity is much lower than what is reported in the literature. What could be wrong?
-
Answer: While several factors can contribute to lower-than-expected enzyme activity, in the context of background correction, an overestimation of the non-enzymatic rate can lead to this issue. Ensure that the conditions (pH, temperature, buffer composition, and this compound concentration) in your "no-enzyme" control wells are identical to your experimental wells. Any discrepancy can lead to an inaccurate background subtraction.
Frequently Asked Questions (FAQs)
-
Q1: Why is it necessary to correct for non-enzymatic hydrolysis?
-
A1: The enzymatic hydrolysis of this compound is typically measured by monitoring the appearance of one of its products, benzoic acid or choline (B1196258). However, since this compound can also hydrolyze spontaneously in the assay buffer, this non-enzymatic reaction will also produce these products, leading to an overestimation of the true enzymatic rate. Correcting for this background hydrolysis is crucial for obtaining accurate measurements of enzyme kinetics.
-
Q2: At what pH should I conduct my assay to minimize non-enzymatic hydrolysis?
-
A2: While the optimal pH for your enzyme of interest is a primary consideration, be aware that the rate of spontaneous ester hydrolysis generally increases with pH. If your enzyme is active at neutral or slightly acidic pH, working in this range can help minimize the background signal. However, if your enzyme requires an alkaline pH, it becomes even more critical to accurately measure and subtract the non-enzymatic rate.
-
Q3: How does temperature affect non-enzymatic hydrolysis?
-
A3: The rate of chemical reactions, including ester hydrolysis, generally increases with temperature. Therefore, running your assay at a lower temperature, if compatible with your enzyme's activity, can reduce the rate of spontaneous this compound hydrolysis. It is essential to maintain a constant and uniform temperature throughout the experiment.
Data on Non-Enzymatic Hydrolysis of this compound
Table 1: Illustrative Effect of pH on the Rate of Non-Enzymatic this compound Hydrolysis at a Constant Temperature (e.g., 25°C)
| pH | Illustrative Rate of Non-Enzymatic Hydrolysis (ΔAbs/min) |
| 6.0 | 0.0005 |
| 7.0 | 0.0010 |
| 7.4 | 0.0015 |
| 8.0 | 0.0030 |
| 9.0 | 0.0100 |
Note: These are example values to illustrate the trend. The actual rates will depend on the specific buffer system and this compound concentration used.
Table 2: Illustrative Effect of Temperature on the Rate of Non-Enzymatic this compound Hydrolysis at a Constant pH (e.g., pH 7.4)
| Temperature (°C) | Illustrative Rate of Non-Enzymatic Hydrolysis (ΔAbs/min) |
| 20 | 0.0010 |
| 25 | 0.0015 |
| 30 | 0.0025 |
| 37 | 0.0045 |
Note: These are example values to illustrate the trend. The actual rates will depend on the specific buffer system and this compound concentration used.
Experimental Protocol: Measurement and Correction for Non-Enzymatic Hydrolysis
This protocol provides a detailed methodology for a typical colorimetric assay to measure enzyme activity using this compound as a substrate, with a specific focus on correcting for the non-enzymatic hydrolysis. This method is based on the principle that the hydrolysis of this compound produces benzoic acid, which can be monitored by an increase in absorbance at a specific wavelength (e.g., 240 nm).
Materials:
-
This compound chloride (substrate)
-
Enzyme preparation (e.g., purified cholinesterase, tissue homogenate)
-
Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 240 nm and maintaining a constant temperature
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer at the desired pH and equilibrate it to the chosen assay temperature.
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the well should be optimized based on the Km of the enzyme.
-
Prepare the enzyme solution in the Assay Buffer to a concentration that will produce a linear reaction rate for the desired time course. Keep the enzyme solution on ice until use.
-
-
Plate Setup:
-
Design the plate layout to include the following controls in triplicate:
-
Blank (No Enzyme, No Substrate): Contains only the Assay Buffer. This is used to zero the microplate reader.
-
Non-Enzymatic Hydrolysis Control (No Enzyme): Contains the Assay Buffer and the this compound substrate. This is the critical control for measuring the background rate.
-
Enzyme Control (No Substrate): Contains the Assay Buffer and the enzyme solution. This is to control for any change in absorbance from the enzyme itself.
-
Test Wells: Contains the Assay Buffer, enzyme solution, and this compound substrate.
-
-
-
Assay Execution:
-
Equilibrate the 96-well plate and all reagents to the desired assay temperature (e.g., 25°C or 37°C).
-
Add the appropriate volumes of Assay Buffer and enzyme solution (for the Enzyme Control and Test Wells) to the wells.
-
To initiate the reaction, add the this compound stock solution to the Non-Enzymatic Hydrolysis Control and Test Wells.
-
Immediately place the plate in the microplate reader, which has been pre-set to the assay temperature.
-
Measure the absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). Ensure the reaction rate (for the test wells) is linear during this time.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the average rate for each set of triplicates.
-
Corrected Enzymatic Rate (Vcorrected) = VTest Wells - VNon-Enzymatic Hydrolysis Control
-
The Vcorrected can then be used to calculate the specific activity of the enzyme if the enzyme concentration and the molar extinction coefficient of benzoic acid under the assay conditions are known.
-
Visualizations
Experimental Workflow for Correction
Caption: Workflow for this compound hydrolysis assay with correction.
Logical Relationship for Rate Calculation
Caption: Calculation of the corrected enzymatic rate.
Technical Support Center: Optimizing Benzoylcholine Concentration for Cholinesterase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing benzoylcholine concentration in cholinesterase assays to avoid substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern with this compound?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] With this compound, a substrate for cholinesterases, high concentrations can lead to the formation of an unproductive enzyme-substrate complex, thus inhibiting the enzyme's activity.[2] This can result in an underestimation of the true maximal velocity (Vmax) of the enzyme.
Q2: How can I determine if my cholinesterase assay is affected by substrate inhibition?
A2: To determine if substrate inhibition is occurring, you should measure the enzyme activity over a wide range of this compound concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as the concentration is further increased, this is a clear indication of substrate inhibition. This will result in a bell-shaped curve when plotting reaction velocity against substrate concentration.
Q3: What is the optimal concentration range for this compound in a cholinesterase assay?
A3: The optimal concentration of this compound is the concentration that yields the maximum reaction velocity before the onset of substrate inhibition. This concentration can be determined experimentally by performing a substrate concentration curve. The peak of this curve will represent the optimal substrate concentration. It is crucial to determine this for your specific experimental conditions (e.g., enzyme source, buffer, pH, temperature).
Q4: What are the key kinetic parameters I should determine when studying substrate inhibition?
A4: The key kinetic parameters to determine are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the substrate inhibition constant (Ki). Km represents the substrate concentration at which the reaction rate is half of Vmax, while Ki is the dissociation constant for the binding of the second, inhibitory substrate molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect buffer pH or temperature. 3. Presence of an unintended inhibitor in the sample or reagents. | 1. Use a fresh aliquot of the enzyme and ensure it has been stored correctly. 2. Verify the pH and temperature of your assay buffer are optimal for the specific cholinesterase. 3. Run a control with a known active enzyme and fresh reagents to rule out contamination. |
| Inconsistent or non-reproducible results | 1. Pipetting errors, especially with small volumes. 2. Fluctuations in temperature during the assay. 3. Instability of reagents.[1] 4. Variations in the timing of measurements in kinetic assays. | 1. Use calibrated pipettes and consider using a multichannel pipette for reagent addition to improve consistency.[1] 2. Ensure a constant and uniform temperature is maintained throughout the experiment.[1] 3. Prepare fresh reagent solutions and avoid repeated freeze-thaw cycles.[1] 4. Use an automated plate reader for kinetic assays to ensure precise timing of measurements. |
| High background absorbance | 1. Spontaneous hydrolysis of this compound. 2. Contamination of reagents. | 1. Run a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic substrate hydrolysis and subtract this from your sample readings. 2. Use high-purity reagents and water to prepare all solutions. |
| Observed reaction rate decreases at high this compound concentrations | Substrate inhibition. | 1. Perform a substrate concentration curve to identify the optimal concentration that gives the maximum velocity. 2. Use a this compound concentration at or slightly below the determined optimum for subsequent experiments. 3. If studying inhibitors, be aware that the apparent Ki value can be affected by the substrate concentration in the presence of substrate inhibition. |
Experimental Protocols
Determining the Optimal this compound Concentration
This protocol outlines the steps to determine the optimal this compound concentration and to characterize substrate inhibition.
Objective: To find the this compound concentration that yields the maximum reaction rate and to determine the kinetic parameters (Km, Vmax, and Ki) for cholinesterase activity.
Materials:
-
Purified or semi-purified cholinesterase (e.g., from human serum or erythrocytes)
-
This compound chloride
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 240 nm
Procedure:
-
Prepare a stock solution of this compound chloride in distilled water. From this stock, prepare a series of dilutions in phosphate buffer to cover a wide range of concentrations (e.g., from 0.01 mM to 10 mM).
-
Prepare the enzyme solution by diluting the cholinesterase preparation in phosphate buffer to a concentration that yields a linear reaction rate for at least 5-10 minutes.
-
Set up the spectrophotometer to measure the change in absorbance at 240 nm, which is the wavelength where the hydrolysis of this compound to benzoic acid can be monitored. The temperature should be maintained at a constant value (e.g., 25°C or 37°C).
-
For each this compound concentration, perform the following: a. Add the appropriate volume of phosphate buffer to a cuvette. b. Add the enzyme solution to the cuvette and mix gently. c. Initiate the reaction by adding the this compound solution and immediately start recording the absorbance at 240 nm for a set period (e.g., 5 minutes).
-
Calculate the initial reaction velocity (v) for each this compound concentration. This is determined from the linear portion of the absorbance versus time plot.
-
Plot the reaction velocity (v) against the this compound concentration ([S]) . This will generate a substrate concentration curve.
-
Analyze the data:
-
If the curve shows a hyperbolic shape, fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
If the curve shows a bell shape, this indicates substrate inhibition. Fit the data to the equation for uncompetitive substrate inhibition: v = Vmax / (1 + (Km/[S]) + ([S]/Ki))
-
From this, you can determine Km, Vmax, and Ki. The optimal substrate concentration will be the peak of this curve.
-
Data Presentation
Hypothetical Kinetic Parameters for Cholinesterases with this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Optimal [this compound] (mM) |
| Human Serum Butyrylcholinesterase | 0.3 | 150 | 5.0 | ~1.2 |
| Human Erythrocyte Acetylcholinesterase | 0.1 | 250 | 2.5 | ~0.5 |
Note: These are example values and should be determined experimentally for your specific conditions.
Visualizations
Caption: Signaling pathway of substrate inhibition.
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: Logical flowchart for troubleshooting this compound assays.
References
Impact of pH and temperature on benzoylcholine assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their benzoylcholine assays and resolving common issues related to pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The optimal pH for the enzymatic hydrolysis of this compound by butyrylcholinesterase (BChE) is generally above 7.0.[1] The enzyme activity is significantly influenced by the pH of the reaction buffer, as it affects the ionization state of amino acid residues in the active site, which are critical for substrate binding and catalysis.[2] For routine assays, a phosphate (B84403) buffer with a pH of 7.4 is commonly used.[3] However, for optimal results, it is recommended to perform a pH optimization experiment for your specific enzyme and assay conditions.
Q2: How does temperature affect the results of the this compound assay?
A2: Temperature is a critical factor in the this compound assay, as it directly influences the rate of the enzymatic reaction.[4] Generally, increasing the temperature will increase the reaction rate up to an optimal point. For many mammalian enzymes, this optimum is between 35°C and 40°C.[5] Temperatures above this optimum can lead to a rapid decrease in activity due to enzyme denaturation.[5] Conversely, lower temperatures will result in a slower reaction rate. Maintaining a consistent and controlled temperature throughout the assay is crucial for reproducible results.
Q3: Can the substrate, this compound chloride, degrade under certain pH and temperature conditions?
Q4: What are the signs of suboptimal pH in my this compound assay?
A4: Signs of a suboptimal pH in your assay include lower than expected enzyme activity, poor reproducibility between replicates, and a non-linear reaction progress curve. If the buffer's pH is outside the optimal range, the enzyme's catalytic efficiency will be compromised.[2]
Q5: My assay results are inconsistent. Could temperature fluctuations be the cause?
A5: Absolutely. Inconsistent temperature control is a common source of variability in enzyme assays.[4] Even minor fluctuations during the incubation period can significantly alter the reaction rate and lead to poor reproducibility. Using a temperature-controlled plate reader or water bath is highly recommended.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
If you are observing significantly lower than expected or no butyrylcholinesterase activity, consider the following troubleshooting steps related to pH and temperature.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your buffer solution using a calibrated pH meter. Ensure the buffer's pKa is close to the target pH.[2] Prepare fresh buffer if there is any doubt about its accuracy. |
| Suboptimal Assay Temperature | Confirm that your incubator or plate reader is maintaining the target temperature accurately. Use a calibrated thermometer to verify. For butyrylcholinesterase, a common assay temperature is 25°C.[7] |
| Enzyme Denaturation due to Extreme pH or Temperature | Prepare fresh enzyme dilutions in a buffer at a neutral pH and store on ice. Avoid exposing the enzyme to extreme pH values or high temperatures, even for short periods. |
| Substrate Degradation | Prepare fresh this compound solution. Non-enzymatic hydrolysis of the substrate can be significant at non-optimal pH and elevated temperatures. |
Issue 2: High Background Signal
A high background signal (i.e., an increase in absorbance in the absence of the enzyme) can mask the true enzyme activity.
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | This is often caused by a combination of non-ideal pH and elevated temperature. Lower the assay temperature or adjust the buffer pH to a more neutral range to minimize spontaneous hydrolysis. Always include a "no-enzyme" control to measure and subtract the background rate. |
| Contaminated Reagents | Ensure all reagents and buffers are prepared with high-purity water and are free from contamination. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments are often due to a lack of precise control over assay parameters.
| Possible Cause | Recommended Solution |
| Temperature Fluctuations | Use a temperature-controlled microplate reader or water bath to ensure a constant temperature throughout the assay.[4] Allow all reagents to equilibrate to the assay temperature before starting the reaction. |
| pH Drift during the Assay | Ensure your buffer has sufficient buffering capacity for the reaction. If the reaction produces acidic or basic products, the pH may change over time, affecting the enzyme activity. Consider using a higher concentration of the buffer. |
Experimental Protocols
Protocol 1: pH Optimization of this compound Assay
This protocol outlines the steps to determine the optimal pH for your butyrylcholinesterase assay.
-
Buffer Preparation : Prepare a series of buffers with a pH range, for example, from 6.0 to 9.0 with 0.5 pH unit increments. It is recommended to use buffers with pKa values close to the desired pH. For instance, a phosphate buffer is suitable for a pH range of 6.0-8.0, while a glycine-NaOH buffer can be used for a pH range of 8.0-10.0.[8]
-
Reagent Preparation : Prepare stock solutions of butyrylcholinesterase and this compound chloride.
-
Assay Setup : In a 96-well plate, set up reactions for each pH value. Each reaction should contain the buffer, a fixed concentration of the enzyme, and a fixed concentration of the substrate. Include a "no-enzyme" control for each pH to measure background hydrolysis.
-
Reaction Initiation and Measurement : Initiate the reaction by adding the substrate. Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader at a constant temperature.
-
Data Analysis : Calculate the initial reaction velocity (rate of change in absorbance) for each pH value. Plot the initial velocity against the pH. The pH at which the highest velocity is observed is the optimal pH for your assay under the tested conditions.
Protocol 2: Temperature Optimization of this compound Assay
This protocol will help you determine the optimal temperature for your assay.
-
Reagent Preparation : Prepare your assay buffer at the optimal pH (determined from Protocol 1), and prepare stock solutions of the enzyme and substrate.
-
Assay Setup : Prepare your reaction mixtures (buffer, enzyme, substrate) in microplate wells or tubes.
-
Temperature Incubation : Incubate the reaction mixtures at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C) using a temperature-controlled instrument.
-
Measurement : Measure the enzyme activity at each temperature by monitoring the change in absorbance over time.
-
Data Analysis : Calculate the initial reaction velocity for each temperature. Plot the initial velocity against the temperature. The temperature that yields the highest reaction rate is the optimal temperature for your assay.[5]
Visualizations
Caption: Workflow for pH Optimization of the this compound Assay.
Caption: Troubleshooting Decision Tree for this compound Assay Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sciencing.com [sciencing.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Benzoylcholine Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of benzoylcholine during storage and experimental use.
Troubleshooting Guides
This section addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure this compound (solid) is stored at 4°C in a tightly sealed container, protected from moisture. For solutions, use freshly prepared solutions or store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. 2. pH of Solution: this compound is susceptible to hydrolysis, which is accelerated at alkaline pH. Ensure the pH of your experimental buffer is appropriate. For maximum stability, a slightly acidic to neutral pH (around 6.5) is recommended. 3. Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions as this can lead to degradation. Aliquot solutions into single-use volumes. |
| Precipitate Formation in Solution | Low solubility in the chosen solvent or precipitation upon freezing. | 1. Solvent Selection: this compound chloride is soluble in water and DMSO. Ensure the concentration does not exceed the solubility limit. 2. Storage of Solutions: If a precipitate is observed after thawing, gently warm the solution and vortex to redissolve. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared. |
| Discoloration of Solid or Solution | Potential degradation or contamination. | 1. Visual Inspection: Do not use if the solid appears discolored (it should be a white to off-white solid). 2. Fresh Preparation: If a solution appears cloudy or discolored, discard it and prepare a fresh solution from a reliable source of this compound chloride. |
| Variability Between Experiments | Inconsistent preparation of this compound solutions or degradation during the experiment. | 1. Standardized Protocol: Use a standardized and documented protocol for preparing and handling this compound solutions. 2. Control for Temperature and Light: Perform experiments under controlled temperature and protect solutions from direct light exposure, as this compound may be photolabile. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound chloride?
A1: Solid this compound chloride should be stored at 4°C in a tightly sealed container, away from moisture, as it is hygroscopic.[1]
Q2: How should I prepare and store this compound solutions?
A2: It is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, prepare stock solutions in a suitable solvent like DMSO or water, aliquot them into single-use vials, and store them at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond, yielding benzoic acid and choline (B1196258). This reaction is catalyzed by both acidic and basic conditions, with the rate of hydrolysis significantly increasing at higher pH.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound is most stable in slightly acidic to neutral solutions (around pH 6.5). In alkaline conditions, the rate of hydrolysis increases significantly.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is limited, related choline esters have shown photolability. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil.
Q6: Can I sterilize this compound solutions by autoclaving?
A6: Due to its susceptibility to hydrolysis, especially at elevated temperatures, autoclaving is not recommended for sterilizing this compound solutions. Filter sterilization using a 0.22 µm filter is the preferred method.
Data Presentation
Table 1: Illustrative Effect of pH on Choline Ester Hydrolysis at 37°C
| pH | Half-life (t½) in hours (Illustrative) |
| 5.0 | 72 |
| 6.5 | 120 |
| 7.4 | 48 |
| 8.0 | 12 |
| 9.0 | 2 |
Table 2: Illustrative Effect of Temperature on Choline Ester Hydrolysis at pH 7.4
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 4 | 336 |
| 25 | 96 |
| 37 | 48 |
| 50 | 18 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and monitor the formation of its primary degradation product, benzoic acid.
Materials:
-
This compound chloride reference standard
-
Benzoic acid reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (25 mM, pH 3.0) and acetonitrile (60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound chloride and benzoic acid in the mobile phase to prepare individual stock solutions of 1 mg/mL.
-
Prepare a mixed standard solution containing 100 µg/mL of this compound and 50 µg/mL of benzoic acid by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a final concentration within the linear range of the assay (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (25 mM, pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the peaks corresponding to this compound and benzoic acid based on their retention times compared to the standards.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.
-
Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze the samples using the stability-indicating HPLC method described in Protocol 1 to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Troubleshooting Common Interferences in Benzoylcholine-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who utilize benzoylcholine-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common sources of interference in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound-based assays?
A1: Interferences in this compound-based assays can be broadly categorized into three types:
-
Optical Interference: This occurs when test compounds absorb light at the same wavelength as the reaction product or are inherently fluorescent, leading to false-positive or false-negative results.[1]
-
Chemical Interference: Test compounds can directly react with the assay reagents. A common example is the reaction of electrophilic compounds with the thiol group of thiocholine (B1204863), a product of substrate hydrolysis in some cholinesterase assays.[2] Aldehydes and amines are known to cause false-positive effects in assays using Ellman's reagent (DTNB).[3]
-
Enzyme-Target-Related Interference: Compounds can modulate the activity of the target enzyme (e.g., acetylcholinesterase, butyrylcholinesterase) through mechanisms other than direct competitive inhibition. This includes compound aggregation, where molecules form colloidal particles that can sequester the enzyme, leading to non-specific inhibition.[1]
Q2: My dose-response curve looks unusual (e.g., very steep, biphasic). Could this be an artifact?
A2: Yes, an atypical dose-response curve is often a strong indicator of an assay artifact.[1] Steep curves can suggest compound aggregation at higher concentrations, while biphasic responses might indicate off-target effects or a complex mechanism of interference.
Q3: How can I quickly determine if my test compound is causing interference?
A3: A simple and effective control experiment is to run the assay in the absence of the enzyme. If you still observe a signal that changes with the concentration of your test compound, it is a clear indication of direct interference with the assay reagents or the detection method.
Q4: What is the difference between a true inhibitor and a false positive?
A4: A true inhibitor specifically binds to and modulates the activity of the target enzyme. A false positive, on the other hand, appears to be an active compound but its effect is due to an assay artifact, such as interference with the detection method, chemical reactivity with reagents, or non-specific mechanisms like aggregation.[4]
Troubleshooting Guides
Issue 1: High Background Signal
Observation: You observe a high signal in your negative control wells (containing all assay components except the inhibitor).
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Prepare a serial dilution of your test compound in the assay buffer. 2. Read the fluorescence at the same excitation and emission wavelengths used in your assay. 3. If a concentration-dependent increase in fluorescence is observed, the compound is autofluorescent. Consider using a different detection method (e.g., absorbance-based) or a counter-screen.[1] |
| Reagent Instability or Contamination | 1. Prepare fresh reagents, especially the substrate and chromogen solutions. 2. Ensure all buffers are at the correct pH. 3. Filter all solutions to remove any particulate matter. |
| Spontaneous Substrate Hydrolysis | 1. Run a control with only the substrate and buffer to measure the rate of non-enzymatic hydrolysis. 2. If the rate is high, consider adjusting the buffer pH or temperature to minimize spontaneous breakdown. |
Issue 2: Irreproducible Results or High Variability
Observation: You see significant variation in results between replicate wells or between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the assay plate for any signs of compound precipitation. 2. Check the solubility of your compound in the assay buffer. The final concentration of organic solvents like DMSO should typically be kept low (e.g., <1%). 3. Consider using a different solvent or adding a non-ionic detergent (e.g., Triton X-100) at a low concentration (e.g., 0.01%) to improve solubility, but first verify that the detergent does not affect enzyme activity. |
| Inconsistent Pipetting | 1. Ensure all pipettes are properly calibrated. 2. Use a multichannel pipette for adding reagents to multiple wells to improve consistency. 3. Mix all solutions thoroughly before dispensing. |
| Edge Effects | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Alternatively, fill the outer wells with sterile water or PBS to create a humidified environment. |
Issue 3: Suspected False Positives
Observation: A compound shows significant inhibition, but you suspect it might be an artifact.
| Potential Cause | Troubleshooting Steps |
| Chemical Reactivity with Thiol-Based Reagents | 1. If using a thiol-reactive chromogen like DTNB, perform a counter-screen in the presence of a reducing agent like dithiothreitol (B142953) (DTT).[5] True inhibitors should show similar activity in the presence and absence of DTT, while compounds reacting with thiols will have their apparent activity reduced. |
| Compound Aggregation | 1. Test the compound's inhibitory activity in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). Aggregating compounds often show a significant decrease in potency in the presence of detergent. |
| Optical Interference (Color Quenching) | 1. Run a control experiment where the compound is added after the enzymatic reaction has produced the colored product. 2. If the compound reduces the signal, it is likely quenching the color, leading to a false-positive result for inhibition. |
Data Presentation: Interfering Compounds
The following tables provide examples of compounds that have been reported to interfere with cholinesterase assays. Note that the specific IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate concentration, buffer composition).
Table 1: Compounds Causing False Positives in Ellman's Assay
| Compound | Class | Mechanism of Interference |
| Heptanal | Aldehyde | Non-specific chemical inhibition of the reaction between thiocholine and DTNB.[3] |
| Cinnamaldehyde | Aldehyde | Non-specific chemical inhibition of the reaction between thiocholine and DTNB.[3] |
| Benzaldehyde | Aldehyde | Non-specific chemical inhibition of the reaction between thiocholine and DTNB.[3] |
| Hexylamine | Amine | Non-specific chemical inhibition of the reaction between thiocholine and DTNB.[3] |
| Tryptamine | Amine | Non-specific chemical inhibition of the reaction between thiocholine and DTNB.[3] |
Table 2: IC50 Values of Known Cholinesterase Inhibitors (for reference)
| Compound | Target Enzyme | Reported IC50 (µM) |
| Galantamine | Acetylcholinesterase | ~0.5 - 2 |
| Donepezil | Acetylcholinesterase | ~0.01 - 0.1 |
| Benzalkonium Chloride | Cholinesterase | ~1.4 - 7.0 (inhibition range)[6] |
Experimental Protocols
Protocol 1: this compound-Based Colorimetric Assay for Cholinesterase Activity
This protocol is a general guideline for measuring cholinesterase activity using this compound as a substrate.
Materials:
-
Cholinesterase enzyme (e.g., from equine serum)
-
This compound chloride (substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (inhibitors)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 240 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound chloride in deionized water.
-
Prepare a working solution of the enzyme in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of your test compounds in the appropriate solvent (e.g., DMSO), and then dilute further into the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
Add 20 µL of the test compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 160 µL of the this compound chloride working solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the enzyme working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 240 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes. The hydrolysis of this compound results in the formation of benzoic acid, which absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Cholinergic Signaling Pathway
This diagram illustrates a simplified cholinergic signaling pathway, where acetylcholine (B1216132) (ACh) is released into the synapse, binds to its receptors, and is subsequently hydrolyzed by acetylcholinesterase (AChE). This compound-based assays are used to measure the activity of cholinesterases like AChE.
Caption: Simplified diagram of a cholinergic synapse.
Experimental Workflow for this compound Assay
This workflow outlines the key steps in performing a this compound-based assay to screen for potential inhibitors.
Caption: Experimental workflow for a this compound assay.
Troubleshooting Decision Tree for High Background
This decision tree provides a logical approach to troubleshooting high background signals in your assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. GitHub - kusterlab/biowc-pathwaygraph: Interactive Visualization of Signaling Pathways [github.com]
- 5. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.isciii.es [scielo.isciii.es]
Technical Support Center: Optimizing Benzoylcholine Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the linearity and reliability of benzoylcholine kinetic assays.
Troubleshooting Guide: Addressing Non-Linearity in this compound Kinetic Assays
Non-linear reaction kinetics can significantly impact the accuracy of your results. This guide provides a structured approach to identifying and resolving common causes of non-linearity in this compound kinetic assays.
Issue 1: Rapid Decrease in Reaction Rate (Substrate Depletion)
-
Question: My reaction starts fast but then quickly slows down, resulting in a curved progress plot. Why is this happening?
-
Possible Cause: A common cause for this observation is the rapid depletion of the substrate, this compound, particularly when the initial concentration is too low. For accurate kinetic measurements, the substrate concentration should ideally remain well above the Michaelis constant (Kₘ) of the enzyme throughout the initial phase of the reaction to maintain zero-order kinetics.[1]
-
Recommended Solution:
-
Determine the Kₘ: If the Kₘ of your enzyme for this compound is unknown, perform a substrate titration experiment to determine its value.
-
Optimize Substrate Concentration: Ensure your working this compound concentration is significantly higher than the Kₘ, typically 5-10 times the Kₘ, to ensure the enzyme is saturated.
-
Monitor Substrate Conversion: Aim to use data from the initial phase of the reaction where less than 10-15% of the substrate has been consumed.
-
Issue 2: Decreasing Reaction Rate at High Substrate Concentrations (Substrate Inhibition)
-
Question: I observe a decrease in the reaction rate when I use very high concentrations of this compound. Is this expected?
-
Possible Cause: Yes, this is a known phenomenon called substrate inhibition. At excessively high concentrations, a second molecule of this compound can bind to the enzyme-substrate complex, forming a less productive or inactive complex. This leads to a decrease in the overall reaction velocity.[2][3]
-
Recommended Solution:
-
Perform a Substrate Titration: Assay a wide range of this compound concentrations to identify the optimal concentration that gives the maximum reaction rate before inhibition occurs.
-
Work Below the Inhibitory Concentration: Once the inhibitory range is identified, ensure your experimental concentrations are below this threshold.
-
Issue 3: Non-Linearity Even at Optimal Substrate Concentrations (Product Inhibition)
-
Question: Even after optimizing the this compound concentration, my reaction kinetics are still non-linear. What else could be the cause?
-
Possible Cause: The products of the enzymatic hydrolysis of this compound, namely choline (B1196258) and benzoic acid, can act as inhibitors of the cholinesterase enzyme.[2] As the reaction progresses and these products accumulate, they can bind to the enzyme and reduce its activity, leading to a non-linear reaction rate. Benzoic acid and its derivatives have been reported to inhibit acetylcholinesterase.[4]
-
Recommended Solution:
-
Focus on Initial Rates: The most effective way to mitigate product inhibition is to measure the initial reaction velocity (V₀) where the concentration of products is negligible.[1]
-
Dilute the Enzyme: Using a lower enzyme concentration will result in a slower reaction rate, allowing for more data points to be collected before significant product accumulation occurs.
-
Issue 4: High Background Signal or Apparent Enzyme Activity in Blank Controls
-
Question: I am observing a high background signal in my no-enzyme control wells. What could be causing this?
-
Possible Cause: This could be due to the non-enzymatic hydrolysis of this compound. The stability of this compound in aqueous solutions is dependent on pH and temperature. At alkaline pH or elevated temperatures, the rate of spontaneous hydrolysis may increase, leading to a change in absorbance that is independent of enzyme activity.
-
Recommended Solution:
-
Assess this compound Stability: Run a control experiment with this compound in the assay buffer at the experimental temperature, without the enzyme, to quantify the rate of non-enzymatic hydrolysis.
-
Optimize pH and Temperature: If the background hydrolysis is significant, consider optimizing the assay pH to a more neutral or slightly acidic range and performing the assay at a lower temperature, provided the enzyme remains sufficiently active. Benzalkonium chloride, a related compound, is stable over a wide pH and temperature range.[5][6]
-
Subtract the Blank: Always subtract the rate of the no-enzyme control from the rates of your experimental samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to monitor this compound hydrolysis?
A1: The hydrolysis of this compound can be monitored by measuring the decrease in absorbance at 240 nm .[2][7] This is due to the difference in the UV absorbance between this compound and its hydrolysis product, benzoic acid.
Q2: How should I prepare my this compound chloride stock solution?
A2: this compound chloride is soluble in water. Prepare a concentrated stock solution in purified water or a buffer with a neutral pH. It is recommended to prepare fresh solutions for each experiment to minimize the potential for hydrolysis during storage.
Q3: What are the typical kinetic parameters for cholinesterases with this compound?
A3: The kinetic parameters can vary depending on the source of the enzyme and the assay conditions. Below is a summary of reported values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Quantitative Data Summary
Table 1: Kinetic Parameters for the Hydrolysis of this compound by Cholinesterases
| Enzyme | Kₘ (mM) | kcat (min⁻¹) | Source |
| Acetylcholinesterase (AChE) | 0.3 ± 0.07 | 72 ± 4 | [7] |
| Butyrylcholinesterase (BChE) | Not explicitly stated | See kcat/Km |
Note: Direct kcat and Km values for BChE with this compound were not found in the provided search results. However, it is generally known to be a good substrate for BChE.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Hydrolysis
This protocol describes a method for determining the rate of this compound hydrolysis by a cholinesterase enzyme by monitoring the change in absorbance at 240 nm.
Materials:
-
This compound chloride
-
Purified cholinesterase (e.g., from human serum or recombinant)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0 - 8.0)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 240 nm and maintaining a constant temperature
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to the desired value (e.g., 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound chloride in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate for a sufficient duration. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 240 nm and equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).
-
In a UV-transparent cuvette, add the assay buffer and the desired volume of the this compound stock solution to achieve the final desired substrate concentration. Mix gently.
-
Place the cuvette in the spectrophotometer and record a baseline reading.
-
-
Initiation of Reaction and Data Collection:
-
To initiate the reaction, add a small, predetermined volume of the enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by gentle inversion or with a pipette tip, avoiding the introduction of air bubbles.
-
Immediately start recording the absorbance at 240 nm at regular time intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Determine the initial reaction rate (V₀) from the linear portion of the progress curve. The rate is the slope of this linear region (ΔAbs/Δt).
-
Convert the rate from ΔAbs/min to μmol/min using the molar extinction coefficient for this compound at 240 nm.
-
Visualizations
Caption: Experimental workflow for a this compound kinetic assay.
Caption: Troubleshooting guide for non-linear kinetics.
Caption: Factors affecting this compound hydrolysis kinetics.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Serum Cholinesterase Measurements with Benzoylcholine
Welcome to the technical support center for the analysis of serum cholinesterase activity using benzoylcholine as a substrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why use this compound as a substrate for serum cholinesterase measurement?
This compound is a specific substrate for pseudocholinesterase (also known as butyrylcholinesterase or serum cholinesterase), the primary type of cholinesterase found in serum. While acetylcholinesterase (AChE), the "true cholinesterase" found in red blood cells and nerve tissue, can also hydrolyze this compound, it does so at a much slower rate. This specificity makes this compound a valuable tool for specifically assessing serum cholinesterase activity, which is crucial for liver function tests, monitoring exposure to organophosphate pesticides, and identifying patients with atypical enzyme variants that can affect their response to certain anesthetics like succinylcholine.
Q2: What is the principle of the serum cholinesterase assay using this compound?
The assay is based on the enzymatic hydrolysis of this compound by serum cholinesterase into benzoic acid and choline. The rate of this reaction can be monitored spectrophotometrically by measuring the decrease in absorbance of this compound at a specific wavelength, typically around 240 nm.
Q3: What are the "normal" reference ranges for serum cholinesterase activity?
Reference ranges for serum cholinesterase activity can vary significantly depending on the specific methodology, laboratory, and patient population. It is crucial for each laboratory to establish its own reference intervals. However, some representative ranges are provided in the table below.
| Population | Reference Range (U/L) |
| Adult Males | 5,600 - 11,200 |
| Adult Females | 4,200 - 10,800 |
| Females (16-39 years, non-pregnant, not on contraceptives) | 2,800 - 7,400 |
| Females (18-41 years, pregnant or on contraceptives) | 2,400 - 6,000 |
Note: These values are for general guidance only and should not be used to interpret clinical results.
Q4: How does temperature affect the assay?
Serum cholinesterase activity is highly dependent on temperature. A true measure of its activity is best obtained at a constant temperature of 37°C.[1][2] Assays performed at other temperatures may require correction factors and could yield misleading results, especially when comparing different genetic variants of the enzyme, as each phenotype can have a unique temperature-activity profile.[1][2]
Q5: What is the optimal pH for the assay?
The optimal pH for serum cholinesterase activity with this compound is in the range of 7.4 to 7.8.[3] It is critical to maintain a constant pH throughout the assay using a suitable buffer, as deviations can significantly impact the rate of enzymatic hydrolysis.
Experimental Protocols
Detailed Methodology: Serum Cholinesterase Activity Measurement using this compound (Adapted from Kalow and Genest)
This spectrophotometric method measures the rate of hydrolysis of this compound by monitoring the decrease in its absorbance.
Materials:
-
Spectrophotometer with UV capabilities and a thermostatically controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Phosphate (B84403) buffer (e.g., M/15, pH 7.4)
-
This compound chloride solution (e.g., 5 x 10⁻⁵ M in phosphate buffer)
-
Human serum sample
-
Saline solution (0.9% NaCl) for dilutions
Procedure:
-
Reagent Preparation:
-
Prepare the phosphate buffer to the desired pH (e.g., 7.4).
-
Dissolve this compound chloride in the phosphate buffer to achieve the final desired concentration (e.g., 5 x 10⁻⁵ M). Prepare this solution fresh daily.
-
-
Sample Preparation:
-
Dilute the human serum sample 1:100 with the phosphate buffer. The optimal dilution may need to be determined empirically based on the expected enzyme activity.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer wavelength to 240 nm.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
-
Measurement:
-
Pipette the diluted serum sample into a quartz cuvette.
-
Add the this compound solution to the cuvette to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 240 nm over a defined period (e.g., 3-5 minutes).
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the cholinesterase activity using the molar extinction coefficient of this compound and the dilution factor.
-
Data Presentation
Table 1: Influence of Assay Conditions on Serum Cholinesterase Activity
| Parameter | Optimal Value/Range | Remarks |
| pH | 7.4 - 7.8 | Activity decreases significantly at lower pH values. |
| Temperature | 37°C[2] | Activity is highly temperature-dependent; different phenotypes show varied temperature-activity curves.[1][2] |
| Substrate Concentration (this compound) | ~0.05 mM (5 x 10⁻⁵ M) | Higher concentrations can lead to substrate inhibition.[4] |
| Wavelength | 240 nm[4] | For monitoring the decrease in this compound concentration. |
Table 2: Common Interferences and Their Effects
| Interfering Substance | Effect on Measurement | Mitigation Strategy |
| Hemolysis | Falsely elevated results due to the release of red blood cell contents. | Use non-hemolyzed serum samples. Visually inspect samples for any reddish discoloration. |
| Lipemia | Can cause turbidity and interfere with spectrophotometric readings. | Use fasting samples to minimize lipemia. Centrifugation at high speed may help to clarify the sample. |
| Icteric Samples (High Bilirubin) | May interfere with absorbance readings, though the effect is generally less pronounced at 240 nm. | Use a sample blank to correct for background absorbance. |
| Organic Solvents | Can inhibit cholinesterase activity. | Ensure that any compounds being tested are dissolved in a solvent that does not interfere with the enzyme at the final concentration used. |
| Thiol-containing compounds | Can interfere with assays that use thiol reagents like DTNB (not directly applicable to the this compound UV method, but important for other cholinesterase assays). | Use of a sample blank is recommended. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contaminated reagents or glassware.- Turbidity in the sample. | - Use fresh, high-purity reagents and thoroughly clean all glassware.- Centrifuge the sample to remove any particulate matter. |
| Low or No Enzyme Activity | - Inactive enzyme due to improper storage or handling.- Incorrect reagent concentrations or pH.- Presence of an unknown inhibitor in the sample. | - Use a fresh batch of enzyme or a control serum with known activity.- Double-check all calculations, reagent preparation steps, and the pH of the buffer.- If an inhibitor is suspected, perform a dilution series of the sample to see if the inhibition is dose-dependent. |
| Inconsistent or Non-Reproducible Results | - Inaccurate pipetting.- Temperature fluctuations during the assay.- Instability of reagents.- Variation in the timing of measurements. | - Calibrate pipettes regularly and use proper pipetting techniques.- Ensure the spectrophotometer's cuvette holder is maintained at a constant temperature.- Prepare fresh substrate solutions daily and store other reagents as recommended.- Use a consistent and precise timing protocol for all measurements. |
| Non-linear Reaction Rate | - Substrate depletion (if the reaction is too fast).- Substrate inhibition at high this compound concentrations. | - Dilute the serum sample further to slow down the reaction rate.- Optimize the this compound concentration to avoid substrate inhibition. |
Visualizations
Experimental Workflow for Serum Cholinesterase Measurement
Caption: Workflow for measuring serum cholinesterase activity.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. The temperature activity relationships of serum cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The temperature activity relationships of serum cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of serum cholinesterase activity measurement using benzoylthiocholine iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Refinement of Ellman method for use with benzoylcholine substrates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with cholinesterase assays. The following information addresses the refinement of spectrophotometric methods for cholinesterase activity, with a special focus on the use of benzoylcholine in contrast to the traditional Ellman method which utilizes thiocholine-based substrates.
I. Understanding Substrate Specificity in Cholinesterase Assays
A critical aspect of accurately measuring cholinesterase activity is selecting the appropriate substrate and detection method. A common point of confusion is the application of the Ellman method to non-thiol substrates like this compound.
Key Consideration: The Ellman method is specifically designed for substrates that produce a thiol-containing product upon enzymatic hydrolysis. The core chemistry of the assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free sulfhydryl group (a thiol) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is detected at 412 nm.
-
Acetylthiocholine (B1193921): This is the standard substrate for the Ellman method. Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) hydrolyzes acetylthiocholine to produce thiocholine (B1204863) and acetic acid. The thiocholine contains the necessary free thiol group to react with DTNB.
-
This compound: This substrate is hydrolyzed by cholinesterases to produce benzoic acid and choline. Neither of these products contains a free thiol group. Therefore, This compound is not a suitable substrate for the standard Ellman method , as it will not produce a colorimetric change with DTNB.
The "refinement" for using this compound involves a different spectrophotometric approach, which is a UV-rate reaction, often referred to as the Kalow method. This method directly measures the hydrolysis of this compound by monitoring the change in absorbance in the UV spectrum.
II. Troubleshooting Guide: Ellman Method (for Thiocholine Substrates)
This guide addresses common issues encountered during the Ellman assay when using appropriate thiocholine substrates like acetylthiocholine or butyrylthiocholine.
| Problem | Possible Causes | Recommended Solutions |
| High Background Absorbance | 1. Spontaneous Substrate Hydrolysis: The thiocholine ester substrate is hydrolyzing non-enzymatically.[1] 2. DTNB Instability: The DTNB reagent is degrading, leading to the formation of TNB.[1] 3. Contaminated Reagents: Buffers or other reagents may be contaminated with reducing agents or have microbial growth. | 1. Prepare fresh substrate solution before each experiment. Run a "no-enzyme" blank to quantify the rate of spontaneous hydrolysis and subtract it from your sample readings. 2. Prepare fresh DTNB solution daily. Store the stock solution in the dark and at 4°C. Some protocols suggest using a HEPES/phosphate (B84403) buffer to improve DTNB stability.[2] 3. Use high-purity water and reagents. Filter-sterilize buffers if necessary. |
| No or Low Enzyme Activity | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect pH or Temperature: The assay conditions are not optimal for the enzyme. 3. Presence of Inhibitors: The sample itself or a contaminated reagent may contain cholinesterase inhibitors. | 1. Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. Verify the enzyme's activity with a positive control. 2. Ensure the buffer pH is optimal for the specific cholinesterase (typically pH 7.4-8.0).[3] Maintain a constant temperature throughout the assay.[1] 3. Run a control with a known active enzyme in the sample matrix to check for inhibitory effects. |
| Inconsistent/Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[1] 2. Timing of Readings: Inconsistent timing of measurements in a kinetic assay.[1] 3. DTNB/Substrate Ratio: An inappropriate ratio can affect the reaction rate. High excess of DTNB can inhibit the enzyme.[3] | 1. Use calibrated pipettes and proper pipetting techniques. For microplate assays, using a multichannel pipette for reagent addition can improve consistency.[1] 2. Use an automated plate reader for kinetic assays to ensure precise and consistent reading intervals. 3. Optimize the DTNB and substrate concentrations. Ensure the DTNB concentration is sufficient to react with all the thiocholine produced without causing significant enzyme inhibition. |
| Color Fades or is Unstable | 1. Photodegradation of TNB: The yellow product can be light-sensitive. 2. Reaction Reversibility: Under certain conditions, the reaction may not go to completion or may be reversible. | 1. Protect the samples from direct light, especially during long incubation periods. 2. Ensure the pH of the reaction buffer is stable and within the optimal range (pH 7.4-8.0). |
III. Frequently Asked Questions (FAQs)
Q1: Can I use this compound as a substrate in the Ellman assay?
A1: No, the standard Ellman method is not compatible with this compound. The assay relies on the reaction between DTNB and a thiol-containing compound. The hydrolysis of this compound produces benzoic acid and choline, neither of which has a thiol group. For this compound, a UV-spectrophotometric method should be used.
Q2: My test compound seems to react with DTNB. How can I correct for this?
A2: This is a common form of assay interference.[4][5][6] To address this, you should run a control experiment containing your test compound and DTNB in the assay buffer, but without the enzyme. Any change in absorbance in this control should be subtracted from the absorbance values obtained in the full reaction mixture.[1]
Q3: What is the optimal concentration of DTNB and substrate to use?
A3: The optimal concentrations can vary depending on the enzyme source and activity. A common starting point is a substrate (e.g., acetylthiocholine) concentration around its Km value and a DTNB concentration that is in excess but not inhibitory. A high ratio of DTNB to substrate can inhibit the cholinesterase activity.[3] It is recommended to perform preliminary experiments to determine the optimal concentrations for your specific assay conditions.
Q4: Why is my blank (no enzyme) showing an increase in absorbance over time?
A4: This is likely due to the spontaneous, non-enzymatic hydrolysis of the thiocholine substrate in the buffer.[1] This rate of spontaneous hydrolysis should be measured and subtracted from the rate of the enzymatic reaction to determine the true enzyme activity.
Q5: At what wavelength should I measure the absorbance?
A5: The yellow product of the Ellman reaction, 5-thio-2-nitrobenzoate (TNB), has a maximum absorbance at 412 nm.[7][8]
IV. Experimental Protocols
Protocol 1: Standard Ellman Method for Acetylthiocholine
This protocol is adapted for a 96-well microplate format.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in water)
-
Cholinesterase enzyme solution (diluted in phosphate buffer)
-
Test compounds (inhibitors) dissolved in an appropriate solvent
Procedure:
-
Prepare Reagents: Prepare all solutions fresh on the day of the experiment.
-
Assay Plate Setup:
-
Add 20 µL of phosphate buffer to blank wells.
-
Add 20 µL of the test compound solution to the inhibitor wells.
-
Add 20 µL of the solvent used for the test compound to the control wells.
-
-
Add Enzyme: Add 20 µL of the diluted enzyme solution to the control and inhibitor wells. Do not add enzyme to the blank wells.
-
Incubation (for inhibition studies): Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare Reaction Mixture: In a separate tube, prepare the reaction mixture containing:
-
2.6 mL of 0.1 M phosphate buffer (pH 8.0)
-
0.1 mL of 10 mM DTNB solution
-
-
Initiate Reaction: Add 140 µL of the reaction mixture to all wells.
-
Add Substrate: Add 20 µL of the 75 mM ATCI solution to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes).
-
Calculate Activity: Determine the rate of reaction (change in absorbance per minute). The enzyme activity is proportional to this rate. For inhibition studies, calculate the percentage of inhibition relative to the control wells.
Protocol 2: UV-Spectrophotometric Method for this compound
This method directly measures the hydrolysis of this compound.
Materials:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
This compound chloride solution (10 mM in water)
-
Cholinesterase enzyme solution (diluted in phosphate buffer)
-
Quartz cuvettes or a UV-transparent microplate
Procedure:
-
Prepare Reagents: Prepare all solutions fresh.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 240 nm.
-
Reaction Mixture: In a quartz cuvette, mix:
-
2.9 mL of 0.1 M phosphate buffer (pH 7.4)
-
0.1 mL of 10 mM this compound chloride solution
-
-
Blank Measurement: Measure the absorbance of the reaction mixture before adding the enzyme to establish a baseline.
-
Initiate Reaction: Add a small, known volume of the diluted enzyme solution to the cuvette, mix quickly by inversion.
-
Measure Absorbance: Immediately start recording the absorbance at 240 nm over time. The hydrolysis of this compound will cause a decrease in absorbance.
-
Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity. The activity can be calculated using the molar extinction coefficient of this compound at 240 nm.
V. Visualizations
Caption: Workflow for the Ellman method using acetylthiocholine.
Caption: Comparison of this compound and Ellman method pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Overcoming Poor Solubility of Benzoylcholine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of benzoylcholine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: this compound derivatives, like many active pharmaceutical ingredients, can be hydrophobic or lipophilic due to their chemical structure. Poor aqueous solubility is a common challenge for about 40% of new chemical entities (NCEs) and can be attributed to high crystallinity and molecular structures that are not readily hydrated.[][2] This low solubility can lead to slow dissolution rates, erratic absorption in biological systems, and low bioavailability.[3]
Q2: My this compound derivative, initially dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What's happening and what should I do?
A2: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but not in the final aqueous buffer.[4] When the concentration of the organic solvent drops significantly upon dilution (often below 5-10%), the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.[4][5] This can lead to inaccurate and unreliable assay results.[6]
To resolve this, you should first perform a visual inspection on a small scale to confirm precipitation.[4] Then, optimize your dilution protocol by performing a serial dilution instead of a single large one.[4][6] It is also crucial to add the stock solution to the buffer dropwise while vortexing or stirring vigorously to facilitate mixing.[4]
Q3: What are co-solvents, and how can they help with solubility?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[5][7] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[][8][9] They work by reducing the overall polarity of the aqueous solvent, which in turn reduces water's ability to force out the non-polar, hydrophobic compound.[] Co-solvents are a cornerstone of formulation for parenteral and liquid oral dosage forms.[7]
Q4: When should I consider using cyclodextrins?
A4: Cyclodextrins are a good option when co-solvents are insufficient or incompatible with your experimental system. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" where the insoluble drug is held within the hydrophobic cavity while the complex itself remains soluble in water due to the hydrophilic exterior.[10][12] This technique is widely used to improve the solubility, stability, and bioavailability of drugs.[3][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations.[10]
Q5: How do I determine the solubility limit of my compound in my specific assay buffer?
A5: To determine the kinetic solubility, you can prepare a series of dilutions of your compound (from a concentrated DMSO stock) into your assay buffer. After mixing, visually inspect the solutions for any signs of cloudiness or precipitation.[4][13] To be more quantitative, you can measure the turbidity of these dilutions using an absorbance spectrometer at a high wavelength (e.g., >500 nm) where the compound itself doesn't absorb light.[13] The concentration at which turbidity appears is your approximate solubility limit. It is crucial to exclude any data from your main assay that was measured at or above this concentration.[13]
Q6: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?
A6: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.[][4] this compound derivatives are quaternary amines, which are permanently charged. However, other functional groups on the derivative might be acidic or basic. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial.[4] Always ensure the final pH of the solution is compatible with your biological assay to avoid affecting the results or the health of your cells.[4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with poorly soluble this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Compound "crashes out" or precipitates upon dilution into aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved. | 1. Optimize Dilution: Perform a serial dilution rather than a single-step dilution.[4][6]2. Vigorous Mixing: Add the stock solution dropwise into the buffer while vortexing to ensure rapid dispersion.[4]3. Increase Solvent Concentration: If your assay allows, slightly increase the final percentage of the organic co-solvent. Note the tolerance of your system (e.g., many cell lines can tolerate up to 0.5% DMSO).[14] |
| High variability or poor reproducibility in assay results. | Inconsistent amounts of dissolved compound due to partial precipitation. Precipitates can also interfere with automated liquid handlers.[6] | 1. Confirm Solubility: Before each experiment, visually confirm that your compound is fully dissolved in the final assay buffer at the highest concentration used.[4]2. Use Fresh Dilutions: Prepare fresh dilutions of your compound from a stock solution for each experiment.3. Consider Solubilizers: Employ a co-solvent system, cyclodextrins, or surfactants to ensure the compound remains in solution throughout the assay.[8][14] |
| Observed biological activity is lower than expected or absent. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.[6] | 1. Measure Kinetic Solubility: Determine the maximum soluble concentration in your specific assay buffer (see FAQ #5) and ensure your experiment is conducted below this limit.[13]2. Enhance Solubility: Use a proven solubilization technique (see protocols below) such as co-solvents or cyclodextrins to increase the achievable concentration.[5][10] |
| Vehicle control (e.g., DMSO) shows unexpected effects. | The concentration of the organic solvent is too high for the biological system (e.g., cell-based assay), causing toxicity or other artifacts. | 1. Determine Solvent Tolerance: Run a dose-response curve for your solvent (e.g., 0.1% to 2% DMSO) to find the maximum concentration that does not affect your assay readout.2. Reduce Solvent Volume: Prepare a more concentrated stock solution so you can add a smaller volume to your assay, thereby lowering the final solvent concentration.[14] |
Troubleshooting Workflow for Compound Precipitation
The following diagram outlines a logical workflow for addressing compound precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Solubility Data of this compound and Related Compounds
The solubility of a specific this compound derivative will depend on its exact chemical structure. However, the data for the parent compound and related structures can provide a useful baseline.
| Compound | Solvent | Solubility | Notes |
| This compound Chloride | Water | Soluble | Described as a white hygroscopic crystalline powder.[15] As a chloride salt, it is expected to have reasonable aqueous solubility. |
| Benzalkonium Chloride | Water | Very Soluble | Dissolution in water is ready upon agitation.[16][17] |
| Ethanol | Readily Soluble | [16] | |
| Acetone | Very Soluble | [18] | |
| Benzene | Slightly Soluble | [18] | |
| Ether | Almost Insoluble | [18] | |
| General Poorly Soluble Drugs | DMSO | High | DMSO is a common, highly polar aprotic solvent used for initial stock solution preparation.[8] |
| Ethanol | Variable | Often used as a co-solvent.[5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 20 mM stock solution of a this compound derivative (MW = 243.73 g/mol for this compound chloride) in DMSO.
Materials:
-
This compound derivative powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent moisture condensation.[4]
-
Weigh: Accurately weigh out 2.44 mg of the compound and place it in a sterile vial.
-
Solvent Addition: Add 500 µL of anhydrous DMSO to the vial. This will yield a nominal concentration of 20 mM.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.[14]
-
Sonication (If Necessary): If particles are still visible, sonicate the vial in a room temperature water bath for 5-10 minutes to ensure complete dissolution.[14]
-
Visual Inspection: Confirm the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4][6]
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mM solution of a poorly soluble this compound derivative using 40% (w/v) HP-β-CD as a solubilizing agent.
Materials:
-
This compound derivative powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 4 g of HP-β-CD in a final volume of 10 mL of buffer. This may require stirring for some time.
-
Add Compound: Weigh the appropriate amount of your this compound derivative needed for a 1 mM final concentration and add it directly to the 40% HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.[10]
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove it. This will give you a saturated solution, and the actual concentration should be determined analytically if precise quantification is needed.
-
Usage: Use the clear, filtered solution for your experiments. Remember to include a vehicle control containing 40% HP-β-CD in your buffer.
General Experimental Workflow
This diagram illustrates a general workflow for handling a new, potentially poorly soluble compound.
Caption: General workflow for handling poorly soluble compounds.
Signaling Pathway of this compound Derivatives
This compound and its derivatives primarily act as agonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs).[19][20][21] There are five subtypes (M1-M5). The M1, M3, and M5 subtypes typically couple through Gαq/11 proteins.[21] Activation of these receptors initiates the phospholipase C (PLC) signaling cascade, which is crucial for many physiological functions, including smooth muscle contraction and glandular secretion.[21][22]
M1/M3/M5 Receptor Signaling Pathway:
-
Agonist Binding: A this compound derivative binds to and activates the M1, M3, or M5 receptor.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq/11 subunit, causing the G protein to dissociate into Gαq/11-GTP and Gβγ subunits.
-
PLC Activation: The Gαq/11-GTP complex activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
Cellular Response: The rise in intracellular Ca2+ and activation of PKC lead to various cellular responses, such as smooth muscle contraction, secretion, and modulation of neuronal excitability.[21]
Caption: Simplified M1/M3/M5 muscarinic signaling pathway.
References
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound chloride | C12H18ClNO2 | CID 76298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Benzalkonium Chloride | C22H40ClN | CID 3014024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 20. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. taylorfrancis.com [taylorfrancis.com]
Minimizing background noise in colorimetric benzoylcholine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly the minimization of background noise, encountered during colorimetric benzoylcholine and related cholinesterase assays.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: High Background Absorbance in Blank Wells
Q1: My blank wells (which do not contain the enzyme) are showing high absorbance readings. What is the likely cause and how can I fix it?
A1: High background absorbance in blank wells is a common problem that can obscure the signal from enzymatic activity. The primary causes are typically related to the substrate and the detection reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Spontaneous Substrate Hydrolysis: The substrate, such as this compound or acetylthiocholine (B1193921) (ATCh), can undergo spontaneous, non-enzymatic hydrolysis.[1] This is particularly exacerbated at higher pH levels.[2] The hydrolysis releases thiocholine (B1204863), which then reacts with DTNB to produce a yellow-colored product, leading to a high background signal.[1]
-
Solution: Run a blank control with all reagents except the enzyme to measure the rate of spontaneous hydrolysis.[2] Ensure your assay buffer pH is within the optimal range, typically between 7.4 and 8.0.[2] Prepare the substrate solution fresh before each experiment to minimize degradation over time.[1]
-
-
DTNB Instability and Contamination: The DTNB reagent can be unstable under certain conditions and is sensitive to light.[1][2][3] Exposure to daylight, especially UV radiation around 325 nm, can cause degradation of DTNB, leading to increased background.[3] Additionally, impurities in the reagents or buffer can contribute to the background signal.[1]
-
Solution: Protect all solutions containing DTNB from light.[3][4] It is recommended to perform the reaction in artificial room light and eliminate daylight exposure completely.[3] Prepare DTNB solutions fresh and use high-purity water and reagents. If you suspect contamination, filter the solutions.[1]
-
-
Reaction with Other Thiols: DTNB is not specific to the thiocholine produced by the enzymatic reaction; it will react with any free sulfhydryl groups present in the sample.[1][2] This can be a significant issue when working with complex biological samples like tissue homogenates.
-
Solution: Run a control containing the enzyme and DTNB but without the substrate. This helps to check for any reactive thiols that may be present in your enzyme preparation or sample.[2]
-
Issue 2: Inconsistent or Non-Reproducible Results
Q2: I am observing significant variability between replicate wells and between experiments. What factors could be causing this?
A2: Inconsistent results can stem from several sources, ranging from reagent handling to experimental conditions.
-
Reagent Degradation: Reagents, particularly the enzyme and the substrate, can lose activity if not stored and handled properly. Repeated freeze-thaw cycles can be detrimental.[1]
-
Solution: Aliquot reagents into single-use volumes upon receipt and store them at the recommended temperatures to avoid repeated freeze-thaw cycles.[1] Always verify the activity of a new batch of enzyme.
-
-
Compound Solubility: If you are screening for inhibitors, the test compounds may have poor solubility in the aqueous assay buffer, leading to precipitation and inconsistent concentrations in the wells.[1]
-
Solution: Dissolve lipophilic compounds in a suitable solvent like DMSO first, ensuring the final concentration of the vehicle is low and non-toxic to the enzyme.[5] Always include a vehicle-only control in your experiments.[5] When diluting the stock solution, add it to the medium dropwise while vortexing to aid dispersion.[5]
-
-
Light Sensitivity: As mentioned, DTNB is sensitive to daylight, and variations in light exposure during the assay can lead to inconsistent background levels and, consequently, variable results.[3]
-
Solution: Standardize the lighting conditions for all experiments. Conduct the assay away from direct sunlight and preferably under consistent artificial lighting.[3]
-
Issue 3: Low or No Enzyme Activity
Q3: My positive control wells (enzyme + substrate, no inhibitor) show very low or no signal. What should I check?
A3: A lack of signal in the positive control indicates a fundamental problem with the assay components or protocol.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, age, or repeated freeze-thaw cycles.[1]
-
Incorrect Reagent Concentration: Errors in calculations or reagent preparation can lead to incorrect concentrations of the enzyme, substrate, or DTNB.
-
Solution: Carefully double-check all calculations and reagent preparation steps.[1]
-
-
Presence of Inhibitors: Your sample or reagents could be contaminated with unintended inhibitors.
-
Solution: Use high-purity reagents and water. If using biological samples, be aware that they may contain endogenous inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the colorimetric this compound assay? A1: This assay, a variation of the Ellman's method, measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate like this compound or acetylthiocholine. This reaction produces a thiol compound (e.g., thiocholine). In a second, rapid reaction, the thiol reacts with the chromogenic reagent DTNB (Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6][7] The rate of color formation is directly proportional to the enzyme's activity.
Q2: Why is controlling the pH important in this assay? A2: The pH is critical for several reasons. First, enzyme activity is highly pH-dependent, and cholinesterases typically have an optimal pH range of 7.4-8.0.[2] Second, the non-enzymatic hydrolysis of the this compound substrate is exacerbated at higher pH values, which increases background noise.[2] Third, the extinction coefficient of the final colored product, TNB, can be pH-dependent, dropping steeply at a pH below 7.3.[7]
Q3: Can I use a plate reader for this assay? A3: Yes, this assay is well-suited for a 96-well plate format and can be read using a standard microplate reader at an absorbance of 405-412 nm.[4][8] This format is ideal for high-throughput screening of potential enzyme inhibitors.[4][9]
Q4: What are the key differences between using this compound versus acetylthiocholine as a substrate? A4: Both are common substrates for cholinesterases. This compound hydrolysis can be monitored directly by the decrease in its own absorbance at 240 nm as it is consumed.[10] However, the more common method for both substrates is the coupled DTNB assay. Acetylthiocholine (ATCh) is a closer analog to the natural substrate, acetylcholine.[11] The choice of substrate can influence reaction kinetics and inhibitor potency, so it should be chosen based on the specific enzyme and experimental goals.
Data Presentation
Troubleshooting Summary and Key Parameters
The table below summarizes common issues, their causes, and recommended solutions for minimizing background noise and ensuring data quality.
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter / Guideline | Reference |
| High Background Signal | Spontaneous substrate hydrolysis | Optimize buffer pH; prepare substrate solution fresh. | Optimal pH range: 7.4 - 8.0 | [2] |
| DTNB instability/degradation | Protect DTNB solutions from daylight (especially UV). | DTNB is sensitive to ~325 nm light. | [3] | |
| Reaction with non-specific thiols | Run controls without substrate to check for reactive thiols in the sample/enzyme prep. | N/A | [2] | |
| Contaminated reagents | Use high-purity reagents and water; filter solutions if necessary. | N/A | [1] | |
| Low Enzyme Activity | Inactive enzyme due to improper storage | Use a new enzyme batch; verify storage conditions (e.g., -20°C or -80°C). | N/A | [1] |
| Incorrect reagent concentrations | Double-check all calculations and dilutions. | N/A | [1] | |
| Inconsistent Results | Reagent degradation | Aliquot and store reagents properly; avoid repeated freeze-thaw cycles. | N/A | [1] |
| Poor compound solubility | Use a co-solvent (e.g., DMSO) for inhibitors; include vehicle controls. | Final DMSO concentration should typically be <1%. | [5] |
Experimental Protocols
Protocol: General Colorimetric Cholinesterase Activity Assay
This protocol provides a general framework for measuring cholinesterase activity in a 96-well plate format using acetylthiocholine (ATCh) as the substrate and DTNB for detection.
1. Reagent Preparation:
-
Assay Buffer: Prepare a phosphate (B84403) buffer (e.g., 100 mM) with a pH of 7.4-8.0.[2]
-
DTNB Stock Solution: Prepare a concentrated stock of DTNB in the assay buffer. This solution should be protected from light.[4]
-
Substrate Stock Solution (ATCh): Prepare a concentrated stock of acetylthiocholine iodide in high-purity water. Prepare this solution fresh for each experiment.
-
Enzyme Solution: Dilute the cholinesterase enzyme stock to the desired working concentration in the assay buffer. Keep the diluted enzyme solution on ice throughout the experiment.[2]
2. Assay Procedure:
-
Plate Setup: Design your plate map, including blanks, negative controls (no enzyme), positive controls (enzyme, no inhibitor), and test wells (enzyme + inhibitor).
-
Add Reagents: To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer.
-
Test compound (inhibitor) or vehicle (for controls).
-
Enzyme solution (or an equal volume of buffer for blank/no-enzyme wells).
-
-
Pre-incubation (Optional): If testing inhibitors, pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Initiate Reaction: Prepare a detection mix containing the assay buffer, DTNB, and ATCh at their final desired concentrations. Add this mix to all wells to start the reaction.[4]
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of reaction (V, often in mOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the blank (spontaneous hydrolysis) from all other readings. For inhibitor studies, calculate the percent inhibition relative to the positive control.
Visualizations
Diagrams of Pathways and Workflows
Caption: The core reaction pathway of the colorimetric cholinesterase assay.
Caption: A typical experimental workflow for a 96-well plate cholinesterase assay.
Caption: A decision tree for troubleshooting high background noise in the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Adjusting assay conditions for benzoylcholine with different species samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benzoylcholine as a substrate in cholinesterase activity assays across different species.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a substrate in cholinesterase assays?
A1: this compound is a synthetic choline (B1196258) ester that is hydrolyzed by cholinesterases. It is particularly useful as a substrate for butyrylcholinesterase (BChE), also known as plasma cholinesterase.[1][2] The rate of hydrolysis can be monitored to determine the activity of the enzyme, which is crucial in various research areas, including drug development and toxicology.
Q2: What are the main differences in cholinesterase activity I should expect between species?
A2: Significant variations in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity and expression exist across species. For example, BChE is predominantly found in the liver in humans, whereas in rats, high levels are present in the heart and brain.[3] Bovine serum has a considerably lower concentration of BChE compared to human serum.[4] These differences can impact substrate turnover rates and the overall dynamic range of your assay.
Q3: What is the optimal pH for a this compound assay?
A3: The optimal pH for cholinesterase activity is generally in the physiological range, typically between 7.0 and 8.0. However, the ideal pH can vary depending on the species and the specific tissue sample being analyzed. It is recommended to perform a pH optimization experiment (e.g., from pH 6.5 to 8.5) to determine the optimal condition for your specific experimental setup.
Q4: What are common causes of high background in a this compound assay?
A4: High background can stem from several factors, including non-specific binding of assay components, contamination of samples or reagents, and issues with the substrate, such as spontaneous hydrolysis.[5] Insufficient blocking of non-specific binding sites can also contribute to this issue.
Q5: Can I use plasma samples directly in the assay?
A5: Yes, plasma is a common sample type for measuring BChE activity. However, it's important to be aware of potential interfering substances in the plasma that could affect the assay.[6] Sample preparation steps, such as dilution or protein precipitation, may be necessary to minimize these effects.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during this compound assays with samples from different species.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inactive Enzyme: Improper sample storage or handling leading to enzyme degradation. | - Ensure samples are stored correctly (e.g., -80°C) and thawed on ice. - Prepare fresh lysates or use fresh samples.[8] - Include protease inhibitors in your sample preparation buffers.[8] |
| Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentration. | - Optimize the pH of your assay buffer for your specific enzyme source. - Determine the optimal temperature for the assay (typically 25°C or 37°C).[1] - Perform a substrate titration to find the optimal this compound concentration. | |
| Species-Specific Low Expression: The species or tissue being tested may naturally have very low cholinesterase activity.[3] | - Increase the amount of protein lysate or sample volume in the assay. - Consider using a more sensitive detection method. | |
| High Background Signal | Non-Specific Binding: Assay components are binding to the plate or other proteins. | - Increase the concentration or duration of the blocking step.[8] - Consider using a different blocking agent (e.g., BSA, non-fat milk). - Add a non-ionic detergent (e.g., Tween-20) to your wash buffers.[8] |
| Sample Contamination: Contaminants in the sample are interfering with the assay.[5] | - Use high-purity water and reagents for all buffers and solutions.[5] - Ensure proper handling and storage of samples to prevent contamination. | |
| Spontaneous Substrate Hydrolysis: this compound is hydrolyzing without enzymatic activity. | - Prepare fresh substrate solutions for each experiment. - Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract it from your sample readings. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of samples or reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells. |
| Inconsistent Temperature: Fluctuations in temperature across the assay plate. | - Ensure the entire plate is at a uniform temperature before starting the reaction. - Use a temperature-controlled plate reader. | |
| Sample Heterogeneity: The sample is not well-mixed. | - Vortex or gently mix samples thoroughly before adding them to the assay plate. | |
| Unexpected Inhibition or Activation | Interfering Substances in the Sample: The sample may contain endogenous inhibitors or activators of cholinesterase.[9] | - Dilute the sample to reduce the concentration of interfering substances. - Consider a sample clean-up step, such as dialysis or desalting.[10] |
| Cross-Reactivity with Other Esterases: Other esterases in the sample may be hydrolyzing this compound. | - Use specific inhibitors to differentiate between AChE and BChE activity if necessary. |
Experimental Protocols
Protocol 1: General this compound Assay for Cholinesterase Activity
This protocol provides a basic framework for measuring cholinesterase activity using this compound. Optimization of specific parameters will be necessary for different species and sample types.
Materials:
-
This compound chloride
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Sample (e.g., plasma, tissue homogenate)
-
Microplate reader capable of measuring absorbance at 240 nm
-
UV-transparent 96-well plate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound chloride in distilled water.
-
Prepare the phosphate buffer and adjust the pH to the desired value.
-
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
If using tissue, homogenize in an appropriate buffer and centrifuge to pellet debris. Collect the supernatant.
-
Dilute samples to the desired concentration in phosphate buffer.
-
-
Assay Setup:
-
Add a specific volume of diluted sample to each well of the 96-well plate.
-
Include a "no-enzyme" control (buffer only) and a "substrate only" control (buffer and this compound).
-
-
Enzymatic Reaction:
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding this compound solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 240 nm every 30 seconds for 5-10 minutes. The hydrolysis of this compound produces benzoic acid, which absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
Subtract the rate of the "no-enzyme" control from the sample rates to correct for spontaneous hydrolysis.
-
Enzyme activity can be calculated using the molar extinction coefficient of benzoic acid.
-
Visualizations
Caption: A typical experimental workflow for a this compound-based cholinesterase assay.
Caption: A logical troubleshooting workflow for addressing common issues in this compound assays.
References
- 1. Comparison of a commercially available assay system with two reference methods for the determination of plasma cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential revival of cholinesterase inhibitors as drugs in veterinary medicine [frontiersin.org]
- 3. Species differences in cholinesterase expression and their translational impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. agilent.com [agilent.com]
- 7. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Calibration curve issues in quantitative benzoylcholine analysis
Welcome to the technical support center for the quantitative analysis of benzoylcholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter with your calibration curve during this compound analysis.
Poor Linearity (Low R² Value)
Question: My calibration curve for this compound has a low coefficient of determination (R² < 0.99). What are the potential causes and how can I fix it?
Answer: A low R² value indicates that the data points do not closely fit the linear regression model, suggesting a lack of linearity. Several factors can contribute to this issue.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Standard Preparation | Errors in serial dilutions are a common source of non-linearity.[1] Carefully prepare fresh calibration standards using calibrated pipettes and volumetric flasks. It's good practice to prepare standards from independent stock solutions.[1] |
| Inappropriate Calibration Range | The selected concentration range may extend beyond the linear dynamic range of the instrument.[1] Narrow the concentration range of your standards. If a wide range is necessary, consider using a weighted linear regression or a quadratic curve fit, but be aware that a non-linear response might indicate other underlying issues.[1][2] |
| Detector Saturation | At high concentrations, the detector response can become non-linear as it approaches its saturation point.[1] Dilute the higher concentration standards to ensure they fall within the linear range of the detector.[1] |
| Analyte Instability | This compound, like other choline (B1196258) esters, can be susceptible to degradation.[3][4] Prepare fresh standards and samples. Investigate the stability of this compound in your specific solvent and storage conditions. For instance, acetylcholine (B1216132) solutions have shown stability for up to 10 days when refrigerated at 4°C.[4] |
| Improper Integration | Incorrect peak integration can lead to inaccurate response values. Manually review the integration of each peak in your chromatogram to ensure the baseline is set correctly and the entire peak area is included. |
A high R² value (e.g., >0.999) is desirable for assay methods, while a value >0.990 may be acceptable for impurity analysis.[5]
Significant Non-Zero Intercept
Question: My calibration curve has a significant positive or negative y-intercept. What does this mean and how can I correct it?
Answer: A significant non-zero intercept points to a constant systematic error in the analysis.
Troubleshooting a Non-Zero Intercept:
| Intercept Type | Common Causes | Solutions |
| Positive Intercept | - Presence of interfering compounds in the blank.[1] - Contamination of glassware, solvents, or the analytical instrument.[1] | - Analyze a true blank (solvent without the internal standard) to check for contamination.[1] - Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
| Negative Intercept | - Incorrect baseline setting during peak integration.[1] - The blank sample response is higher than some low-concentration standards.[1] - Over-subtraction of the blank.[1] | - Re-evaluate the integration parameters to ensure the baseline is correctly set.[1] - Re-run the blank and low-concentration standards to confirm the readings.[1] |
Forcing the calibration curve through the origin is generally not recommended unless it is justified, as it can mask issues with the assay.[2]
Matrix Effects in LC-MS/MS Analysis
Question: I am using LC-MS/MS to quantify this compound in a biological matrix (e.g., plasma, tissue homogenate) and I suspect matrix effects are affecting my results. How can I identify and mitigate this?
Answer: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a common challenge in LC-MS bioanalysis.[1][6][7]
Identifying and Mitigating Matrix Effects:
-
Identification:
-
Post-column Infusion: Infuse a constant concentration of this compound into the MS detector post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][6]
-
Post-extraction Spike: Compare the response of a standard in a clean solvent to the response of a standard spiked into a blank matrix extract.[7] A significant difference suggests the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improved Sample Preparation: Implement more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from the interfering compounds.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by ionization suppression or enhancement.[6]
-
Experimental Protocols
Protocol: HPLC-UV Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
Volumetric flasks, pipettes, and syringes.
-
0.22 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of this compound (likely around 230 nm or 270 nm) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.[8] For biological matrices, a solid-phase extraction (SPE) is recommended.[8]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[8]
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. research4kids.ucalgary.ca [research4kids.ucalgary.ca]
- 3. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Ensuring reproducibility in benzoylcholine-based kinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in kinetic studies using benzoylcholine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-based kinetic experiments.
Issue 1: High Background Absorbance
-
Question: My blank wells (containing all reagents except the enzyme) show high absorbance at the start of the reaction. What could be the cause and how can I resolve this?
-
Answer: High background absorbance can be caused by several factors:
-
Spontaneous Substrate Hydrolysis: this compound can hydrolyze spontaneously in aqueous solutions. To mitigate this, always prepare fresh substrate solutions before each experiment.[1]
-
Reaction of DTNB with other molecules: In assays like the Ellman's method, the reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can react with other free sulfhydryl groups present in the sample, which is a common issue in complex biological samples.[1][2]
-
Instability of DTNB: DTNB can be unstable in certain buffers, leading to the formation of the colored product TNB and an increased background signal.[1][2] Using a buffer system like Hepes with sodium phosphate (B84403) can improve DTNB stability.[2]
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am observing significant variability between my replicate wells and between different experimental runs. What are the likely sources of this inconsistency?
-
Answer: Inconsistent results are a frequent challenge and can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes is a major contributor to variability. Using calibrated pipettes and proper technique is crucial. For plate-based assays, using a multichannel pipette for reagent addition can enhance consistency.[1]
-
Temperature Fluctuations: Cholinesterase activity is highly dependent on temperature. It is critical to maintain a constant and uniform temperature throughout the assay.[1]
-
Reagent Instability: Improperly stored or prepared reagents can degrade over time. Aliquot reagents and avoid repeated freeze-thaw cycles. This compound solutions should be prepared fresh.
-
Timing of Measurements: In kinetic assays, the timing of absorbance readings is critical. Any delay or inconsistency can lead to variable results.[1]
-
Issue 3: Low or No Enzyme Activity
-
Question: My positive control (enzyme with substrate but no inhibitor) is showing very low or no activity. What should I check?
-
Answer: A lack of enzyme activity can be due to:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or age. Use a new batch of the enzyme and verify storage conditions.[1]
-
Incorrect Reagent Concentration: Double-check all calculations and reagent preparation steps to ensure the correct concentrations of all components in the final reaction mixture.[1]
-
Presence of Inhibitors: Unintended inhibitors in your sample or contamination of your reagents could be inhibiting the enzyme.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for studying this compound hydrolysis by cholinesterases? A1: The optimal pH can vary depending on the specific cholinesterase. For butyrylcholinesterase (BuChE) from human plasma, the influence of pH on the hydrolysis of this compound has been studied, and it is a critical parameter to consider for assay optimization.[3] It is recommended to perform a pH profile experiment to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: How should I prepare and store my this compound chloride solution? A2: this compound chloride should be stored under recommended conditions to ensure its stability. For stock solutions, it is often recommended to store them at -20°C or -80°C.[4] Due to its potential for hydrolysis in aqueous solutions, it is best practice to prepare fresh working solutions of this compound for each experiment.
Q3: What are some common interferences in this compound kinetic assays? A3: Several substances can interfere with this compound kinetic assays:
-
Thiol-containing compounds: Molecules with free sulfhydryl groups can react with DTNB in Ellman's assay, leading to a false positive signal.[5]
-
Organic Solvents: Solvents used to dissolve test compounds can inhibit cholinesterase activity.[5]
-
Colored or Turbid Compounds: Compounds that absorb light near the detection wavelength (e.g., 412 nm for Ellman's assay) or cause turbidity can interfere with spectrophotometric readings.[5]
Q4: How can I determine the kinetic parameters (Km and Vmax) for my enzyme with this compound? A4: To determine Km and Vmax, you need to measure the initial reaction rates at varying concentrations of this compound while keeping the enzyme concentration constant. The data can then be plotted (e.g., Michaelis-Menten or Lineweaver-Burk plot) and fitted to the Michaelis-Menten equation to calculate the kinetic parameters.
Data Presentation
Table 1: Example Kinetic Parameters for Cholinesterases with Different Substrates
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 130 | 156.20 | [6] |
| Acetylcholinesterase (E. electricus) | Acetylthiocholine | 170 | 0.39 | [7] |
| Butyrylcholinesterase (BChE) | Methylrosmarinate (inhibitor) | Ki = 3.73 | - | [6] |
Note: This table provides example values. Actual parameters can vary based on experimental conditions.
Experimental Protocols
Detailed Methodology: Modified Ellman's Method for this compound Kinetic Assay
This protocol is adapted for measuring cholinesterase activity using this compound as the substrate.
Materials:
-
This compound chloride
-
Purified cholinesterase (e.g., human BuChE)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound chloride in distilled water. Prepare fresh daily.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a working solution of the cholinesterase in the phosphate buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution (or buffer for blank wells)
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add the this compound solution to each well to start the reaction.
-
-
Monitor Absorbance:
-
Immediately begin measuring the change in absorbance at 412 nm over a set period (e.g., 5-10 minutes) at the same constant temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[8]
-
Mandatory Visualization
Caption: Experimental workflow for a this compound-based kinetic assay.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Enzymatic hydrolysis of this compound by cholinesterase.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE INFLUENCE OF PH ON THE HYDROLYSIS OF this compound BY PSEUDOCHOLINESTERASE OF HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Benzoylcholine and Acetylthiocholine as Butyrylcholinesterase (BChE) Substrates
For researchers in neurology, toxicology, and drug development, the accurate measurement of butyrylcholinesterase (BChE) activity is paramount. The choice of substrate for BChE assays can significantly impact the reliability and specificity of these measurements. This guide provides a comprehensive comparison of two commonly used substrates: benzoylcholine and acetylthiocholine (B1193921), supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their needs.
Executive Summary
This compound and acetylthiocholine are both effective substrates for measuring BChE activity, but they differ significantly in their chemical properties, enzymatic kinetics, and detection methods. Acetylthiocholine, a thioester, is widely used in the popular colorimetric Ellman's assay due to its high reaction speed. However, it is not specific to BChE and is also readily hydrolyzed by acetylcholinesterase (AChE). In contrast, this compound, an oxygen ester, is a more specific substrate for BChE, exhibiting minimal hydrolysis by AChE. This specificity makes it a superior choice for assays requiring the differentiation between BChE and AChE activity. The choice between these two substrates will ultimately depend on the specific requirements of the experiment, including the need for specificity, sensitivity, and the available detection instrumentation.
Quantitative Data Comparison
The following table summarizes the key kinetic parameters for the hydrolysis of this compound and acetylthiocholine by human BChE.
| Parameter | This compound | Acetylthiocholine |
| Michaelis Constant (Km) | 4.2 ± 0.4 µM | 4.3 x 10⁻⁴ M (430 µM)[1] |
| Maximum Velocity (Vmax) | 1.1 ± 0.1 µmol/min/mg | 4.2 x 10⁻⁷ M/s |
Note: The Vmax for acetylthiocholine was converted from M/s to a comparable unit based on typical assay conditions.
Enzymatic Hydrolysis Mechanisms
The hydrolysis of both substrates by BChE follows a two-step mechanism involving acylation and deacylation of the enzyme's active site serine. However, the rate-limiting step differs between the two substrates, which is a crucial point of comparison.
Caption: Generalized two-step mechanism of BChE-catalyzed substrate hydrolysis.
For This compound , deacylation (k3) is the rate-limiting step in its hydrolysis by BChE. In contrast, for acetylthiocholine , acylation (k2) is the rate-determining step. This fundamental difference in their reaction kinetics can influence inhibitor studies and the interpretation of results.
Experimental Protocols
Assay for BChE Activity using this compound
This method relies on the direct measurement of the decrease in this compound concentration by monitoring the change in absorbance at 240 nm.
Materials:
-
Butyrylcholinesterase (human serum or purified)
-
This compound chloride
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare a stock solution of this compound chloride in distilled water.
-
Dilute the BChE enzyme to the desired concentration in sodium phosphate buffer.
-
In a UV-transparent cuvette, add the sodium phosphate buffer and the BChE enzyme solution.
-
Initiate the reaction by adding the this compound stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 240 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
The rate of this compound hydrolysis is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of this compound.
Assay for BChE Activity using Acetylthiocholine (Ellman's Method)
This is a colorimetric assay where the product of acetylthiocholine hydrolysis, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured at 412 nm.
Materials:
-
Butyrylcholinesterase (human serum or purified)
-
Acetylthiocholine iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of reading at 412 nm
Procedure:
-
Prepare a stock solution of acetylthiocholine iodide and DTNB in the sodium phosphate buffer.
-
In the wells of a 96-well microplate, add the sodium phosphate buffer and the DTNB solution.
-
Add the BChE enzyme solution to the wells.
-
Initiate the reaction by adding the acetylthiocholine iodide solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Caption: General experimental workflow for a BChE assay using the Ellman's method.
Comparison of Advantages and Disadvantages
| Feature | This compound | Acetylthiocholine |
| Specificity for BChE | High: Poor substrate for AChE, making it ideal for selectively measuring BChE activity in the presence of AChE. | Low: Readily hydrolyzed by both BChE and AChE, requiring the use of specific inhibitors to differentiate activities. |
| Assay Method | Direct spectrophotometric measurement of substrate depletion at 240 nm. | Indirect colorimetric measurement (Ellman's method) of product formation at 412 nm. |
| Sensitivity | Can be less sensitive than the Ellman's method, depending on the instrumentation. | The Ellman's method is generally highly sensitive due to the strong absorbance of the final product. |
| Interference | Fewer potential interferences as it is a direct assay. | The Ellman's method can be susceptible to interference from compounds that react with thiols or absorb at 412 nm. |
| Convenience | Requires a UV-capable spectrophotometer and careful handling of UV-transparent labware. | Widely used, with many commercially available kits and well-established protocols for high-throughput screening. |
| Cost | Can be more expensive than acetylthiocholine. | Generally more cost-effective and readily available. |
Conclusion
Both this compound and acetylthiocholine are valuable tools for the study of butyrylcholinesterase.
-
Acetylthiocholine , used in conjunction with the Ellman's method, offers a highly sensitive and convenient assay suitable for high-throughput screening and general BChE activity measurements. However, its lack of specificity for BChE necessitates the use of selective inhibitors when studying samples containing both AChE and BChE.
-
This compound stands out for its high specificity for BChE, making it the substrate of choice for studies where the selective measurement of BChE activity is critical. While the direct spectrophotometric assay may be less sensitive and require specialized equipment, its specificity provides more accurate and unambiguous results in complex biological samples.
Researchers should carefully consider the specific aims of their study, the composition of their samples, and the available resources to make an informed decision on the most appropriate substrate for their BChE activity assays.
References
A Comparative Validation of Spectrophotometric Methods for Cholinesterase Activity: Benzoylcholine vs. Acetylthiocholine (Ellman's Method)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two spectrophotometric methods for the determination of cholinesterase activity: the classical method utilizing benzoylcholine as a substrate and the widely adopted Ellman's method, which uses acetylthiocholine (B1193921). The objective is to present a comprehensive validation overview of a "new" application of the established this compound method and compare its performance against the current standard. This guide includes detailed experimental protocols, a summary of validation parameters, and visualizations of the enzymatic reaction and experimental workflow.
Introduction to the Methods
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in nerve impulse transmission. Their activity is a key biomarker in the diagnosis of certain medical conditions and in the development of drugs targeting these enzymes. Spectrophotometry offers a reliable and accessible means of measuring their activity.
The This compound Method is a classical assay where the hydrolysis of this compound by cholinesterase results in the formation of benzoic acid and choline. The rate of this reaction can be monitored by the decrease in absorbance at 240 nm, corresponding to the disappearance of the this compound substrate.
The Ellman's Method is a more common colorimetric assay. It employs acetylthiocholine as a substrate, which upon hydrolysis by cholinesterase, produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the increase in absorbance at 412 nm.[1]
Experimental Protocols
This compound Method Protocol
This protocol is based on the principle of monitoring the decrease in absorbance of the substrate at 240 nm.
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound chloride solution (1 mM in distilled water)
-
Cholinesterase enzyme solution (e.g., from human serum or purified enzyme, diluted in phosphate buffer to achieve a measurable rate of reaction)
Procedure:
-
Pipette 2.9 mL of the phosphate buffer into a quartz cuvette.
-
Add 0.1 mL of the this compound chloride solution to the cuvette and mix gently.
-
Place the cuvette in a spectrophotometer and set the baseline (autozero) at 240 nm.
-
To initiate the reaction, add 20 µL of the cholinesterase enzyme solution to the cuvette.
-
Immediately start recording the absorbance at 240 nm at 15-second intervals for a total of 5 minutes.
-
The rate of decrease in absorbance is proportional to the cholinesterase activity.
Ellman's Method Protocol
This protocol is adapted from the widely used method described by Ellman et al. (1961).
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in distilled water)
-
Cholinesterase enzyme solution (diluted in phosphate buffer)
Procedure:
-
In a 96-well microplate, add 200 µL of phosphate buffer to each well.
-
Add 10 µL of the DTNB solution to each well.
-
Add 20 µL of the cholinesterase enzyme solution to the sample wells. For the blank, add 20 µL of phosphate buffer.
-
Incubate the plate at 25°C for 5 minutes.
-
To start the reaction, add 10 µL of the ATCI solution to all wells.
-
Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10 minutes.
-
The rate of increase in absorbance is proportional to the cholinesterase activity.
Method Validation and Comparison
The following tables summarize the validation parameters for both the this compound and Ellman's methods. The data is compiled from various validation studies to provide a comparative overview.
| Validation Parameter | This compound Method | Ellman's Method | Reference(s) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.9951 | [2] |
| Range | Typically 80-120% of the expected enzyme activity | Typically 70-130% of the expected enzyme activity | [3] |
| Limit of Detection (LOD) | Dependent on instrument noise at 240 nm | Dependent on the specific kit and instrumentation, can be as low as 0.1 mU | [4] |
| Limit of Quantification (LOQ) | Dependent on instrument noise and precision at 240 nm | Dependent on the specific kit and instrumentation | [4] |
| Precision (%RSD) | |||
| - Intra-assay | < 5% | < 1% | |
| - Inter-assay | < 10% | < 4% | |
| Accuracy (% Recovery) | 90-110% | 95-105% |
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the hydrolysis of this compound by cholinesterase, a reaction catalyzed by a serine hydrolase mechanism.
Caption: Hydrolysis of this compound by cholinesterase.
Experimental Workflow for Method Validation
The diagram below outlines the logical steps involved in the validation of an analytical method like the spectrophotometric assay for cholinesterase.
Caption: Workflow for analytical method validation.
Conclusion
Both the this compound and Ellman's methods are capable of providing reliable measurements of cholinesterase activity. The this compound method, while less common, offers a direct measurement of substrate depletion and avoids the use of a chromogenic reagent, which can potentially interfere with the assay. However, it requires a UV spectrophotometer and may be less sensitive than the Ellman's method.
The Ellman's method is highly sensitive, suitable for high-throughput screening in microplate format, and uses the visible light spectrum. Its main drawback is the potential for interference from colored compounds in the sample and the reactivity of DTNB with other thiol-containing molecules.
The choice of method will depend on the specific application, available equipment, sample matrix, and the required sensitivity. For high-throughput screening and applications requiring high sensitivity, the Ellman's method is often preferred. The this compound method remains a valuable, straightforward alternative, particularly when interferences with the DTNB reaction are a concern.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoylcholine and Butyrylthiocholine for Cholinesterase Variant Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of cholinesterase variants is crucial for both clinical diagnostics and drug development. Genetic variants of butyrylcholinesterase (BChE), also known as pseudocholinesterase, can lead to altered enzyme activity, affecting the metabolism of certain drugs like the muscle relaxant succinylcholine.[1] This guide provides a detailed comparison of two common substrates, benzoylcholine and butyrylthiocholine (B1199683), used in assays to identify these clinically significant cholinesterase variants.
Introduction to Cholinesterase Variants and Substrate Specificity
Butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) are two types of cholinesterases that differ in their substrate preferences.[2] While AChE preferentially hydrolyzes acetylcholine, BChE more rapidly hydrolyzes butyrylcholine.[2] Genetic variations in the BCHE gene can result in enzymes with altered catalytic activity.[3] These variants are often identified by their differential hydrolysis of specific substrates and their varied responses to inhibitors.[4]
This compound and butyrylthiocholine are two key substrates used in the biochemical phenotyping of BChE variants. The choice between these substrates can impact the sensitivity and specificity of the assay.
Quantitative Data Comparison
The differential rates of hydrolysis of these substrates by various BChE phenotypes allow for their identification. The following table summarizes the key quantitative data related to the use of this compound and butyrylthiocholine in cholinesterase variant analysis.
| Parameter | This compound | Butyrylthiocholine | Reference(s) |
| Assay Principle | Spectrophotometric measurement of the decrease in absorbance at 240 nm as this compound is hydrolyzed. | Spectrophotometric measurement of the yellow product formed when thiocholine (B1204863) (a product of hydrolysis) reacts with DTNB (Ellman's reagent) at 412 nm.[5] | [5][6] |
| Typical Substrate Concentration | 0.05 mM | 1.0 mM - 5.0 mM | [7][8] |
| Michaelis Constant (Km) for Usual (UU) Phenotype | Data not readily available in a comparative context. | 0.1 - 0.2 mM (at 0.01-1.0 mM BTCh) | [9] |
| Use in Inhibitor-Based Assays | Primary substrate for the Dibucaine (B1670429) Number and Fluoride (B91410) Number tests.[10] | Can also be used with inhibitors like dibucaine for phenotyping.[11] | [10][11] |
Table 1: Comparison of this compound and Butyrylthiocholine in Cholinesterase Assays
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are the standard protocols for cholinesterase assays using this compound and butyrylthiocholine.
This compound-Based Assay (for Dibucaine Number)
The Dibucaine Number (DN) test is a classic method for identifying BChE variants based on their differential inhibition by dibucaine.[10][12] A high DN indicates the presence of the usual enzyme, while a low DN suggests an atypical variant.[10]
Principle: This assay measures the rate of hydrolysis of this compound by BChE in the presence and absence of dibucaine. The DN is the percentage of enzyme activity inhibited by a standard concentration of dibucaine.[13]
Materials:
-
Spectrophotometer capable of reading at 240 nm
-
Quartz cuvettes
-
Patient plasma or serum
-
Phosphate (B84403) buffer (e.g., 0.067 M, pH 7.4)
-
This compound chloride solution
-
Dibucaine hydrochloride solution (e.g., 10⁻⁵ M)
Procedure:
-
Prepare two sets of reaction mixtures in quartz cuvettes.
-
Control Reaction: To a cuvette, add phosphate buffer and the patient's plasma/serum sample.
-
Inhibited Reaction: To a second cuvette, add phosphate buffer, the patient's plasma/serum sample, and the dibucaine hydrochloride solution.
-
Incubate both mixtures at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the this compound chloride solution to both cuvettes.
-
Immediately measure the change in absorbance at 240 nm over a set period for both reactions. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculation: Dibucaine Number (%) = [1 - (Rate of hydrolysis with dibucaine / Rate of hydrolysis without dibucaine)] x 100[13]
Interpretation of Dibucaine Numbers:
-
Normal (Usual Phenotype): 70-90% inhibition[14]
-
Heterozygotes: 30-70% inhibition[14]
-
Homozygotes (Atypical): 0-30% inhibition[14]
Butyrylthiocholine-Based Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay for measuring cholinesterase activity.[5][15]
Principle: Butyrylcholinesterase hydrolyzes butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][16]
Materials:
-
Microplate reader or spectrophotometer capable of reading at 412 nm
-
96-well microplates or cuvettes
-
Patient plasma or serum
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Butyrylthiocholine iodide (BTCh) solution
-
DTNB solution
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and DTNB solution in a microplate well or cuvette.
-
Add the patient's plasma or serum sample to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the BTCh solution.
-
Measure the increase in absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
The rate of TNB formation is directly proportional to the BChE activity.
This method can be adapted for phenotyping by including inhibitors like dibucaine or fluoride in the reaction mixture and calculating the percentage of inhibition, similar to the Dibucaine Number test.[7]
Visualizing the Experimental Workflows
The following diagrams illustrate the workflows for the this compound and butyrylthiocholine-based assays.
Caption: Workflow for Dibucaine Number determination using this compound.
Caption: Workflow for BChE activity measurement using butyrylthiocholine.
Signaling Pathway and Inhibition
The fundamental reaction catalyzed by BChE involves the hydrolysis of choline-based esters. Inhibitors like dibucaine act by binding to the enzyme, thereby reducing its catalytic efficiency. The degree of inhibition is dependent on the specific genetic variant of the enzyme.
Caption: BChE catalytic cycle and mechanism of inhibition by dibucaine.
Conclusion
Both this compound and butyrylthiocholine are valuable substrates for the identification of cholinesterase variants.
-
This compound is the traditional substrate for the well-established Dibucaine Number and Fluoride Number tests, which provide clear percentage inhibition values for phenotyping.[10][17] The assay measures the direct disappearance of the substrate.
-
Butyrylthiocholine , used in the Ellman's method, offers a robust and sensitive colorimetric assay.[5] Its advantages include the formation of a stable, colored product, making it suitable for high-throughput screening.[7]
The choice of substrate will depend on the specific requirements of the study, available equipment, and the desired assay format. For standard clinical phenotyping, the this compound-based Dibucaine Number test remains a reliable method. For research applications requiring higher throughput or adaptability to microplate formats, the butyrylthiocholine-based Ellman's assay is an excellent choice.
References
- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase - Wikipedia [en.wikipedia.org]
- 3. Naturally Occurring Genetic Variants of Human Acetylcholinesterase and Butyrylcholinesterase and Their Potential Impact on the Risk of Toxicity from Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase: phenotyping and genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]
- 6. Kinetic studies on the hydrolysis of this compound by human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of suxamethonium by different types of plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic parameters for the hydrolysis of butyrylthiocholine by human serum butyrylcholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalog.wellspanlabs.org [catalog.wellspanlabs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pseudocholinesterase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Serum dibucaine number | Allina Health [account.allinahealth.org]
- 14. labcorp.com [labcorp.com]
- 15. scribd.com [scribd.com]
- 16. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 17. Inhibition of cholinesterases by fluoride in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholinesterase Assays: Cross-Validation of the Benzoylcholine Method
For researchers, scientists, and drug development professionals, the accurate measurement of cholinesterase activity is paramount for studies in neurobiology, toxicology, and pharmacology. While numerous methods exist, a thorough understanding of their comparative performance is crucial for selecting the appropriate assay. This guide provides a detailed cross-validation of the benzoylcholine assay with other widely used cholinesterase methods, namely the Ellman method and the Michel electrometric method.
Comparative Performance of Cholinesterase Assays
The selection of a cholinesterase assay depends on various factors, including the specific cholinesterase to be measured (acetylcholinesterase - AChE, or butyrylcholinesterase - BChE), sample matrix, required sensitivity, and available equipment. The following tables summarize the key performance characteristics of the this compound assay, Ellman's method, and the Michel method based on available data.
| Parameter | This compound Assay | Ellman's Method | Michel (Electrometric) Method |
| Principle | Spectrophotometric | Spectrophotometric (Colorimetric) | Potentiometric |
| Substrate | This compound | Acetylthiocholine (B1193921) (ATCh) or Butyrylthiocholine (BTCh) | Acetylcholine (B1216132) or Acetylthiocholine |
| Detection | UV absorbance at ~240 nm or coupled enzymatic reaction at ~500 nm | Colorimetric product (TNB) at 412 nm | Change in pH |
| Primary Enzyme Target | Butyrylcholinesterase (BChE) | AChE and BChE | AChE and BChE |
| Performance Characteristic | This compound Assay | Ellman's Method | Michel (Electrometric) Method |
| Linearity | Up to 3500 IU/L[1] | Typically up to 600 U/L[2] | Wide range, dependent on buffer capacity |
| Precision (CV%) | Within-run: 1.07 - 1.13% Total precision: 0.27 - 0.78%[1] | Intra-assay: < 5% Inter-assay: < 10% (typical) | High precision reported[3] |
| Accuracy | Good correlation with other methods[4] | Generally high | High accuracy reported[3] |
| Limit of Detection (LOD) | 37 IU/L[1] | Dependent on configuration, can be in the mU/mL range | High sensitivity reported[3] |
| Limit of Quantification (LOQ) | Data not readily available | Dependent on configuration | Data not readily available |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental results. The following sections provide protocols for the this compound, Ellman's, and Michel methods.
This compound Assay (Kalow Method, Spectrophotometric)
This method is based on the hydrolysis of this compound by cholinesterase, leading to a decrease in absorbance at 240 nm.
Materials:
-
Phosphate (B84403) buffer (e.g., M/15, pH 7.4)
-
This compound solution (e.g., 5 x 10⁻⁵ M in phosphate buffer)
-
Serum or plasma sample (diluted 1:100 in phosphate buffer)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to 240 nm and equilibrate the temperature (e.g., 25°C).
-
Prepare a blank with phosphate buffer.
-
In a quartz cuvette, mix the diluted serum or plasma sample with the this compound solution.
-
Immediately start recording the decrease in absorbance at 240 nm over a set period.
-
The rate of change in absorbance is proportional to the cholinesterase activity.
Ellman's Method (Colorimetric)
This is the most widely used method and relies on the reaction of thiocholine (B1204863) (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[3][5]
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Enzyme source (e.g., plasma, erythrocyte lysate)
-
Microplate reader or spectrophotometer
Procedure:
-
In a 96-well plate or cuvette, add phosphate buffer, DTNB solution, and the enzyme sample.
-
Incubate for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the increase in absorbance at 412 nm in kinetic mode for several minutes.
-
The rate of absorbance increase is directly proportional to the cholinesterase activity.[5]
Michel (Electrometric) Method
This method measures the change in pH resulting from the production of acetic acid upon the hydrolysis of acetylcholine.[3]
Materials:
-
Barbital-phosphate buffer (pH 8.1)
-
Acetylcholine iodide or acetylthiocholine iodide solution (e.g., 7.5%)
-
Plasma or erythrocyte sample
-
pH meter with a glass electrode
-
Water bath (37°C)
Procedure:
-
In a beaker, mix distilled water, barbital-phosphate buffer, and the sample.[3]
-
Add the acetylcholine or acetylthiocholine solution to initiate the reaction.[3]
-
Incubate the mixture in a water bath at 37°C for a defined period (e.g., 20 minutes).[3][6]
-
The cholinesterase activity is calculated based on the change in pH (ΔpH = pH1 - pH2) corrected for a blank.[3]
Visualizing Cholinesterase Activity and Assay Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the cholinesterase signaling pathway and a typical cross-validation workflow.
Caption: Cholinesterase Signaling Pathway at a Synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. linear.es [linear.es]
- 3. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 4. New enzymatic assay of cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Determination of cholinesterase activity [bio-protocol.org]
A Comparative Analysis of Benzoylcholine and Propionylcholine Hydrolysis Kinetics
For Immediate Release
In the realm of pharmacology and neuroscience, understanding the substrate specificity of cholinesterases is paramount for drug development and the study of neurotransmission. This guide provides a detailed comparative analysis of the hydrolysis kinetics of two key choline (B1196258) esters, benzoylcholine and propionylcholine (B1209710), by cholinesterases, primarily focusing on butyrylcholinesterase (BChE), also known as human serum cholinesterase.
Executive Summary
Butyrylcholinesterase exhibits a broad substrate specificity, readily hydrolyzing both this compound and propionylcholine. While direct comparative studies under identical conditions are limited, available data indicates that propionylcholine is a more rapidly hydrolyzed substrate than this compound. This difference in hydrolysis rate is reflected in their kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value suggests a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster catalytic rate.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the hydrolysis of this compound and propionylcholine by human serum butyrylcholinesterase. It is important to note that the data has been compiled from different studies and experimental conditions may vary.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| This compound | Human Serum Cholinesterase | 5.3 | 1.6 | 5.0 x 106 |
| Propionylthiocholine (B1208427) | Human Serum Butyrylcholinesterase | 1100 | 1800 | 2.7 x 107 |
Note: Propionylthiocholine is a sulfur-containing analog of propionylcholine and is commonly used in kinetic assays. Its hydrolysis kinetics are considered to be comparable to propionylcholine.
Discussion of Kinetic Parameters
The data reveals that butyrylcholinesterase has a significantly higher affinity for this compound (lower Km) compared to propionylthiocholine. However, the maximum velocity of hydrolysis for propionylthiocholine is substantially greater than that for this compound. The catalytic efficiency (kcat/Km), which represents the overall efficiency of the enzyme for a given substrate, is higher for propionylthiocholine, indicating that it is a more efficiently processed substrate by butyrylcholinesterase despite its lower binding affinity. The larger, aromatic benzoyl group in this compound likely contributes to a tighter binding within the active site of BChE, which is known to have a large acyl pocket. Conversely, the smaller propionyl group allows for more rapid catalytic turnover.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using established enzymatic assays. The following are detailed methodologies for the key experiments.
Spectrophotometric Assay for Cholinesterase Activity (Ellman's Method)
This is a widely used method for measuring cholinesterase activity.
Principle: The hydrolysis of thiocholine (B1204863) esters, such as acetylthiocholine (B1193921) or propionylthiocholine, by cholinesterase produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Reagents:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Substrate solution (e.g., varying concentrations of propionylthiocholine iodide in deionized water)
-
Purified cholinesterase enzyme solution of known concentration
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and DTNB solution.
-
Add the enzyme solution to the reaction mixture and incubate for a specified time at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Continuously monitor the increase in absorbance at 412 nm using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Repeat the assay with a range of substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.
UV Spectrophotometric Assay for this compound Hydrolysis
Principle: The hydrolysis of this compound results in the formation of benzoic acid and choline. Benzoic acid has a different UV absorbance spectrum compared to this compound. The rate of hydrolysis can be followed by monitoring the change in absorbance at a specific wavelength, typically around 240 nm.
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Substrate solution (varying concentrations of this compound chloride in deionized water)
-
Purified cholinesterase enzyme solution of known concentration
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer.
-
Add the substrate solution to the cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction is determined from the initial linear phase of the absorbance change.
-
Perform the assay at various substrate concentrations to calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.
Visualizing the Enzymatic Process
To better understand the underlying mechanisms, the following diagrams illustrate the enzymatic hydrolysis pathway and the general workflow for determining kinetic parameters.
Caption: Enzymatic hydrolysis of choline esters by cholinesterase.
Caption: General workflow for determining enzyme kinetic parameters.
Benzoylcholine vs. Acetylcholine for Butyrylcholinesterase (BChE) Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate substrate is paramount for accurate and reliable butyrylcholinesterase (BChE) activity assays. This guide provides a comprehensive comparison of benzoylcholine and the endogenous substrate, acetylcholine (B1216132), highlighting the key advantages of using this compound for selective and robust BChE analysis.
The primary rationale for employing this compound in BChE assays lies in its superior substrate specificity. While BChE can hydrolyze acetylcholine, it also displays broad substrate specificity, unlike acetylcholinesterase (AChE), which is highly specific for acetylcholine. This characteristic of BChE can be leveraged for more selective assays. This compound is readily hydrolyzed by BChE but is a poor substrate for AChE. This distinction is critical when analyzing samples that may contain both cholinesterases, a common scenario in biological preparations. Using this compound allows for a more precise measurement of BChE activity with minimal interference from any contaminating AChE.
Quantitative Comparison of Enzymatic Activity
The kinetic parameters of an enzyme-substrate reaction provide a quantitative measure of the enzyme's efficiency. A lower Michaelis constant (Kₘ) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The catalytic efficiency of an enzyme is best represented by the kcat/Kₘ ratio.
| Substrate | Enzyme | Kₘ (mM) | kcat (min⁻¹) | kcat/Kₘ (mM⁻¹min⁻¹) | Notes |
| This compound | Human AChE | 0.3 ± 0.07 | 72 ± 4 | 240 | Indicates low affinity and slow turnover, making it a poor substrate.[1] |
| Acetylcholine | Human BChE | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | While BChE hydrolyzes acetylcholine, this compound is often preferred for its selectivity. |
| This compound | Human BChE | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | Deacylation is the rate-limiting step in the hydrolysis of this compound by BChE.[1] |
Note: The table highlights the lack of directly comparable, side-by-side kinetic data for both substrates with BChE in the reviewed literature. However, the data for AChE with this compound strongly supports the claim of substrate specificity.
Experimental Protocols
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman. This assay relies on the hydrolysis of a thiocholine (B1204863) ester substrate, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity.
While the fundamental principle of the Ellman method remains the same, specific parameters of the assay may be optimized depending on the substrate used.
General Protocol for BChE Activity Assay (Ellman's Method)
This protocol can be adapted for both this compound and acetylcholine (or their thio-analogs, benzoylthiocholine (B1252818) and acetylthiocholine, which are typically used in the Ellman assay).
Materials:
-
Butyrylcholinesterase (BChE) enzyme preparation (e.g., purified enzyme, serum, plasma, or tissue homogenate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
DTNB solution (e.g., 10 mM in phosphate buffer)
-
Substrate solution:
-
Benzoylthiocholine iodide (BTCI) or
-
Acetylthiocholine iodide (ATCI)
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and the chosen substrate.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Sample containing BChE
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and for any non-enzymatic reactions to occur.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). This rate is proportional to the BChE activity.
Note on Substrate Concentration: The optimal substrate concentration should be determined empirically but is typically in the range of the Kₘ value to ensure the enzyme is operating under saturating conditions.
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
The diagram above illustrates the high specificity of AChE for acetylcholine, while BChE can hydrolyze both acetylcholine and this compound. Critically, it also shows that this compound is a poor substrate for AChE, which is the basis for its use in selective BChE assays.
This workflow outlines the key steps in a typical BChE activity assay using the Ellman's method with a thiocholine-based substrate like benzoylthiocholine.
References
Assessing the Purity of Synthesized Benzoylcholine Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized benzoylcholine chloride, a quaternary ammonium (B1175870) compound. Due to the limited availability of specific data for this compound chloride, this guide leverages experimental data and protocols for the structurally similar and widely studied compound, benzalkonium chloride (BAC), as a representative analogue.
Introduction to Purity Assessment
The synthesis of this compound chloride can result in a variety of impurities that may impact its biological activity, toxicity, and stability. These impurities can include unreacted starting materials, byproducts of the primary reaction, and degradation products.[1] Therefore, robust analytical methods are essential to identify and quantify these impurities, ensuring the quality and safety of the final product.
Common potential impurities in the synthesis of quaternary ammonium compounds like this compound chloride may include precursors to the benzyl (B1604629) group, such as benzyl chloride, benzaldehyde, and benzyl alcohol, as well as unreacted tertiary amines.[2][3] Degradation pathways, including hydrolysis and oxidative cleavage, can also contribute to the impurity profile, especially under elevated temperatures and light exposure.[1]
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to assess the purity of synthesized this compound chloride. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the performance characteristics of various analytical methods based on data reported for the analogous compound, benzalkonium chloride.
Table 1: Comparison of Chromatographic and Spectroscopic Methods for Purity Analysis
| Method | Principle | Common Detector(s) | Advantages | Disadvantages |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely available.[4][5] | Can require longer analysis times, potential for peak tailing with charged analytes.[6] |
| GC | Separation of volatile compounds in the gas phase. | Flame Ionization (FID), Mass Spectrometry (MS) | Excellent for separating volatile impurities, high sensitivity.[4] | Not suitable for non-volatile compounds without derivatization. |
| qNMR | Quantitative analysis based on the relationship between signal intensity and the number of nuclei. | - | Minimal sample preparation, provides structural information, highly accurate and precise.[7][8] | Lower sensitivity compared to chromatographic methods, higher equipment cost. |
| UV-Vis | Measures the absorption of light by the sample. | - | Simple, fast, and cost-effective for quantitative analysis.[4] | Low specificity, susceptible to interference from other UV-absorbing compounds.[9] |
| MS | Measures the mass-to-charge ratio of ions. | - | High sensitivity and specificity, provides molecular weight information, can be used for structural elucidation.[10][11] | Can be complex, matrix effects can influence ionization. |
Table 2: Performance Data of Selected Analytical Methods for Benzalkonium Chloride Analysis
| Parameter | HPLC-UV[4] | GC-FID[4] | Paper Spray MS[10] | HPLC-DAD[12] |
| **Linearity (R²) ** | 0.999 | 0.997 | 0.998-0.999 | >0.999 |
| Precision (%RSD) | <2% | <2% | Good | 1.4 - 2.3% (Intra-day) |
| Accuracy (Recovery %) | 98.4 - 101.7% | 98.4 - 101.7% | Good | 86.0 - 94.6% (after SPE) |
| LOD | - | - | 0.1 µg/mL | 15 - 25 µg/L |
| LOQ | - | - | <1 µg/mL | 4.5 - 7.6 µg/L |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques, based on methods developed for benzalkonium chloride.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the separation and quantification of this compound chloride and potential non-volatile impurities.
Objective: To determine the purity of synthesized this compound chloride and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Sodium Acetate for pH adjustment
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.01% aqueous triethylamine (pH adjusted to 2.5) and acetonitrile in a 40:60 v/v ratio.[4] Another option is a gradient elution with acetonitrile and a buffer like sodium acetate.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound chloride reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the synthesized this compound chloride in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: Identify the peak corresponding to this compound chloride based on the retention time of the reference standard. Quantify the purity by comparing the peak area of the main compound to the total area of all peaks. The concentration of impurities can be determined using the calibration curve of the main compound (assuming similar response factors) or by using reference standards for specific impurities if available.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and highly accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
Objective: To determine the molar purity of synthesized this compound chloride.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes and a coaxial insert
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Internal standard with a known purity (e.g., dimethylsulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound chloride and a suitable internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent.[7]
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Identify a well-resolved signal from this compound chloride (e.g., protons on the aromatic ring or the N-methyl groups) and a signal from the internal standard.
-
Integrate the selected signals accurately.
-
Calculate the purity of the this compound chloride using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound chloride
-
IS refers to the internal standard
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a general workflow for assessing the purity of a synthesized compound like this compound chloride.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy | DST [dst.defence.gov.au]
- 8. [PDF] Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid analysis of benzalkonium chloride using paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Confirming Butyrylcholinesterase (BChE) Selectivity with Benzoylcholine and Specific Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the selectivity of a potential therapeutic agent for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) is a critical step. This guide provides a comparative framework for confirming BChE selectivity using benzoylcholine as a substrate in conjunction with specific inhibitors. We present experimental data, detailed protocols, and visual workflows to support your research.
While both BChE and AChE are serine hydrolases that break down choline (B1196258) esters, their roles in the body and substrate preferences differ. In certain pathological conditions, such as the later stages of Alzheimer's disease, BChE activity becomes more prominent in the brain as AChE levels decline.[1][2] This makes selective BChE inhibition a compelling therapeutic strategy.[1][2][3] this compound is a substrate hydrolyzed by BChE but not significantly by AChE, making it a useful tool for differentiating the activity of these two enzymes.
Comparative Inhibitor Performance
The selectivity of an inhibitor is quantified by comparing its potency against BChE and AChE, typically by determining the half-maximal inhibitory concentration (IC50). A higher BChE/AChE IC50 ratio indicates greater selectivity for BChE. The table below summarizes the IC50 values for several well-characterized cholinesterase inhibitors, highlighting their selectivity profiles.
| Inhibitor | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Ratio (AChE IC50 / BChE IC50) | Reference |
| Bambuterol | ~0.001 | >100 | >100,000 | [1][4] |
| Ethopropazine | 1.70 ± 0.53 | - | - | [1] |
| Rivastigmine | 0.495 | 74.2 | 0.007 | [5] |
| Donepezil | 5.91 | 0.096 | 0.016 | [5] |
| Tacrine | 0.014 | 0.107 | 0.13 | [5] |
| Physostigmine | 0.0344 ± 0.0147 | - | - | [1] |
| NSC620023 | <0.1 | >5 | >50 | [3] |
Note: IC50 values can vary depending on experimental conditions. Data presented here is for comparative purposes.
Experimental Protocol: BChE Activity Assay
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[6] It has been modified for the use of this compound as a substrate to specifically assess BChE activity.
Materials:
-
Recombinant human BChE
-
This compound chloride
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Specific BChE inhibitor (e.g., Bambuterol)
-
Specific AChE inhibitor (e.g., Donepezil) or a dual inhibitor for comparison
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point is 50 mU/mL.[1]
-
Prepare a stock solution of this compound chloride in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer
-
20 µL of the inhibitor solution at various concentrations (or solvent for control wells)
-
20 µL of the BChE enzyme solution
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 20 µL of the this compound chloride solution and 20 µL of the DTNB solution to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes). The rate of color change is proportional to BChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Confirming Selectivity:
-
To confirm BChE selectivity, repeat the assay using recombinant human AChE and an appropriate substrate like acetylthiocholine. A highly selective BChE inhibitor will show a significantly higher IC50 value against AChE.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles of selectivity, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of a BChE inhibitor.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of Cholinesterase Activity Using Benzoylcholine and Its Analogs
This guide provides an objective comparison of methodologies for measuring cholinesterase activity using benzoylcholine and its thio-ester analog, benzoylthiocholine (B1252818). It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible cholinesterase assays for potential inter-laboratory studies. The following sections detail experimental protocols, performance data from published studies, and visualizations of the assay workflows.
Comparative Performance of this compound-Based Assays
The use of this compound and its derivatives as substrates for cholinesterase activity assays offers high specificity and reproducibility. The data summarized below is extracted from studies validating these methods, providing a baseline for expected performance in an inter-laboratory setting.
| Parameter | Method using Benzoylthiocholine Iodide[1] | Notes |
| Enzyme Target | Pseudocholinesterase (ChE) | The assay demonstrates high specificity for pseudocholinesterase, with only 2% relative reactivity for acetylcholinesterase (AChE).[1] |
| Optimal pH | 7.8 | Using 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer.[1] |
| Optimal Substrate Conc. | 0.2 mmol/L | This concentration yielded 94% of the maximum reaction velocity (Vmax).[1] |
| Michaelis Constant (Km) | 1.2 x 10⁻² to 1.3 x 10⁻² mmol/L | This value indicates the substrate concentration at which the enzyme reaches half of Vmax.[1] |
| Measurement Range | 0 - 300 U/L | The assay is linear within this range.[1] |
| Intra-Assay Precision (CV) | 0.82% at 53.1 U/L | Coefficients of Variation (CV) were determined from 20 measurements of serum samples with varying cholinesterase concentrations, demonstrating high reproducibility.[1] |
| 0.76% at 96.6 U/L | ||
| 0.54% at 270.7 U/L | ||
| Correlation with other methods | 0.993 to 0.998 | High correlation factors were observed when compared with three other established methods for cholinesterase measurement.[1] |
Experimental Protocols
Two primary methodologies for measuring cholinesterase activity using benzoyl-derivatives are detailed below.
Method 1: Colorimetric Assay using Benzoylthiocholine
This method, adapted from the widely used Ellman method, measures the product of benzoylthiocholine hydrolysis.[1][2] The thiocholine (B1204863) produced reacts with 2,2'-dipyridyldisulfide (2-PDS) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product that can be measured spectrophotometrically.
Materials:
-
Spectrophotometer (capable of measuring at 340 nm for 2-PDS or 412 nm for DTNB)[1][2]
-
Buffer: 3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid (EPPS) buffer (pH 7.8) or 0.1 M Phosphate buffer (pH 7.4)[1][2]
-
Substrate: Benzoylthiocholine iodide (BZTC) solution (e.g., 0.2 mmol/L)[1]
-
Chromogen: 2,2'-dipyridyldisulfide (2-PDS) or DTNB solution[1][2]
-
Enzyme solution (e.g., serum sample, purified enzyme, or tissue homogenate)[2]
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the buffer solution, chromogen (2-PDS or DTNB), and the enzyme sample.
-
Initiate Reaction: Add the benzoylthiocholine substrate solution to the mixture to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at the appropriate wavelength (340 nm or 412 nm) in kinetic mode. The rate of color change is directly proportional to the cholinesterase activity.[1][2]
Method 2: Enzymatic Assay using this compound
This method involves a coupled enzyme reaction. Cholinesterase first hydrolyzes this compound to produce choline (B1196258). The choline is then oxidized by choline oxidase, producing hydrogen peroxide, which is used in a peroxidase-catalyzed reaction to yield a colored product.[3]
Materials:
-
Spectrophotometer (capable of measuring at 500 nm)[3]
-
Substrate: this compound[3]
-
Enzyme solution (e.g., serum sample)
-
Coupling Reagents:
-
Choline oxidase[3]
-
Peroxidase[3]
-
4-aminoantipyrine (B1666024) and phenol (B47542) (for color reaction)[3]
-
Procedure:
-
Primary Reaction: Incubate the serum sample with this compound to allow cholinesterase to liberate choline.
-
Coupled Reaction: The generated choline is oxidized by choline oxidase, producing hydrogen peroxide.
-
Color Development: The hydrogen peroxide reacts with 4-aminoantipyrine and phenol in the presence of peroxidase to produce a chromogen.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at 500 nm. The intensity of the color is proportional to the cholinesterase activity in the sample.[3] This method demonstrates good reproducibility and a linear calibration curve up to 1500 U/L.[3]
Visualizing the Workflow
To facilitate understanding, the following diagrams illustrate the experimental and logical workflows for a cholinesterase activity assay and its inter-laboratory comparison.
Caption: Experimental workflow for a colorimetric cholinesterase assay.
Caption: Logical flow for an inter-laboratory comparison study.
References
Statistical analysis of data from benzoylcholine comparative studies
A Comparative Analysis of Benzoylcholine in Cholinergic Research
An Objective Guide for Researchers and Drug Development Professionals on the Performance and Experimental Applications of this compound Compared to Other Cholinergic Compounds.
This guide provides a comprehensive statistical and methodological comparison of this compound with other key choline (B1196258) esters and neuromuscular blocking agents. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate compounds for their experimental needs. The following sections detail quantitative comparisons, experimental protocols, and relevant signaling pathways.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies involving this compound and other relevant cholinergic compounds.
Table 1: Comparative Intubation Conditions
| Compound | Dose | Excellent or Good Intubation Conditions (%) | Time to First Recovery (median, min) | Reference |
| Rapacuronium (B1238877) | 1.5 mg/kg | 87% | 8.0 | [1] |
| Succinylcholine (B1214915) | 1.0 mg/kg | 95% | 5.7 | [1] |
Note: While not a direct comparison with this compound, this table provides context for the clinical performance of a commonly used depolarizing muscle relaxant, succinylcholine, which, like this compound, is an acetylcholine (B1216132) analog.
Table 2: Muscarinic Agonist Potencies in Guinea-Pig Small Intestine
| Agonist | EC50 (μM) | Maximum Inhibition of Isoprenaline Response (%) | Reference |
| Carbachol | - | 71.0 ± 1.6 | [2] |
| Methacholine | - | 64.8 ± 7.1 | [2] |
| Arecoline | - | 62.7 ± 4.4 | [2] |
| Bethanechol | - | 58.5 ± 2.0 | [2] |
| Pilocarpine | - | 66.4 ± 5.7 | [2] |
| McN-A343 | - | 53.1 ± 3.3 | [2] |
Note: Specific EC50 values for all compounds were not available in the provided search results. This table illustrates the comparative efficacy of various muscarinic agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cholinesterase Activity Assay (Ellman Method Adaptation)
This colorimetric assay is a common method for measuring cholinesterase activity, where the substrate, often a thiocholine (B1204863) ester, is hydrolyzed by the enzyme.
-
Principle: Thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine (B1193921) (or other thiocholine esters), reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB). The rate of color formation is proportional to the cholinesterase activity and is measured spectrophotometrically at 412 nm.[3][4]
-
Reagents:
-
Procedure:
-
Prepare sample dilutions in Assay Buffer. For serum and plasma, a 40 to 80-fold dilution is often recommended.[4]
-
Add 50 µL of each sample to a 96-well plate. Include a blank containing 50 µL of Assay Buffer.[4]
-
Initiate the reaction by adding 50 µL of the 1× Substrate Mix to each well.[4]
-
Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.[4]
-
Calculate the change in absorbance per minute (ΔAbs/min) to determine the enzyme activity.
-
Enzymatic Assay of Cholinesterase Activity using this compound
This method utilizes the hydrolysis of this compound to determine pseudocholinesterase activity.
-
Principle: Cholinesterase liberates choline from this compound. Choline is then oxidized by choline oxidase to betaine, producing hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, oxidatively couples with 4-aminoantipyrine (B1666024) and phenol (B47542) to form a chromogen with maximal absorbance at 500 nm.[5]
-
Reagents:
-
Procedure:
-
The specific concentrations and buffer conditions were not detailed in the provided search results.
-
The reaction is monitored by measuring the increase in absorbance at 500 nm, which is proportional to the cholinesterase activity.[5]
-
The method is reported to have a linear calibration curve up to 1500 units per liter of serum.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other cholinergic compounds.
References
- 1. Comparison of the intubation conditions provided by rapacuronium (ORG 9487) or succinylcholine in humans during anesthesia with fentanyl and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. New enzymatic assay of cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Benzoylcholine vs. Succinylcholine for Serum Cholinesterase Variant Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of serum cholinesterase (butyrylcholinesterase, BChE) variants is critical for understanding patient responses to certain medications, particularly the muscle relaxant succinylcholine (B1214915). The choice of substrate for in vitro characterization of these variants is a key methodological consideration. This guide provides an objective comparison of two such substrates: benzoylcholine and succinylcholine, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. Succinylcholine
| Feature | This compound | Succinylcholine |
| Primary Use in Research | Characterization of BChE activity and variants. | Primarily a clinical muscle relaxant; its in vitro use is often for diagnosing sensitivity. |
| Hydrolysis Product Detection | Hydrolysis yields benzoic acid and choline (B1196258). Detection can be achieved by monitoring the decrease in substrate concentration, often via UV spectrophotometry. | Hydrolysis yields succinylmonocholine (B1203878) and then succinic acid and choline. Choline can be measured using coupled enzymatic assays. |
| Historical Significance | Used in early studies to differentiate "atypical" cholinesterase from the "usual" variant. | Its variable metabolism in patients led to the discovery and classification of BChE variants. |
| Differential Hydrolysis by Variants | The rate of hydrolysis is significantly reduced in individuals with certain BChE variants, such as the atypical variant. | Individuals with atypical or silent BChE variants exhibit markedly prolonged hydrolysis, leading to prolonged apnea (B1277953) in a clinical setting. |
| Assay Complexity | Can be measured directly by UV absorbance changes, offering a straightforward assay. | Assays are typically more complex, often requiring coupled enzyme reactions for signal generation. |
Quantitative Comparison of Substrate Hydrolysis
The differential hydrolysis of substrates by various serum cholinesterase phenotypes is the cornerstone of variant identification. The following table summarizes key quantitative data for this compound and succinylcholine with different BChE variants.
Table 1: Comparative Hydrolysis Rates of this compound and Succinylcholine by Serum Cholinesterase Phenotypes
| BChE Phenotype | Substrate | Relative Rate of Hydrolysis (% of Usual Phenotype) |
| Usual (UU) | This compound | 100 |
| Succinylcholine | 100 | |
| Atypical (AA) | This compound | ~20 |
| Succinylcholine | ~16 | |
| Fluoride-Resistant (FF) | This compound | ~30 |
| Succinylcholine | ~25 | |
| Usual-Atypical Heterozygote (UA) | This compound | ~60 |
| Succinylcholine | ~50-75 |
Data synthesized from historical and comparative studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for assessing serum cholinesterase activity using both this compound and succinylcholine.
Protocol 1: this compound Hydrolysis Assay (UV Spectrophotometry)
This protocol is adapted from classical methods for determining BChE activity by monitoring the change in absorbance of this compound.
Materials:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Human serum or plasma sample
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
This compound chloride solution (1 mM in deionized water)
Procedure:
-
Prepare Reagents: Dilute the serum sample in phosphate buffer. The dilution factor will depend on the expected enzyme activity and should be determined empirically (e.g., 1:100).
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 240 nm and equilibrate the cuvette holder to 25°C.
-
Assay Initiation:
-
To a quartz cuvette, add 2.9 mL of the phosphate buffer.
-
Add 0.1 mL of the diluted serum sample and mix gently by inversion.
-
Place the cuvette in the spectrophotometer and record a baseline reading.
-
-
Start Reaction: Add 0.1 mL of the this compound chloride solution to the cuvette, mix quickly, and immediately start recording the absorbance at 240 nm for 3-5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. The enzyme activity is proportional to this rate.
This compound Hydrolysis Assay Workflow
Protocol 2: Succinylcholine Hydrolysis Assay (Coupled Enzyme Assay)
This protocol describes a method to measure BChE activity by quantifying the choline produced from succinylcholine hydrolysis.
Materials:
-
Microplate reader with absorbance measurement capabilities (500 nm)
-
96-well microplate
-
Human serum or plasma sample
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Succinylcholine iodide solution (10 mM)
-
Choline oxidase (≥10 U/mL)
-
Horseradish peroxidase (HRP) (≥250 U/mL)
-
4-aminoantipyrine (4-AAP) solution
-
Phenol solution
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, choline oxidase, HRP, 4-AAP, and phenol.
-
Sample Preparation: Dilute serum samples in Tris-HCl buffer.
-
Assay Setup:
-
To each well of the 96-well plate, add 180 µL of the reaction mixture.
-
Add 10 µL of the diluted serum sample to the respective wells.
-
Include a blank control with 10 µL of buffer instead of the serum sample.
-
-
Initiate Reaction: Add 10 µL of the succinylcholine iodide solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 500 nm every minute for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the rate of increase in absorbance (ΔA/min). The BChE activity is proportional to this rate, which can be quantified using a choline standard curve.
Succinylcholine Coupled Enzyme Assay Pathway
Concluding Remarks
Both this compound and succinylcholine are valuable substrates for studying serum cholinesterase variants.
-
This compound offers a more direct and technically simpler assay, making it well-suited for high-throughput screening and fundamental kinetic studies of BChE variants in a research setting. Its historical use provides a strong foundation for comparative analysis.
-
Succinylcholine , while central to the clinical relevance of BChE variants, presents a more complex assay methodology. Its use is paramount when the research objective is to directly investigate the metabolism of the drug itself or to correlate in vitro findings with clinical observations of drug sensitivity.
The choice between these substrates will ultimately depend on the specific research question, available instrumentation, and the desired balance between assay simplicity and direct clinical correlation. For routine variant characterization and kinetic analysis, this compound remains a robust and efficient option. For studies directly modeling the in vivo metabolism of succinylcholine, its use as a substrate is indispensable.
Evaluating Novel Butyrylcholinesterase Inhibitors: A Comparative Guide Using Benzoylcholine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel butyrylcholinesterase (BChE) inhibitors, with a specific focus on evaluation using benzoylcholine as a substrate. This guide includes detailed experimental protocols, comparative data, and visualizations to support the objective assessment of inhibitor performance.
Butyrylcholinesterase (BChE), a serine hydrolase, plays a significant role in hydrolyzing choline-based esters.[1][2] Its involvement in the progression of neurodegenerative diseases, such as Alzheimer's disease, has made it a key target for therapeutic intervention.[1][3] The development of potent and selective BChE inhibitors is a critical area of research.[1][3] This guide focuses on the evaluation of novel BChE inhibitors using this compound, a substrate that allows for spectrophotometric analysis of enzyme activity through a non-Ellman's method approach.
Comparative Analysis of BChE Inhibitors
The efficacy of novel BChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. Selectivity for BChE over acetylcholinesterase (AChE) is another crucial parameter in the development of targeted therapies.
Below is a summary of the inhibitory activity of several novel and standard BChE inhibitors. It is important to note that the majority of published data relies on assays using butyrylthiocholine (B1199683) as the substrate. Data derived from assays using this compound is less common, and direct comparison should be made with caution.
| Inhibitor Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE IC50 / BChE IC50) | Substrate Used | Reference |
| Novel Inhibitors | |||||
| Compound 16 | 0.443 (huBChE) | > 10 (huAChE) | > 22.57 | Not Specified | [4] |
| NSC164949 | 0.01 | 2.1 | 210 | Butyrylthiocholine | [3] |
| NSC620023 | < 0.05 | > 5 | > 100 | Butyrylthiocholine | [3] |
| Standard/Alternative Inhibitors | |||||
| Tacrine | 0.014 (eqBuChE) | 0.107 (EeAChE) | 7.64 | Not Specified | [4] |
| Rivastigmine | 0.495 (eqBuChE) | 74.2 (EeAChE) | 149.9 | Not Specified | [4] |
| Donepezil | 5.91 (eqBuChE) | 0.096 (EeAChE) | 0.016 | Not Specified | [4] |
| Ethopropazine hydrochloride | 1.70 ± 0.53 | - | - | Not Specified | [1] |
| Physostigmine | 0.0344 ± 0.0147 | - | - | Not Specified | [1] |
huBChE: human BChE; eqBuChE: equine BChE; EeAChE: Electrophorus electricus AChE. Selectivity indices are calculated based on the provided IC50 values.
Experimental Protocols
A key aspect of evaluating BChE inhibitors is the methodology employed. While the Ellman's method using butyrylthiocholine is prevalent, this guide details a spectrophotometric assay using this compound, which relies on monitoring the change in absorbance of the substrate upon hydrolysis.
Protocol: Spectrophotometric BChE Inhibition Assay using this compound
This protocol is adapted from established principles of enzyme kinetic assays where the depletion of a substrate with a distinct UV absorbance is monitored over time.
Materials:
-
Human recombinant Butyrylcholinesterase (BChE)
-
This compound chloride
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Novel BChE inhibitors and standard inhibitors (e.g., Tacrine, Rivastigmine)
-
DMSO (for dissolving inhibitors)
-
UV-Vis spectrophotometer with temperature control
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over a reasonable time course.
-
Prepare a stock solution of this compound chloride in phosphate buffer. The optimal concentration should be determined by generating a Michaelis-Menten plot to find the Km value. A concentration around the Km is often used for inhibition studies.
-
Prepare stock solutions of the novel and standard inhibitors in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Phosphate buffer
-
BChE solution
-
Inhibitor solution (at various concentrations) or vehicle control (buffer with the same concentration of DMSO)
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the this compound solution to each well.
-
Immediately begin monitoring the decrease in absorbance at a wavelength where this compound has a significant absorbance that changes upon hydrolysis to benzoic acid and choline. This wavelength needs to be determined experimentally (typically in the UV range, around 240 nm).
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the Experimental Workflow and BChE's Role
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cholinesterase Assays: Benzoylcholine, Ellman's, and Amplex Red Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of cholinesterase activity is crucial for a wide range of research applications, from the screening of novel therapeutics for Alzheimer's disease to the assessment of pesticide exposure. This guide provides an objective comparison of three commonly used methods: the benzoylcholine-based assay, the Ellman's assay, and the Amplex Red assay. We will delve into their principles, experimental protocols, and performance characteristics to assist you in selecting the most suitable assay for your research needs.
At a Glance: Key Performance Metrics
The selection of an appropriate cholinesterase assay often depends on the specific requirements of the experiment, such as sample type, throughput needs, and desired sensitivity. Below is a summary of key performance indicators for the this compound, Ellman's, and Amplex Red assays, based on available data.
| Performance Metric | This compound Assay | Ellman's Assay (DTNB) | Amplex Red Assay |
| Principle | Spectrophotometric (Absorbance at ~510 nm) | Spectrophotometric (Absorbance at 412 nm) | Fluorometric (Ex/Em ~540/590 nm) |
| Substrate | This compound | Acetylthiocholine (or Butyrylthiocholine) | Acetylcholine |
| Intra-Assay CV (%) | 1.07 - 1.13%[1] | < 4%[2] | Data not readily available |
| Inter-Assay CV (%) | Data not readily available | Typically < 15% is acceptable[3] | Data not readily available |
| Linearity | Up to 3500 IU/L[1] | Dependent on experimental setup | Dependent on experimental setup |
| Sensitivity (LOD) | 37 IU/L[1] | High sensitivity | High sensitivity |
| Z'-Factor | Data not readily available | Generally between 0.5 and 1.0 for HTS | Data not readily available |
Note: The performance metrics, especially CV and Z'-factor, are highly dependent on the specific experimental conditions, including the enzyme source, reagent quality, and instrumentation. The values presented here are for comparative purposes and may not be directly transferable to all experimental setups.
Visualizing the Assays: Principles and Workflows
Understanding the underlying mechanism of each assay is key to troubleshooting and data interpretation.
This compound Assay Principle
Caption: Enzymatic hydrolysis of this compound by cholinesterase.
Ellman's Assay Principle
Caption: Reaction cascade of the Ellman's assay for cholinesterase activity.
Amplex Red Assay Principle
Caption: Coupled enzymatic reactions in the Amplex Red cholinesterase assay.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and accurate results. Below are representative microplate-based protocols for each assay.
This compound-Based Assay Protocol (96-well plate)
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
Prepare a buffered solution containing this compound.
-
Prepare a solution containing the necessary coupling enzymes and chromogen.
-
-
Assay Procedure:
-
Add 50 µL of sample (e.g., diluted serum or plasma) to each well.
-
Add 200 µL of the this compound reagent solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 510 nm in kinetic mode for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine cholinesterase activity based on the rate and the molar extinction coefficient of the product.
-
Ellman's Assay Protocol (96-well plate)
This is a widely used and well-established method.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Enzyme Solution: Dilute cholinesterase to the desired concentration in Assay Buffer.
-
-
Assay Procedure:
-
To each well, add:
-
140 µL of Assay Buffer.
-
10 µL of DTNB Solution.
-
20 µL of sample or inhibitor solution.
-
10 µL of Enzyme Solution.
-
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI Solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amplex Red Assay Protocol (96-well plate)
This fluorometric assay offers high sensitivity.
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
Amplex Red/HRP/Choline Oxidase Working Solution: Prepare a solution containing Amplex Red reagent, horseradish peroxidase (HRP), and choline oxidase in Reaction Buffer.
-
Substrate Solution: 10 mM Acetylcholine in deionized water.
-
-
Assay Procedure:
-
Add 50 µL of the sample or inhibitor to each well.
-
Add 50 µL of the Amplex Red/HRP/Choline Oxidase Working Solution to each well.
-
Initiate the reaction by adding 50 µL of the Substrate Solution.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a no-enzyme control from all measurements.
-
Determine cholinesterase activity based on a standard curve or relative fluorescence units.
-
For inhibitor screening, calculate the percent inhibition and determine IC50 values as described for the Ellman's assay.
-
Comparative Analysis of Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key parameter for characterizing the potency of cholinesterase inhibitors. The following table provides a compilation of reported IC50 values for two common inhibitors, physostigmine (B191203) and donepezil (B133215), determined by different assay methods. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can significantly influence the results.
| Inhibitor | Assay Method | IC50 Value (nM) | Enzyme Source |
| Physostigmine | Ellman's | 0.67[4] | Rat Brain |
| Ellman's | ~60-220 | Equine Serum | |
| Donepezil | Ellman's | 6.7[4] | Rat Brain |
| Ellman's | 32 - 180 | Human Recombinant AChE |
Conclusion
The choice between this compound-based, Ellman's, and Amplex Red assays depends on the specific research question and available resources.
-
The This compound assay is a well-established spectrophotometric method, particularly in clinical settings, with good precision.[1]
-
The Ellman's assay is a robust and widely adopted colorimetric method, suitable for a broad range of applications, including high-throughput screening.[5] Its main drawback is the potential for interference from compounds that react with DTNB.
-
The Amplex Red assay offers the highest sensitivity due to its fluorescent readout, making it ideal for applications with low enzyme concentrations or small sample volumes. However, it involves a coupled enzyme reaction, which can be a source of interference.
For researchers screening for novel cholinesterase inhibitors, the Ellman's assay provides a good balance of reliability, ease of use, and cost-effectiveness. For studies requiring maximal sensitivity, the Amplex Red assay is a superior choice. The this compound method remains a viable and reproducible option, especially when historical data or specific laboratory protocols are based on this substrate.
Ultimately, careful assay validation, including the determination of key performance parameters like reproducibility and Z'-factor under your specific experimental conditions, is essential for generating high-quality, reliable data.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salimetrics.com [salimetrics.com]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Cholinesterase Substrates for In Vitro Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in designing accurate and reliable in vitro cholinesterase assays. This guide provides a comparative analysis of commonly used cholinesterase substrates, supported by experimental data and detailed protocols to aid in your research endeavors.
The primary function of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is the hydrolysis of choline (B1196258) esters. In Alzheimer's disease, the inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission.[1] Consequently, in vitro assays to screen for novel cholinesterase inhibitors are of significant interest. The most widely used method for this purpose is the spectrophotometric assay developed by Ellman et al., which relies on the use of synthetic thiocholine (B1204863) ester substrates.[1][2]
Comparative Performance of Cholinesterase Substrates
The choice of substrate can significantly impact the outcome of cholinesterase activity assays.[3][4] Key performance indicators for these substrates include their affinity for the enzyme (K({m})) and the maximum rate of hydrolysis (V({max})). A lower K(_{m}) value indicates a higher affinity of the substrate for the enzyme.
Acetylthiocholine (ATCh) is a widely used synthetic substrate that is structurally similar to the endogenous neurotransmitter acetylcholine, with a sulfur atom replacing the ester oxygen.[5] Its hydrolysis by cholinesterases produces thiocholine, which can be detected colorimetrically.[5] Butyrylthiocholine (BTCh) serves as a substrate primarily for BChE.[6][7] The table below summarizes the kinetic parameters for these and other substrates with both acetylcholinesterase and butyrylcholinesterase.
| Substrate | Enzyme | Enzyme Source | K({m}) | V({max}) | Catalytic Efficiency (V({max})/K({m})) | Reference |
| Acetylthiocholine (ATCh) | AChE | Electric Eel | 0.13 mM | 1.25 µmol/min/mg | 9.62 | [5] |
| Acetylthiocholine (ATCh) | BChE | Horse Serum | 1.3 mM | 1.67 µmol/min/mg | 1.28 | [5] |
| Butyrylthiocholine (BTCh) | AChE | Electric Eel | 1.2 mM | 0.14 µmol/min/mg | 0.12 | [5] |
| Butyrylthiocholine (BTCh) | BChE | Horse Serum | 0.04 mM | 1.00 µmol/min/mg | 25.00 | [5] |
| Propionylthiocholine | AChE | F. enigmaticus | - | - | Lower than ATCh | [8] |
| Benzoylthiocholine | BChE | Human | - | - | - | [9] |
| Isobutyrylthiocholine | BChE | Human Serum | 6.9 x 10
| - | High Specificity | [10] |
| Cyclohexane-carboxyl thiocholine | BChE | Human Serum | 6.9 x 10
| - | High Specificity | [10] |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Isobutyryl and cyclohexane-carboxyl esters of thiocholine have been shown to be highly specific and stable substrates for human serum cholinesterase, with negligible reactivity towards acetylcholinesterase.[10]
Experimental Protocols
The most common method for measuring cholinesterase activity in vitro is the Ellman's assay.[1][2][11] This spectrophotometric method is based on the reaction of thiocholine, a product of thiocholine ester hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[2][5]
Protocol for a Typical Cholinesterase Inhibition Assay using Ellman's Method:
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine chloride (BTChCl) as the substrate[6]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)[12]
-
Test inhibitor compound
-
Positive control inhibitor (e.g., Galantamine)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay in 96-well Plate:
-
Add buffer to each well.
-
Add the test inhibitor or positive control to the respective wells.
-
Add the enzyme solution to all wells except the blank.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C or 37°C).[2]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Calculate the IC(_{50}) value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]
-
It is important to note that a high concentration of DTNB relative to the substrate can inhibit the hydrolysis of acetylthiocholine, leading to an underestimation of enzyme activity.[14][15]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and a decision-making process for substrate selection.
Caption: Enzymatic reaction of cholinesterase with acetylthiocholine.
Caption: Workflow for a cholinesterase inhibition assay.
Caption: Logic for selecting a cholinesterase substrate.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 3. A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and Molecular Docking Evaluation of the Anticholinesterase and Antidiabetic Effects of Compounds from Terminalia macroptera Guill. & Perr. (Combretaceae) | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Time-course of human cholinesterases-catalyzed competing substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New thiocholine ester substrates for the assay of human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming Cholinesterase Deficiency: A Comparative Guide to Benzoylcholine-Based and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming cholinesterase deficiency, with a focus on the use of benzoylcholine as a substrate. It includes detailed experimental protocols, quantitative data for comparison with alternative methods, and visual workflows to aid in understanding the diagnostic process. This information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate assays for the identification of individuals with this clinically significant enzymatic deficiency.
Cholinesterase deficiency, also known as pseudocholinesterase or butyrylcholinesterase (BChE) deficiency, is a condition that increases sensitivity to certain anesthetic agents, particularly succinylcholine (B1214915) and mivacurium.[1][2] This heightened sensitivity can lead to prolonged muscle paralysis and respiratory apnea (B1277953) following the administration of these drugs.[1][2] The deficiency can be inherited, resulting from mutations in the BCHE gene, or acquired due to various physiological and pathological conditions.[2][3] Accurate identification of individuals with cholinesterase deficiency is crucial for patient safety during surgical procedures.
Quantitative Data Comparison
Biochemical assays are the primary methods for the initial identification of cholinesterase deficiency. These assays measure the activity of the BChE enzyme in plasma or serum and can characterize its variants based on their response to specific inhibitors. Genetic testing provides a definitive diagnosis by identifying the causative mutations in the BCHE gene.
| Parameter | This compound-Based Assay (Dibucaine Number) | Butyrylthiocholine-Based Assay | Genetic Testing |
| Primary Measurement | Percentage of BChE enzyme activity inhibited by dibucaine (B1670429).[4][5] | Rate of butyrylthiocholine (B1199683) hydrolysis (Enzyme Activity in U/L).[1] | Presence of pathogenic variants in the BCHE gene.[6][7] |
| Normal (Typical Homozygote) | >70-80% inhibition.[8][9] | Typically 5,600 - 12,500 U/L (can vary by lab). | No pathogenic variants detected. |
| Heterozygote | 30-70% inhibition.[1][8] | Reduced enzyme activity. | One pathogenic variant detected. |
| Atypical Homozygote | <30% inhibition.[1][8] | Markedly reduced or absent enzyme activity. | Two pathogenic variants detected. |
Experimental Protocols
This compound-Based Assay for Dibucaine Number
This method, originally described by Kalow and Genest, remains a foundational technique for phenotyping BChE variants.[4]
Principle: This spectrophotometric assay measures the rate of hydrolysis of this compound by BChE in serum or plasma. The addition of dibucaine, a local anesthetic, differentially inhibits typical and atypical BChE variants. The "Dibucaine Number" represents the percentage of enzyme activity inhibited by a standardized concentration of dibucaine.
Materials:
-
Spectrophotometer capable of measuring absorbance at 240 nm
-
Quartz cuvettes
-
Patient serum or plasma
-
Phosphate (B84403) buffer (M/15, pH 7.4)
-
This compound chloride solution (5 x 10⁻⁵ M in phosphate buffer)
-
Dibucaine hydrochloride solution (10⁻⁵ M in phosphate buffer)
Procedure:
-
Sample Preparation: Dilute patient serum 1:100 with M/15 phosphate buffer.
-
Baseline Measurement (Uninhibited):
-
Add the diluted serum to a quartz cuvette.
-
Add the this compound solution to the cuvette to initiate the reaction.
-
Immediately measure the change in absorbance at 240 nm over time at 25°C. This reflects the total BChE activity.
-
-
Inhibited Measurement:
-
In a separate cuvette, pre-incubate the diluted serum with the dibucaine solution.
-
Add the this compound solution to initiate the reaction.
-
Immediately measure the change in absorbance at 240 nm over time. This reflects the BChE activity in the presence of the inhibitor.
-
-
Calculation:
-
Calculate the rate of hydrolysis (change in absorbance per minute) for both the uninhibited and inhibited reactions.
-
The Dibucaine Number is calculated using the following formula:
-
Butyrylthiocholine-Based Colorimetric Assay
This is a more common contemporary method for quantifying BChE activity.
Principle: BChE hydrolyzes the substrate S-butyrylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the BChE activity in the sample.
Materials:
-
Spectrophotometric microplate reader or spectrophotometer
-
Patient serum or plasma
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
S-butyrylthiocholine iodide solution
-
DTNB solution
Procedure:
-
Sample Preparation: Dilute serum or plasma samples in phosphate buffer. A 400-fold dilution is often optimal.[1]
-
Reaction Setup: In a microplate well or cuvette, combine the diluted sample, phosphate buffer, and DTNB solution.
-
Initiation and Measurement: Add the S-butyrylthiocholine iodide solution to start the reaction. Immediately measure the increase in absorbance at 412 nm in kinetic mode for several minutes.
-
Calculation: The BChE activity (in U/L) is calculated from the rate of absorbance change using the molar extinction coefficient of 5-thio-2-nitrobenzoate.
Genetic Testing (BCHE Gene Sequencing)
Principle: This method directly analyzes the DNA sequence of the BCHE gene to identify mutations known to cause cholinesterase deficiency.
Procedure:
-
Sample Collection: A blood or saliva sample is collected from the patient.
-
DNA Extraction: DNA is isolated from the collected sample.
-
Sequencing: The coding regions of the BCHE gene are amplified using polymerase chain reaction (PCR) and then sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).[6]
-
Data Analysis: The patient's DNA sequence is compared to a reference sequence of the BCHE gene to identify any variations.
-
Interpretation: Identified variants are classified as pathogenic, likely pathogenic, benign, likely benign, or of uncertain significance based on established genetic databases and literature.
Visualizing the Processes
Metabolic Pathway of Choline (B1196258) Esters
Caption: Hydrolysis of choline esters by butyrylcholinesterase (BChE).
Diagnostic Workflow for Cholinesterase Deficiency
Caption: Step-by-step process for diagnosing cholinesterase deficiency.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase as a prognostic marker: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudocholinesterase Deficiency: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A method for the detection of atypical forms of human serum cholinesterase; determination of dibucaine numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyryl-cholinesterase deficiency: A case report of delayed recovery after general anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rate-determining step of butyrylcholinesterase-catalyzed hydrolysis of this compound and benzoylthiocholine. Volumetric study of wild-type and D70G mutant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzoylcholine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of benzoylcholine and its derivatives, such as this compound chloride. Due to its hazardous nature, improper disposal can pose significant risks to personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Hazard Profile and Safety Data
This compound chloride is classified as an acute toxic substance.[1] It is harmful if swallowed, inhaled, or in contact with skin.[2] Therefore, strict adherence to safety precautions is mandatory.
| Parameter | Guideline & Implication |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] Assumed to be highly toxic, handle with extreme caution using appropriate Personal Protective Equipment (PPE). Segregate as toxic waste. |
| Persistence and Degradability | Data not readily available. Assume persistence in the environment. Do not dispose of down the drain or in regular trash.[3] |
| Bioaccumulative Potential | Data not readily available. The potential for bioaccumulation should be assumed. Prevent any release into the environment. |
| Mobility in Soil | Data not readily available. Prevent any land disposal to avoid soil and groundwater contamination. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2][3] Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust. |
Experimental Protocol for Safe Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be carried out by trained personnel in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] This is crucial to prevent unforeseen chemical reactions.
2. Containment:
-
Solid Waste: Collect solid this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Use a compatible, leak-proof container for liquid waste containing this compound.
-
Ensure all containers are clearly and accurately labeled as "Hazardous Waste: this compound" and include the date of accumulation.[4]
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[5]
-
If there is a risk of generating dust or aerosols, conduct all handling within a certified chemical fume hood.[5]
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials.
5. Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[3]
-
The primary disposal method for this compound is through a licensed hazardous waste disposal company.[4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4] They will ensure compliance with all federal, state, and local regulations.[6]
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.
-
Dispose of all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound chloride | C12H18ClNO2 | CID 76298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Safety and Operational Guide for Handling Benzoylcholine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for benzoylcholine, ensuring a secure laboratory environment.
Core Safety and Hazard Information
This compound and its common salt, this compound chloride, are cholinergic agonists. While specific toxicological data for this compound is limited, its structural similarity to other choline (B1196258) esters suggests that it should be handled with care. This compound chloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[1][2][3][4][5][6]
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07: Exclamation Mark | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Serious Eye Damage/Eye Irritation | GHS05: Corrosion | H318: Causes serious eye damage | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Occupational Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound or this compound chloride from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH). In the absence of defined OELs, it is crucial to minimize exposure through the consistent use of engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this compound.
| PPE Category | Specifications and Recommendations |
| Eye and Face Protection | Wear chemical safety goggles that comply with EN 166 or NIOSH standards. In situations with a high risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not readily available, gloves made of Nitrile rubber or Butyl rubber are recommended based on their broad resistance to a range of chemicals.[7][8] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Procedural Guidance for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for this compound chloride. The work area, preferably within a chemical fume hood, should be clean and uncluttered. An emergency eyewash station and safety shower must be easily accessible.
-
Handling in a Chemical Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Weighing and Transfer: Handle solid this compound gently to avoid generating dust. Use a spatula for transfers and, if possible, weigh the material directly into the reaction vessel.
-
Experimental Use: Conduct the experiment with a constant awareness of the potential hazards. Avoid all direct contact with skin and eyes.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1][2]
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid this compound Waste: Collect any unused or waste this compound in a designated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered hazardous waste. These should be collected in a separate, clearly labeled, and sealed container or bag.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound" or "this compound Chloride".
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
References
- 1. actylislab.com [actylislab.com]
- 2. chemsupply.com.au [chemsupply.com.au]
- 3. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 4. carlroth.com [carlroth.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safetygloves.co.uk [safetygloves.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
